1,2-Difluoro-3-iodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2-difluoro-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2I/c7-4-2-1-3-5(9)6(4)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVGWYWOARYLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597766 | |
| Record name | 1,2-Difluoro-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64248-57-3 | |
| Record name | 1,2-Difluoro-3-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64248-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Difluoro-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-difluoro-3-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Difluoro-3-iodobenzene
Abstract
This technical guide provides a comprehensive overview of 1,2-Difluoro-3-iodobenzene, a key halogenated aromatic intermediate for researchers, chemists, and professionals in drug development. The document details the compound's core physicochemical properties, explores its profound utility in modern synthetic chemistry, and offers expert insights into its application. A validated, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided, underscoring its role as a versatile building block for the synthesis of complex fluorinated molecules. Safety, handling, and mechanistic considerations are also discussed to ensure effective and safe laboratory application.
Compound Identification and Core Properties
This compound is a substituted aromatic compound featuring a unique arrangement of two fluorine atoms and one iodine atom on a benzene ring. This specific substitution pattern makes it a valuable and reactive building block in organic synthesis, particularly for introducing a 2,3-difluorophenyl moiety into target molecules.
Key Identifiers:
-
IUPAC Name: this compound
-
Synonyms: 2,3-Difluoroiodobenzene, Benzene, 1,2-difluoro-3-iodo-[2]
-
Molecular Formula: C₆H₃F₂I[1]
-
Molecular Weight: 239.99 g/mol [1]
1.1. Physicochemical Data
The physical properties of this compound are summarized in the table below. This data is critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| Appearance | Light purple liquid | [2] |
| Boiling Point | 189 °C at 760 mmHg | [2] |
| Density | ~2.0 g/cm³ | [2] |
| Purity (Typical) | ≥98.0% | [2] |
Scientific Rationale: Reactivity and Synthetic Utility
The synthetic value of this compound is primarily derived from the high reactivity of the carbon-iodine (C-I) bond. In the hierarchy of halogen reactivity for palladium-catalyzed cross-coupling reactions, the C-I bond is the most susceptible to oxidative addition (I > Br > Cl > F). This high reactivity allows for selective transformations under mild conditions, making it an ideal electrophilic partner in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.
The presence of the two fluorine atoms is of paramount importance in medicinal chemistry and materials science. Fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this reagent a key tool for creating novel pharmaceutical candidates and advanced materials.[4]
2.1. Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, is arguably the most significant application of this compound.[5][6][7] This palladium-catalyzed reaction couples the aryl iodide with an organoboron species (typically a boronic acid or ester) to form a new C-C bond, yielding complex biaryl structures.[6][8][9]
The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the use of stable and less toxic boron reagents.[5][7] For this compound, this enables the efficient synthesis of 2',3'-difluoro-substituted biaryl compounds, which are prevalent motifs in biologically active molecules.[4]
The Catalytic Cycle Explained: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound, forming a Pd(II) intermediate. This is the rate-determining step and is highly efficient for aryl iodides.[8][10][11]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the iodide. The base is crucial for forming a more nucleophilic "ate" complex from the boronic acid, facilitating this step.[5][6][10][12]
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][8][10]
Visualization of the Core Application
3.1. Suzuki-Miyaura Catalytic Cycle Diagram
The following diagram illustrates the key mechanistic steps of the Suzuki-Miyaura cross-coupling reaction, the primary application for this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Field-Validated Experimental Protocol
This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Objective: To synthesize a 2',3'-difluoro-substituted biaryl compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2,6-Dimethoxybiphenyl-2'-dicyclohexylphosphine) (0.04 eq)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous Toluene
-
Anhydrous Water
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Methodology:
-
Vessel Preparation: Under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Causality Insight: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ. The excess of boronic acid ensures the complete consumption of the iodide starting material.
-
-
Catalyst Pre-mixing: In a separate vial, dissolve the palladium(II) acetate (0.02 eq) and the SPhos ligand (0.04 eq) in a small amount of anhydrous toluene. Stir for 5-10 minutes.
-
Expertise Note: Pre-mixing the palladium source and the phosphine ligand allows for the formation of the active catalytic complex before introduction to the main reaction mixture, often leading to more consistent results. SPhos is a bulky, electron-rich ligand known to promote efficient oxidative addition and reductive elimination steps.[5]
-
-
Reaction Setup: Add the catalyst solution to the Schlenk flask containing the reagents. Add anhydrous toluene and a small amount of water (e.g., a 10:1 toluene:water ratio) to the flask via syringe.
-
Execution and Monitoring: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed.
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product using flash column chromatography on silica gel to yield the pure biaryl product.
Safety and Handling
As with all halogenated organic compounds, this compound must be handled with appropriate care in a well-ventilated chemical fume hood. While specific GHS data for the 1,2-difluoro-3-iodo isomer is not aggregated in the search results, data for closely related isomers like 1,3-difluoro-5-iodobenzene and 1,2-difluoro-4-iodobenzene provide essential guidance. These compounds are typically classified as irritants.[13]
General Hazard Profile (based on isomers):
-
H315: Causes skin irritation.[13]
-
H319: Causes serious eye irritation.[13]
-
H335: May cause respiratory irritation.[13]
Recommended Precautions:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15][16]
-
Keep away from strong oxidizing agents and sources of ignition.[15][16][17]
Conclusion
This compound stands out as a highly valuable and versatile intermediate in synthetic organic chemistry. Its defining feature—the reactive carbon-iodine bond—provides a reliable handle for sophisticated molecular construction, primarily through palladium-catalyzed cross-coupling reactions. The integral difluoro-substitution pattern makes it an indispensable tool for introducing fluorine into complex scaffolds, a strategy widely employed in the design of modern pharmaceuticals and advanced materials. This guide has provided the fundamental properties, a robust experimental protocol, and the necessary safety framework to empower researchers to effectively and safely leverage this potent chemical building block in their synthetic endeavors.
References
- 1. 1,2-DIFLUORO-3-IODO-BENZENE CAS#: 64248-57-3 [chemicalbook.com]
- 2. This compound CAS 64248-57-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. hspchem.com [hspchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1,3-Difluoro-5-iodobenzene - Safety Data Sheet [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. 1-Fluoro-3-iodobenzene | 1121-86-4 | TCI AMERICA [tcichemicals.com]
An In-depth Technical Guide to 1,2-Difluoro-3-iodobenzene: Molecular Structure, Properties, and Synthetic Utility for Drug Development
Introduction: The Strategic Importance of Fluorinated Aryl Iodides in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulation of pKa—can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. When combined with the synthetic versatility of an iodine substituent, the resulting scaffold becomes a powerful building block for complex molecular architectures.
This guide provides a comprehensive technical overview of 1,2-Difluoro-3-iodobenzene, a key intermediate for researchers, medicinal chemists, and process development scientists. We will delve into its core molecular characteristics, spectroscopic signature, and its reactivity, particularly in the context of palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
This compound, also known as 2,3-difluoroiodobenzene, is a halogenated aromatic compound with the chemical formula C₆H₃F₂I. Its structure is characterized by a benzene ring substituted with two adjacent fluorine atoms and an iodine atom on the next carbon. This specific substitution pattern gives rise to its unique reactivity and properties.
Molecular Weight and Core Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃F₂I | [1][2] |
| Molecular Weight | 239.99 g/mol | [1][2] |
| CAS Number | 64248-57-3 | [1][2] |
| Appearance | Light purple liquid | [2] |
| Boiling Point | 189 °C at 760 mmHg | [1][2] |
| Density | 2.0 g/cm³ | [2] |
Structural Analysis and Computational Insights
Computational studies on halogenated benzenes using Density Functional Theory (DFT) provide a deeper understanding of the electronic effects at play.[6][7] The two electron-withdrawing fluorine atoms influence the electron density of the aromatic ring, impacting the reactivity of the C-I bond. This electronic perturbation is a critical factor in its utility in cross-coupling reactions. Furthermore, the presence of the iodine atom introduces the potential for halogen bonding, a directional non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.[6][8]
Caption: 2D structure of this compound.
Spectroscopic Characterization
The structural elucidation of this compound and its reaction products relies on a combination of spectroscopic techniques. Below is a discussion of the expected spectral features, drawing parallels with closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to proton-proton and proton-fluorine couplings. The three aromatic protons will appear as multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns are influenced by the deshielding effect of the iodine and the electron-withdrawing nature of the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), which are characteristic of fluorinated aromatics. The carbon attached to the iodine atom will show a signal at a relatively upfield position compared to the other carbons due to the heavy atom effect.
-
¹⁹F NMR: The fluorine NMR spectrum will show two distinct resonances for the non-equivalent fluorine atoms, likely appearing as complex multiplets due to fluorine-fluorine and fluorine-proton couplings.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring will appear in the 1400-1600 cm⁻¹ region. The most prominent features will be the strong C-F stretching bands, typically found in the 1100-1300 cm⁻¹ region. The C-I stretching vibration occurs at a much lower frequency, usually below 600 cm⁻¹, and may be difficult to observe with standard instrumentation.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) will be observed at m/z 240, corresponding to the monoisotopic mass. A characteristic isotopic pattern will be present due to the presence of iodine (¹²⁷I is 100% abundant). Fragmentation patterns will likely involve the loss of iodine and fluorine atoms, as well as the entire aromatic ring system.
Synthesis of this compound
The synthesis of this compound typically starts from a suitable aniline precursor, such as 2,3-difluoroaniline. The most common and reliable method is the Sandmeyer reaction, which involves the diazotization of the aniline followed by treatment with an iodide salt.
Caption: General synthetic workflow for this compound.
Exemplary Experimental Protocol (Adapted from similar transformations)
This protocol is illustrative and based on established procedures for similar compounds. It should be optimized for specific laboratory conditions.
-
Diazotization: To a stirred solution of 2,3-difluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: A solution of potassium iodide (1.1 equivalents) in water is then added slowly to the cold diazonium salt solution. The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., on a steam bath) until the evolution of nitrogen gas ceases.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with aqueous sodium thiosulfate solution to remove any excess iodine, followed by water and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the high reactivity of the carbon-iodine bond, which makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, including many active pharmaceutical ingredients (APIs).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10][11][12][13] this compound can be readily coupled with a wide range of aryl or heteroaryl boronic acids or esters to generate complex biaryl structures, which are common motifs in drug molecules. The fluorine atoms can influence the reaction rate and selectivity, and their presence in the final product can enhance biological activity.
Heck Reaction
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[2][14][15][16][17] This reaction allows for the introduction of vinyl groups onto the difluorinated aromatic ring, providing access to a diverse range of compounds, including precursors for styrenes and cinnamates that are found in various natural products and pharmaceuticals.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne.[18][19][20][21][22] This reaction enables the synthesis of arylalkynes, which are important intermediates in the synthesis of many biologically active compounds, including enzyme inhibitors and receptor agonists. The mild reaction conditions of the Sonogashira coupling are compatible with a wide range of functional groups, making it a valuable transformation in multi-step syntheses.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of two fluorine atoms and a reactive iodine substituent on an aromatic ring provides a powerful handle for the synthesis of complex and novel molecular architectures. A thorough understanding of its molecular structure, spectroscopic properties, and reactivity in key cross-coupling reactions is essential for its effective utilization in the quest for new and improved therapeutic agents. The methodologies and data presented in this guide serve as a comprehensive resource for researchers leveraging this important synthetic intermediate.
References
- 1. rsc.org [rsc.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Halogen bonding in drug-like molecules: a computational and systematic study of the substituent effect - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Heck Reaction [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
Compound Identification and Molecular Architecture
An In-Depth Technical Guide to the Physical Properties of 1,2-Difluoro-3-iodobenzene
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound (CAS No. 64248-57-3). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes key data points with practical insights into its handling, application, and role as a versatile building block in synthetic chemistry. By explaining the causality behind its chemical behavior and providing validated procedural frameworks, this guide aims to serve as an authoritative resource for leveraging this unique halogenated aromatic compound in advanced research and development projects.
This compound is a substituted aromatic compound featuring a benzene ring functionalized with two adjacent fluorine atoms and an iodine atom. The specific ortho- and meta-positioning of these halogens creates a distinct electronic and steric profile that dictates its reactivity and physical characteristics.
Molecular Structure and Logic:
The structure of this compound is foundational to its utility. The iodine atom serves as a highly effective leaving group and a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), which are cornerstones of modern drug discovery for creating C-C, C-N, and C-O bonds. The vicinal fluorine atoms significantly modulate the molecule's properties:
-
Electronic Effects: Fluorine is the most electronegative element, and its presence withdraws electron density from the aromatic ring via the inductive effect. This can influence the reactivity of the C-I bond and the overall electron distribution of the molecule.
-
Steric Hindrance: The fluorine atom at the 2-position provides steric bulk adjacent to the iodine at the 3-position, which can influence reaction kinetics and regioselectivity in subsequent transformations.
-
Metabolic Stability: In drug development, the introduction of fluorine atoms can block sites of oxidative metabolism, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.[1]
The unique substitution pattern of this molecule makes it a valuable intermediate for synthesizing complex, highly functionalized molecules.[2][3][]
References
1,2-Difluoro-3-iodobenzene solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 1,2-Difluoro-3-iodobenzene in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and materials science research. While specific quantitative solubility data for this compound is not extensively documented, this paper establishes a robust predictive framework based on its physicochemical properties and the known solubility of analogous halogenated benzenes. Furthermore, a detailed, field-proven experimental protocol for determining its solubility in various organic solvents is presented, empowering researchers to generate precise data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its behavior in solution.
Introduction: The Significance of this compound and its Solubility
This compound is an aromatic organic compound of significant interest in organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a versatile iodine atom, makes it a valuable building block for the introduction of fluorinated moieties into complex molecules. The fluorine atoms can impart desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities in drug candidates. The iodine atom serves as a reactive handle for various cross-coupling reactions, enabling the construction of intricate molecular architectures.
The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a laboratory and industrial setting. Proper solvent selection is paramount for:
-
Reaction Kinetics and Yield: Ensuring that reactants are in the same phase is fundamental for efficient molecular interactions. Poor solubility can lead to sluggish reactions and diminished yields.
-
Purification Processes: Techniques such as crystallization and chromatography are heavily reliant on differential solubility to isolate the target compound from impurities.
-
Formulation and Drug Delivery: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates influences its bioavailability and the choice of delivery vehicle.
This guide will first delve into the theoretical underpinnings of this compound's solubility, followed by a practical, step-by-step methodology for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1][2] To predict the solubility of this compound, we must first examine its key physicochemical properties.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Fluorobenzene | Iodobenzene |
| Molecular Formula | C₆H₃F₂I | C₆H₅F | C₆H₅I |
| Molecular Weight | 239.99 g/mol [3] | 96.10 g/mol [2] | 204.01 g/mol [4] |
| Boiling Point | 189 °C (predicted)[3] | 85 °C[2] | 188 °C[5] |
| Density | ~2.0 g/cm³ (predicted)[3] | 1.024 g/mL[2] | 1.823 g/mL[5] |
| Polarity | Moderately Polar | Moderately Polar | Slightly Polar to Nonpolar |
| Water Solubility | Very Low (predicted) | Low (~1.54 g/L)[2] | Very Low (~0.34 g/L)[6] |
Based on its structure—a benzene ring with two polar C-F bonds and a large, polarizable iodine atom—this compound is expected to be a moderately polar molecule. The presence of fluorine atoms increases the dipole moment compared to iodobenzene, while the iodine atom contributes significantly to its molecular weight and van der Waals forces.
Drawing parallels with fluorobenzene, which is soluble in organic solvents like ethanol and diethyl ether[2], and iodobenzene, which dissolves readily in ether, chloroform, and benzene[1][5], we can predict a favorable solubility profile for this compound in a range of common organic solvents. Its solubility in highly polar, protic solvents like water is expected to be very low due to its inability to act as a hydrogen bond donor and the energetic cost of disrupting the water's hydrogen-bonding network.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Sparingly Soluble to Soluble | The nonpolar benzene ring will interact favorably with hexane, but the polar C-F bonds may limit high solubility. |
| Toluene | Aromatic, Nonpolar | Soluble to Very Soluble | "Like dissolves like" principle applies due to the aromatic nature of both solute and solvent. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble to Very Soluble | The polarity of DCM is well-suited to solvate the moderately polar this compound. |
| Diethyl Ether | Polar Aprotic | Soluble | A common solvent for many organic compounds with a good balance of polarity. |
| Ethyl Acetate | Polar Aprotic | Soluble | Its polarity and ester functionality should effectively solvate the target compound. |
| Acetone | Polar Aprotic | Soluble | A highly polar aprotic solvent that should readily dissolve the solute. |
| Acetonitrile | Polar Aprotic | Soluble | Similar to acetone, its high polarity is expected to lead to good solubility. |
| Methanol | Polar Protic | Moderately Soluble | The polarity of methanol will be favorable, but the lack of hydrogen bond donation from the solute may limit very high solubility. |
| Ethanol | Polar Protic | Moderately Soluble to Soluble | Similar to methanol, but its slightly lower polarity may enhance solubility. |
| Water | Polar Protic | Insoluble | The hydrophobic benzene ring and the lack of strong hydrogen bonding interactions lead to poor aqueous solubility. |
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable "excess solid" gravimetric method for determining the solubility of this compound. This method is robust and provides high-quality data.
Materials and Equipment
-
This compound (≥98% purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Calibrated micropipettes
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Pre-weighed vials (e.g., 2 mL glass vials)
-
Fume hood
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
-
Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.
-
Causality: Using an excess of the solute ensures that the solvent becomes fully saturated, reaching a thermodynamic equilibrium between the dissolved and undissolved states.
-
-
Equilibration:
-
Securely cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24 to 48 hours.
-
Causality: A prolonged equilibration period at a constant temperature is crucial to ensure that the solution reaches its true saturation point. The rate of dissolution must equal the rate of precipitation for a stable equilibrium.[7]
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.
-
Causality: Centrifugation provides a clear separation of the saturated supernatant from the excess solid, which is essential for accurate sampling.
-
-
Sample Collection and Filtration:
-
Carefully withdraw a precise volume (e.g., 0.5 mL) of the clear supernatant using a calibrated micropipette.
-
Attach a 0.22 µm syringe filter to a new syringe and pass the collected supernatant through the filter into a pre-weighed vial.
-
Causality: Filtration is a critical self-validating step that removes any microscopic, undissolved particles, ensuring that only the truly dissolved solute is weighed in the final step.
-
-
Gravimetric Analysis:
-
Evaporate the solvent from the pre-weighed vial. This can be achieved under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of this compound to prevent loss of the analyte.
-
Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.
-
Causality: Careful evaporation and weighing of the residual solute provide a direct and accurate measure of the amount of compound dissolved in the known volume of solvent.
-
-
Calculation:
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of supernatant analyzed
-
It is recommended to perform each solubility determination in triplicate to ensure the precision and reliability of the results.
-
Discussion and Field-Proven Insights
The predicted solubility profile in Table 2 serves as a strong starting point for solvent screening. For synthetic applications, solvents like toluene and dichloromethane are likely to be excellent choices due to their ability to dissolve both the moderately polar starting material and potentially less polar intermediates or catalysts.
When considering purification by crystallization, a solvent system where this compound exhibits high solubility at elevated temperatures and lower solubility at reduced temperatures would be ideal. A mixture of a good solvent (e.g., toluene) and a poor solvent (e.g., hexane) can often provide the necessary solubility gradient.
For applications in drug discovery, understanding the solubility in solvents like ethanol and buffered aqueous solutions (though predicted to be low) is crucial for preliminary formulation and biological assays.[8] The experimental protocol provided is versatile and can be adapted for various solvents, including more complex binary or ternary solvent systems.
Conclusion
While readily available quantitative solubility data for this compound is limited, a thorough understanding of its physicochemical properties and comparison with analogous compounds allow for a robust prediction of its behavior in various organic solvents. It is anticipated to be soluble in common aprotic and aromatic solvents and sparingly soluble in polar protic solvents, with negligible solubility in water.
The detailed experimental protocol provided in this guide offers a reliable and accurate method for researchers to determine the precise solubility of this compound in any solvent system of interest. This empirical data is invaluable for optimizing reaction conditions, developing purification strategies, and advancing its application in pharmaceutical and materials science research.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. grokipedia.com [grokipedia.com]
- 3. 1,2-DIFLUORO-3-IODO-BENZENE CAS#: 64248-57-3 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. grokipedia.com [grokipedia.com]
- 6. scent.vn [scent.vn]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
An In-depth Technical Guide to the Synthesis and Preparation of 1,2-Difluoro-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic routes to 1,2-Difluoro-3-iodobenzene, a key building block in medicinal chemistry and materials science. Its unique substitution pattern offers a versatile platform for the introduction of fluorine and iodine moieties, which can significantly modulate the biological activity and physicochemical properties of organic molecules. This document will delve into the primary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods.
Introduction: The Significance of this compound
This compound is a valuable synthetic intermediate, sought after for its utility in the development of novel pharmaceuticals and advanced materials. The presence of two adjacent fluorine atoms can impart desirable properties such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity in drug candidates. The iodine atom serves as a versatile handle for a variety of chemical transformations, most notably in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This trifunctional scaffold allows for the precise and regioselective elaboration of complex molecular architectures.
Synthetic Strategies: A Comparative Analysis
Two principal synthetic pathways to this compound have been established:
-
The Sandmeyer Reaction: This classical approach involves the diazotization of 2,3-difluoroaniline followed by a copper-catalyzed or uncatalyzed displacement of the diazonium group with iodide.
-
Directed Ortho-lithiation and Iodination: This method utilizes the directing effect of one of the fluorine atoms in 1,2-difluorobenzene to achieve regioselective lithiation at the 3-position, followed by quenching with an iodine source.
The choice between these two routes depends on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of functional groups in more complex substrates.
Method 1: The Sandmeyer Reaction of 2,3-Difluoroaniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities, including halogens.[1][2] The synthesis of this compound via this route commences with the diazotization of 2,3-difluoroaniline.
Reaction Workflow
Caption: Workflow for the Sandmeyer synthesis of this compound.
Mechanistic Rationale
The reaction proceeds in two key stages.[1] First, 2,3-difluoroaniline is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt. This intermediate is generally unstable and is used immediately in the subsequent step. The second stage involves the introduction of an iodide source, such as potassium iodide. The diazonium group is an excellent leaving group (dinitrogen gas), and its departure facilitates the substitution by the iodide ion to yield the desired this compound. While many Sandmeyer reactions are catalyzed by copper(I) salts, the iodination is often accomplished without a catalyst due to the high nucleophilicity of the iodide ion.[3]
Detailed Experimental Protocol
This protocol is derived from established procedures for Sandmeyer reactions and the synthesis of related halogenated compounds.
Materials:
-
2,3-Difluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,3-difluoroaniline (1.0 eq).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the internal temperature below 10 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline-acid mixture, ensuring the temperature remains between 0 and 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Iodide Displacement:
-
In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove excess iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.
-
Method 2: Directed Ortho-lithiation and Iodination of 1,2-Difluorobenzene
This method offers an alternative route that avoids the handling of potentially unstable diazonium salts. It relies on the ability of a fluorine substituent to direct deprotonation at the adjacent ortho position.
Reaction Workflow
Caption: Workflow for the ortho-lithiation and iodination synthesis.
Mechanistic Rationale
The fluorine atom in 1,2-difluorobenzene can act as a directed metalation group, facilitating the abstraction of a proton at the adjacent C-3 position by a strong organolithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures.[3] This regioselectivity is driven by the inductive effect of the fluorine atoms, which increases the acidity of the ortho protons. The resulting aryllithium intermediate is a potent nucleophile that readily reacts with an electrophilic iodine source, such as molecular iodine (I₂), to furnish the desired this compound.
Detailed Experimental Protocol
This protocol is adapted from a procedure for the synthesis of a structurally similar compound, 1,3-dibromo-2,5-difluoro-4-iodobenzene, as described in the Journal of Fluorine Chemistry.[3]
Materials:
-
1,2-Difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
6 M Hydrochloric Acid (HCl)
-
Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dry ice/acetone bath
Procedure:
-
Generation of the Aryllithium Intermediate (using LDA):
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq) to the cold THF.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the diisopropylamine solution and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
In a separate flask, prepare a solution of 1,2-difluorobenzene (1.0 eq) in anhydrous THF.
-
Add the 1,2-difluorobenzene solution dropwise to the LDA solution at -78 °C and stir for 45-60 minutes.
-
-
Iodination:
-
Prepare a solution of iodine (1.2 eq) in anhydrous THF.
-
Add the iodine solution at once to the aryllithium solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 6 M HCl.
-
Remove the bulk of the THF under reduced pressure.
-
Pour the residue into water and extract with hexanes (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and pass through a short plug of silica gel using hexanes as the eluent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum sublimation or careful vacuum distillation to obtain pure this compound.
-
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₃F₂I |
| Molecular Weight | 239.99 g/mol |
| Appearance | Light purple liquid |
| Boiling Point | 189 °C at 760 mmHg |
| Density | ~2.0 g/cm³ |
Data obtained from commercial supplier information.
Spectroscopic Data
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately δ 7.0-7.5 ppm) due to proton-proton and proton-fluorine couplings.
-
¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons, with the carbon attached to the iodine atom appearing at a characteristically high field (low ppm value). The carbon-fluorine couplings will result in doublet or triplet of doublets for the fluorine-bearing carbons.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.
Conclusion and Outlook
Both the Sandmeyer reaction and the directed ortho-lithiation/iodination are viable and effective methods for the synthesis of this compound. The Sandmeyer approach is well-suited for large-scale synthesis, provided the starting 2,3-difluoroaniline is readily available. The ortho-lithiation route offers a convenient alternative, particularly for smaller-scale preparations and for substrates where the aniline precursor is not easily accessible. The choice of method will ultimately be guided by the specific needs and resources of the research laboratory. The continued development of efficient and selective methods for the synthesis of such highly functionalized aromatic compounds is of paramount importance for advancing drug discovery and materials science.
References
An In-Depth Technical Guide to 1,2-Difluoro-3-iodobenzene for Advanced Research Applications
For the modern researcher, scientist, and drug development professional, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. Among the vast arsenal of available reagents, halogenated aromatic compounds stand out for their versatility and predictable reactivity. This guide provides a comprehensive technical overview of 1,2-difluoro-3-iodobenzene (CAS No. 64248-57-3), a trifunctionalized benzene ring that offers a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules.
This document moves beyond a standard safety data sheet to offer a deeper understanding of the causality behind its reactivity, safe handling protocols rooted in its chemical nature, and its strategic application in modern organic synthesis, particularly in the realm of drug discovery.
Physicochemical and Safety Profile of this compound
A thorough understanding of a reagent's properties is the bedrock of its safe and effective use. This compound is a pale-yellow to yellow-brown solid or semi-solid liquid with a molecular weight of 239.99 g/mol . Its trifunctionalized nature, with two electron-withdrawing fluorine atoms ortho and meta to a reactive iodine atom, dictates its chemical behavior and toxicological profile.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 64248-57-3 | [1] |
| Molecular Formula | C₆H₃F₂I | [1] |
| Molecular Weight | 239.99 g/mol | [1] |
| Physical Form | Pale-yellow to yellow-brown solid or semi-solid or liquid | |
| Storage Temperature | 2-8°C, keep in a dark place, sealed in dry conditions | [2] |
GHS Hazard and Precautionary Profile
Based on available data, this compound is classified as a hazardous substance. The GHS pictograms, signal word, and hazard statements provide a clear and immediate understanding of the primary risks associated with this compound.
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
The presence of iodine and fluorine atoms necessitates careful handling to avoid inhalation, ingestion, and contact with skin and eyes. The irritant nature of the compound is a direct consequence of its reactivity and potential to interact with biological macromolecules.
Strategic Synthesis of this compound
The synthesis of polyhalogenated benzenes often requires a multi-step approach, leveraging well-established named reactions. A plausible and efficient route to this compound begins with the commercially available 2,3-difluoroaniline. The synthesis hinges on the conversion of the amino group to a diazonium salt, which is then displaced by iodine in a classic Sandmeyer reaction.
Synthesis Pathway Overview
Caption: Proposed synthesis of this compound from 2,3-difluoroaniline via a Sandmeyer reaction.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the Sandmeyer reaction.[3][4]
Materials:
-
2,3-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Diethyl Ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,3-difluoroaniline (1.0 eq) in a mixture of concentrated HCl and water at room temperature.
-
Cool the resulting solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5°C. Stir vigorously during the addition.
-
After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate beaker, prepare a solution of potassium iodide (1.2 eq) in a minimal amount of water and cool it in an ice bath.
-
Slowly add the cold potassium iodide solution to the diazonium salt solution. Effervescence (release of nitrogen gas) will be observed.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization of the C3 position. This regioselectivity is a powerful tool for building molecular complexity.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. In the context of this compound, the iodine atom serves as an excellent handle for introducing a wide variety of aryl or vinyl substituents. The electron-withdrawing fluorine atoms can also influence the reactivity of the C-I bond and the properties of the resulting biaryl products.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction with this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl iodide.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (monitored by TLC or GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[5] The difluorinated phenyl motif, accessible from this compound, is therefore of great interest in medicinal chemistry.
Toxicological Insights
The hepatotoxicity of compounds like bromobenzene and iodobenzene has been linked to their metabolic activation in the liver, leading to the depletion of glutathione and subsequent lipid peroxidation and cell necrosis.[6] The presence of fluorine atoms can alter the metabolic pathways and the reactivity of intermediates. Polyhalogenated aromatic hydrocarbons are known to be persistent and can bioaccumulate, with some exhibiting toxicity mediated by the aromatic hydrocarbon receptor (AhR).[7]
Given the GHS classification of this compound as harmful and irritant, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to minimize the risk of inhalation.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern allows for selective functionalization through well-established cross-coupling reactions, providing access to complex fluorinated aromatic structures. A comprehensive understanding of its physicochemical properties, reactivity, and toxicological profile, as outlined in this guide, is essential for its safe and effective utilization in the laboratory. By adhering to the detailed handling and experimental protocols, researchers can confidently leverage the synthetic potential of this important intermediate to advance their scientific endeavors.
References
- 1. 1,2-DIFLUORO-3-IODO-BENZENE CAS#: 64248-57-3 [m.chemicalbook.com]
- 2. 64248-57-3|this compound|BLD Pharm [bldpharm.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liver glutathione depletion induced by bromobenzene, iodobenzene, and diethylmaleate poisoning and its relation to lipid peroxidation and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Storage and Stability of 1,2-Difluoro-3-iodobenzene
Introduction
1,2-Difluoro-3-iodobenzene (CAS No. 64248-57-3) is a key building block in modern synthetic chemistry, particularly valued in the development of novel pharmaceuticals and advanced materials. Its unique substitution pattern, featuring vicinal fluorine atoms and an iodine moiety, imparts specific reactivity and properties that are highly sought after in cross-coupling reactions and as a precursor for complex molecular architectures. However, the very features that make this compound synthetically attractive also contribute to its potential instability. This guide provides a comprehensive overview of the best practices for the storage, handling, and stability assessment of this compound, grounded in established chemical principles and field-proven analytical methodologies. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to maintain the integrity of this valuable reagent, ensuring the reliability and reproducibility of their experimental outcomes.
Physicochemical Properties and Inherent Instabilities
Understanding the fundamental physicochemical properties of this compound is paramount to appreciating its stability profile. The molecule's reactivity is largely dictated by the interplay between the electron-withdrawing nature of the fluorine atoms and the lability of the carbon-iodine bond.
| Property | Value | Source |
| CAS Number | 64248-57-3 | [1] |
| Molecular Formula | C₆H₃F₂I | [2] |
| Molecular Weight | 239.99 g/mol | [2] |
| Appearance | Light purple to clear yellow or pink liquid | [1][3] |
| Boiling Point | 189.0 ± 20.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 2.001 ± 0.06 g/cm³ (Predicted) | [2] |
The carbon-iodine (C-I) bond is the weakest link in the molecule and is susceptible to cleavage under various conditions, primarily light and heat. This homolytic cleavage can initiate radical chain reactions, leading to decomposition. Aryl iodides, in general, are more prone to such degradation compared to their bromo or chloro analogs[4]. The presence of two fluorine atoms can influence the electronic properties of the benzene ring, but the inherent weakness of the C-I bond remains the dominant factor in its instability.
Recommended Storage and Handling Protocols
To mitigate degradation and preserve the purity of this compound, stringent storage and handling procedures are essential. These protocols are designed to protect the compound from environmental factors that can accelerate decomposition.
Optimal Storage Conditions
-
Temperature: Refrigeration at 2-8°C is recommended for long-term storage. This slows down the rate of potential decomposition reactions.
-
Light: The compound is light-sensitive. It should be stored in amber or opaque containers to prevent photochemical degradation.
-
Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation and reactions with atmospheric moisture. Containers should be tightly sealed.
-
Stabilizers: Some commercial formulations of similar aryl iodides are supplied with stabilizers, such as copper chips, to scavenge any free iodine that may form[3].
Safe Handling Procedures
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[5][6]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
-
Engineering Controls: All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and certain metals, as these can promote vigorous and potentially hazardous reactions.
Potential Decomposition Pathways
The degradation of this compound can proceed through several mechanisms, primarily driven by thermal and photochemical stress. Understanding these pathways is key to diagnosing and preventing sample degradation.
Thermal Decomposition
When subjected to elevated temperatures, the primary degradation route is the homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical[4]. This initiation step can trigger a cascade of secondary reactions:
-
Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from solvent molecules or other organic materials, leading to the formation of 1,2-difluorobenzene.
-
Radical Combination: Aryl radicals can combine with each other or other radical species to form polymeric or tar-like materials, which are often observed as discoloration in aged samples.
-
Formation of Elemental Iodine: Iodine radicals will readily combine to form elemental iodine (I₂), which can be observed as a purple vapor or a dark solid.
Upon combustion, hazardous decomposition products such as carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen fluoride can be produced[4].
Photochemical Decomposition
Exposure to light, particularly in the UV spectrum, provides the energy required to cleave the C-I bond, initiating the same radical-mediated decomposition pathways as thermal stress[7][8]. This is a common degradation pathway for many aryl iodides and is a critical consideration for both storage and reaction setup.
Hydrolytic Stability
Aryl halides are generally resistant to hydrolysis under neutral conditions[9]. The C-F bonds are exceptionally strong and not susceptible to hydrolysis under normal laboratory conditions. While the C-I bond is weaker, its hydrolysis to form a phenol is typically slow and requires harsh conditions (e.g., high temperatures, strong bases, or metal catalysis)[10]. Therefore, in the absence of such conditions, hydrolytic degradation is not considered a primary stability concern for this compound.
Analytical Methods for Purity and Stability Assessment
A multi-faceted analytical approach is necessary to accurately assess the purity of this compound and to monitor its stability over time. The following section outlines detailed, field-proven methodologies.
Synthesis and Potential Impurities
The most common synthetic route to this compound is through the diazotization of 2,3-difluoroaniline, followed by a Sandmeyer-type reaction with an iodide source (e.g., potassium iodide)[11][12][13].
This process can lead to several potential impurities:
-
Residual Starting Material: Unreacted 2,3-difluoroaniline.
-
Isomeric Impurities: If the starting 2,3-difluoroaniline contains other difluoroaniline isomers, the final product will be contaminated with the corresponding difluoroiodobenzene isomers.
-
Side-Reaction Products: Incomplete diazotization or side reactions of the diazonium salt can lead to the formation of 2,3-difluorophenol or azo-coupled byproducts[5].
-
Decomposition Products: As discussed, 1,2-difluorobenzene is a likely degradation product.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, particularly isomeric and degradation products.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MSD).
-
Column: A mid-polarity column, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness), is suitable for separating halogenated benzenes.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity solvent like dichloromethane or hexane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 45-350 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using an internal standard or by area percentage, assuming similar response factors for structurally related compounds.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is an excellent method for assessing the purity of the main component and quantifying less volatile impurities.
Experimental Protocol: RP-HPLC Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For enhanced separation of halogenated aromatics, a pentafluorophenyl (PFP) phase can provide alternative selectivity[14].
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in acetonitrile to a final concentration of 1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient:
-
Start with 50% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for structural confirmation and for the quantitative determination of purity (qNMR). Both ¹H and ¹⁹F NMR provide valuable and complementary information.
Experimental Protocol: Quantitative NMR (qNMR) Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of this compound into an NMR tube.
-
Accurately weigh a suitable internal standard (with a purity of ≥99%) into the same tube. The internal standard should have signals that do not overlap with the analyte in both the ¹H and ¹⁹F spectra. A good choice would be a stable, non-volatile compound with both proton and fluorine signals, such as 4,4'-difluorobenzophenone.
-
Add a precise volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) and ensure complete dissolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum.
-
For quantitative analysis, ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full relaxation of the nuclei[2].
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
The wide chemical shift range of ¹⁹F NMR often results in excellent signal separation, making it particularly useful for resolving and quantifying fluorinated impurities[15][16].
-
Similar to ¹H qNMR, use an appropriate relaxation delay for accurate quantification.
-
-
Data Analysis:
-
Integrate the signals of the analyte and the internal standard in both spectra.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
-
Conclusion
The utility of this compound in advanced chemical synthesis is undeniable. However, its inherent lability necessitates a rigorous approach to its storage, handling, and quality control. By implementing the protocols outlined in this guide—from refrigerated, dark, and inert storage to the use of appropriate analytical techniques like GC-MS, HPLC, and qNMR—researchers can ensure the integrity of this reagent. A proactive approach to stability monitoring will not only preserve valuable material but also underpin the reliability and success of the synthetic endeavors in which it is employed.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. acgpubs.org [acgpubs.org]
- 16. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1,2-Difluoro-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,2-Difluoro-3-iodobenzene. Aimed at professionals in research and drug development, this document delves into the theoretical underpinnings and practical aspects of interpreting the ¹³C NMR spectrum of this complex halogenated aromatic compound. We will explore the influence of substituent effects, including inductive and resonance phenomena, and discuss the characteristic carbon-fluorine coupling constants. A detailed experimental protocol for acquiring high-quality ¹³C NMR spectra is provided, alongside a thorough analysis of predicted and experimental data. This guide serves as a critical resource for the structural elucidation and characterization of fluorinated and iodinated benzene derivatives.
Introduction: The Significance of ¹³C NMR in Characterizing Halogenated Aromatics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for the structural determination of molecules.[1] Specifically, ¹³C NMR provides direct insight into the carbon skeleton of a compound.[2] For halogenated aromatic compounds, such as this compound, ¹³C NMR is particularly powerful. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is significantly perturbed by the presence of electronegative halogen substituents.[3]
The analysis of ¹³C NMR spectra of polysubstituted benzenes allows for the unambiguous assignment of each carbon atom, providing crucial information about the substitution pattern.[4] Furthermore, the presence of NMR-active nuclei like ¹⁹F (spin I = 1/2, 100% natural abundance) leads to through-bond scalar couplings (J-couplings) with neighboring carbon atoms.[5] These carbon-fluorine coupling constants (ⁿJCF) provide invaluable information about the proximity of fluorine atoms to specific carbons, aiding in the definitive assignment of the spectrum.[6][7]
The iodine atom, while having a spin-active isotope (¹²⁷I, I = 5/2), typically does not exhibit resolved coupling to carbon in routine ¹³C NMR spectra due to its large quadrupole moment, which leads to very efficient relaxation and broad lines. However, the heavy atom effect of iodine significantly influences the chemical shift of the directly attached carbon (the ipso-carbon), causing a characteristic upfield shift.[8][9] This guide will provide a detailed examination of these effects in the context of this compound.
Understanding the ¹³C NMR Spectrum of this compound
The structure of this compound presents a unique substitution pattern on the benzene ring, leading to six distinct carbon signals in its proton-decoupled ¹³C NMR spectrum. The interplay of the electron-withdrawing inductive effects of the fluorine atoms and the more complex electronic contributions of the iodine atom dictates the chemical shifts of the aromatic carbons.
Substituent Effects on Chemical Shifts
-
Fluorine Substitution: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect generally deshields adjacent carbon atoms, shifting their resonances downfield.[10] However, fluorine also possesses lone pairs of electrons that can participate in resonance, donating electron density to the π-system of the benzene ring (+R effect). This resonance effect is most pronounced at the ortho and para positions. The net effect on the chemical shift is a combination of these opposing influences. For the ipso-carbon directly bonded to fluorine, a very large downfield shift is typically observed, accompanied by a large one-bond carbon-fluorine coupling constant (¹JCF).[11]
-
Iodine Substitution: The electronegativity of iodine is much lower than that of fluorine. The most significant influence of iodine on the ¹³C NMR spectrum is the "heavy atom effect." This effect causes a pronounced upfield shift (shielding) of the ipso-carbon to which it is attached.[8][12] This is attributed to spin-orbit coupling, which becomes a significant factor for heavier elements.[9] The effect of iodine on the other carbons in the ring is generally less pronounced than that of fluorine.
Predicted ¹³C NMR Chemical Shifts and Coupling Constants
Predicting the precise ¹³C NMR chemical shifts for polysubstituted benzenes can be achieved with a high degree of accuracy using computational methods such as Density Functional Theory (DFT) calculations.[13] Machine learning models trained on large spectral databases also offer excellent predictive power.[14] For this compound, we can anticipate the following trends based on established substituent effects and data from similar compounds:[15][16]
-
C-1 and C-2 (Carbons bonded to Fluorine): These carbons will be significantly deshielded due to the electronegativity of fluorine and will appear at the downfield end of the aromatic region. They will also exhibit large one-bond C-F couplings (¹JCF), typically in the range of 240-320 Hz, which will split their signals into doublets.[5] They will also show smaller two- and three-bond couplings to the other fluorine atom.
-
C-3 (Carbon bonded to Iodine): This carbon will experience the heavy atom effect and is expected to be shifted significantly upfield compared to a typical aromatic carbon.[8]
-
C-4, C-5, and C-6: The chemical shifts of these carbons will be influenced by their proximity to the three halogen substituents. Their precise positions will depend on the balance of inductive and resonance effects.
The following table summarizes the predicted ¹³C NMR chemical shifts and key C-F coupling constants for this compound. These values are estimations based on additive substituent effects and data from related compounds.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| C-1 | 150 - 160 | ¹J(C1,F1) ≈ 250, ²J(C1,F2) ≈ 20 |
| C-2 | 150 - 160 | ¹J(C2,F2) ≈ 250, ²J(C2,F1) ≈ 20 |
| C-3 | 90 - 100 | ²J(C3,F2) ≈ 20 |
| C-4 | 125 - 135 | ³J(C4,F2) ≈ 5, ⁴J(C4,F1) ≈ 3 |
| C-5 | 120 - 130 | ⁴J(C5,F2) ≈ 3, ⁵J(C5,F1) < 2 |
| C-6 | 115 - 125 | ³J(C6,F1) ≈ 5 |
Note: These are approximate values and can vary depending on the solvent and experimental conditions.
Experimental Protocol for ¹³C NMR Acquisition
Acquiring a high-quality, interpretable ¹³C NMR spectrum of this compound requires careful consideration of the experimental parameters. The following protocol is a guideline for obtaining such a spectrum.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Acetone-d₆ or DMSO-d₆ can be used for less soluble samples. The choice of solvent can slightly influence the chemical shifts.[4]
-
Concentration: Due to the low natural abundance of ¹³C (1.1%), a relatively concentrated sample is required.[2] A concentration of 20-50 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient.
-
Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[17]
Spectrometer Setup and Data Acquisition
-
Spectrometer Frequency: Higher field strengths (e.g., 400 MHz for ¹H, corresponding to 100 MHz for ¹³C) provide better signal dispersion and sensitivity.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used. The application of proton decoupling simplifies the spectrum by removing C-H couplings, resulting in a single sharp peak for each unique carbon atom (which will be further split by C-F couplings).[3]
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts for most organic compounds.[2]
-
Acquisition Time (at): An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons, ensuring more accurate signal integration.
-
Number of Scans (ns): A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio due to the low sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).[17]
-
Visualizing the Structure and Data
To aid in the interpretation of the ¹³C NMR data, a clear structural representation with assigned carbon atoms is essential.
Caption: Structure of this compound with carbon atom numbering.
Conclusion
The ¹³C NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the substituent effects of fluorine and iodine, including electronegativity, resonance, and the heavy atom effect, is crucial for the accurate interpretation of the chemical shifts. The presence of carbon-fluorine couplings provides an additional layer of certainty in the assignment of the carbon signals. By following a robust experimental protocol, researchers can obtain high-quality spectra that, when combined with theoretical predictions and an understanding of fundamental principles, allow for the complete and confident structural elucidation of this and related halogenated aromatic compounds. This guide provides the foundational knowledge and practical insights necessary for professionals working in chemical research and drug development to effectively utilize ¹³C NMR spectroscopy in their work.
References
- 1. compoundchem.com [compoundchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,2-Difluorobenzene(367-11-3) 13C NMR [m.chemicalbook.com]
- 16. 1-Fluoro-2-iodobenzene(348-52-7) 13C NMR spectrum [chemicalbook.com]
- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Mass Spectrometry of 1,2-Difluoro-3-iodobenzene: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Aryl Iodides in Medicinal Chemistry
In the landscape of modern drug development, the strategic incorporation of fluorine atoms into lead compounds is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] 1,2-Difluoro-3-iodobenzene, a halogenated aromatic compound, represents a pivotal building block in this endeavor. Its unique trifunctional substitution pattern, featuring two vicinal fluorine atoms and an iodine atom, offers medicinal chemists a versatile scaffold for the synthesis of complex pharmaceutical agents. The distinct electrochemical properties of the fluorine and iodine substituents allow for selective and sequential chemical modifications, primarily through metal-catalyzed cross-coupling reactions where the iodine atom is readily displaced.[3] This guide provides an in-depth exploration of the mass spectrometric characterization of this compound, a critical step in ensuring its identity and purity for downstream applications in pharmaceutical research and development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an analyte is fundamental to developing a robust analytical method. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₆H₃F₂I | PubChem |
| Molecular Weight | 239.99 g/mol | PubChem |
| CAS Number | 64248-57-3 | Sigma-Aldrich[1] |
| Appearance | Pale-yellow to yellow-brown solid, semi-solid, or liquid | Sigma-Aldrich[1] |
| Boiling Point | 189.0 ± 20.0 °C (Predicted) | ChemicalBook |
| Density | 2.001 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| InChI Key | QXVGWYWOARYLCY-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For the analysis of volatile and semi-volatile halogenated aromatic compounds like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice. Electron Ionization (EI) is a common and effective ionization technique for such molecules.
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as hexane or dichloromethane.
-
Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL. The use of an internal standard is recommended for quantitative analysis.
-
-
GC-MS System and Parameters:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: A low-polarity capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[3]
-
Injector: Splitless injection at 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-300.
-
-
Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Interpretation of the Mass Spectrum
While a publicly available, verified mass spectrum for this compound is not readily accessible, we can predict its fragmentation pattern based on the principles of mass spectrometry and by analyzing the spectra of its structural analogs, such as 1,2-difluorobenzene.[4][5]
Predicted Key Ions and Fragmentation Pathways
The electron ionization of this compound will result in a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of approximately 240. Due to the high stability of the aromatic ring, the molecular ion peak is expected to be prominent.[6] The primary fragmentation pathways will likely involve the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule.
Table of Predicted Major Ions:
| m/z | Proposed Fragment | Comments |
| 240 | [C₆H₃F₂I]⁺˙ | Molecular Ion (M⁺˙) |
| 113 | [C₆H₃F₂]⁺ | Loss of an iodine radical (∙I) from the molecular ion. This is expected to be a major fragment due to the lability of the C-I bond. |
| 127 | [I]⁺ | Iodine cation. While possible, the charge is more likely to be retained on the aromatic fragment. |
| 94 | [C₅H₃F]⁺˙ | Loss of a difluorobenzyne radical from the molecular ion. |
| 75 | [C₆H₃]⁺ | Loss of two fluorine atoms and an iodine atom. |
Proposed Fragmentation Pathway Diagram
Caption: Proposed primary fragmentation pathway for this compound.
Role in Drug Development: A Versatile Synthetic Intermediate
This compound and its isomers are valuable intermediates in the synthesis of pharmaceuticals. The presence of both fluorine and iodine atoms allows for selective chemical manipulations. For instance, the iodine atom can be readily substituted via various cross-coupling reactions to introduce complex organic moieties, while the fluorine atoms can enhance the pharmacological properties of the final drug molecule.[1][2][3]
Logical Relationship Diagram:
Caption: Role of this compound in pharmaceutical synthesis.
Conclusion
The mass spectrometric analysis of this compound is a critical quality control step in its application as a pharmaceutical intermediate. A well-defined GC-MS protocol with electron ionization can effectively confirm the identity and purity of this compound. The predicted fragmentation pattern, dominated by the loss of the iodine atom, provides a clear diagnostic fingerprint. A thorough understanding of its mass spectrometric behavior ensures the integrity of this key building block, ultimately contributing to the successful synthesis of novel therapeutic agents.
References
A Comprehensive Technical Guide to 1,2-Difluoro-3-iodobenzene for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] This is due to the unique physicochemical properties that fluorine imparts, including increased metabolic stability, enhanced binding affinity, and improved membrane permeability.[1] Among the vast array of fluorinated building blocks, 1,2-difluoro-3-iodobenzene (CAS No: 64248-57-3) has emerged as a particularly valuable reagent for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring vicinal fluorine atoms and a strategically placed iodine, offers a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of this compound, including its commercial availability, key chemical properties, and applications in the synthesis of bioactive molecules.
Commercial Availability and Supplier Landscape
This compound is readily available from a range of commercial suppliers, catering to both research and development (R&D) and larger-scale manufacturing needs. The supplier landscape can be broadly categorized into manufacturers specializing in fine chemicals and pharmaceutical intermediates, and larger chemical distributors.
Table 1: Key Commercial Suppliers of this compound
| Supplier Category | Representative Companies | Typical Scale | Notes |
| Specialist Manufacturers | Home Sunshine Pharma[2][3], Allfluoro Pharmaceutical Co., Ltd.[4] | R&D to Pilot Scale | Often provide detailed technical support and custom synthesis options. |
| Chemical Marketplaces & Distributors | ChemicalBook[5], BLD Pharm[6], Sigma-Aldrich | R&D Quantities | Offer a wide range of related building blocks and reagents. |
| Industrial Scale Suppliers | Infinium Pharmachem Limited[7] | Pilot to Commercial Scale | May offer GMP-grade material and comprehensive quality documentation. |
When sourcing this compound, it is crucial for researchers and drug development professionals to consider the required purity, scale, and regulatory compliance. For early-stage research, suppliers offering high purity (>98%) material in smaller quantities are suitable. For later-stage development and manufacturing, sourcing from a GMP-certified supplier who can provide a comprehensive Certificate of Analysis (CoA) is essential. A typical CoA will include information on identity (by ¹H NMR and ¹³C NMR), purity (by GC), and levels of residual solvents and heavy metals.
Chemical Properties and Spectroscopic Data
This compound is a light purple or pale-yellow to yellow-brown liquid or semi-solid at room temperature.[2] Its key physical and chemical properties are summarized in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 64248-57-3 | [2] |
| Molecular Formula | C₆H₃F₂I | [5] |
| Molecular Weight | 239.99 g/mol | [5] |
| Appearance | Light purple liquid or Pale-yellow to yellow-brown solid or semi-solid | [2] |
| Boiling Point | 189 °C at 760 mmHg | [2] |
| Density | ~2.0 g/cm³ | [2] |
| Purity (Typical) | ≥98.0% | [2] |
The structural features of this compound give rise to a characteristic spectroscopic signature. The ¹H NMR spectrum is complex due to fluorine-proton coupling, while the ¹³C NMR spectrum shows distinct signals for the fluorinated and iodinated carbons.
Caption: Structure of this compound.
Synthetic Applications in Drug Discovery
The primary utility of this compound in drug discovery lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. The iodine atom serves as a reactive site for oxidative addition to a palladium(0) catalyst, while the ortho-difluoro motif can influence the electronic properties and conformation of the resulting biaryl or aryl-alkyne products.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[8] this compound is an excellent substrate for this reaction, enabling the synthesis of complex biaryl structures.
References
- 1. 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS 64248-57-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. hspchem.com [hspchem.com]
- 4. This compound,64248-57-3->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 5. 1,2-DIFLUORO-3-IODO-BENZENE CAS#: 64248-57-3 [chemicalbook.com]
- 6. 1121-86-4|1-Fluoro-3-iodobenzene|BLD Pharm [bldpharm.com]
- 7. cphi-online.com [cphi-online.com]
- 8. Yoneda Labs [yonedalabs.com]
General reactivity of the carbon-iodine bond in 1,2-Difluoro-3-iodobenzene
An In-Depth Technical Guide to the General Reactivity of the Carbon-Iodine Bond in 1,2-Difluoro-3-iodobenzene
Abstract
This compound is a valuable polyhalogenated aromatic building block in modern synthetic chemistry, particularly in the fields of drug discovery and materials science. Its utility stems from a unique confluence of electronic and steric factors. The presence of two vicinal, strongly electron-withdrawing fluorine atoms significantly modulates the reactivity of the entire aromatic system, while the carbon-iodine bond provides a versatile handle for a wide array of chemical transformations. This guide offers an in-depth exploration of the C-I bond's reactivity in this specific molecular context, grounded in mechanistic principles and supported by field-proven protocols. We will dissect the key reaction classes—including palladium-catalyzed cross-couplings, halogen-metal exchanges, and competing nucleophilic aromatic substitutions—to provide researchers with a predictive framework for leveraging this reagent in complex synthetic campaigns.
Introduction: The Electronic Landscape of this compound
The reactivity of an aryl halide is not solely dictated by the identity of the halogen. The surrounding electronic environment, established by other substituents, plays a decisive role. In this compound, the two fluorine atoms exert a powerful -I (inductive) effect, withdrawing electron density from the benzene ring. This has several critical consequences:
-
Activation of the C-I Bond: The inductive withdrawal by the fluorines makes the ipso-carbon (C3) more electrophilic, enhancing its susceptibility to oxidative addition by low-valent transition metals, a key step in many cross-coupling reactions.
-
Ring Deactivation towards Electrophiles: The overall electron-deficient nature of the ring makes it less reactive towards classical electrophilic aromatic substitution.
-
Ring Activation towards Nucleophiles: Conversely, the electron-poor ring is primed for nucleophilic aromatic substitution (SNAr), creating a potential competing reaction pathway.[1]
-
Bond Strength and Polarizability: Among carbon-halogen bonds, the C-I bond is the longest, weakest, and most polarizable.[2][3] This intrinsic property makes it the most labile site for reactions initiated by bond cleavage, such as oxidative addition to a metal center or halogen-metal exchange.
This duality—a highly reactive C-I bond for metal-catalyzed processes and a ring activated for nucleophilic attack—makes this compound a substrate where reaction conditions must be carefully selected to achieve the desired chemo-selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is the premier site for palladium-catalyzed cross-coupling reactions due to the facility with which it undergoes oxidative addition to Pd(0) catalysts, a process significantly faster than for the corresponding aryl bromides or chlorides.[4]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern synthesis for creating biaryl structures.[5][6] The reaction with this compound proceeds selectively at the C-I position.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is the rate-limiting step where the weakness of the C-I bond is paramount. Subsequent transmetalation with an activated boronic acid (or ester) and reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.[7]
View General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Representative Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Add a suitable solvent system, typically a mixture like 1,4-dioxane/water or toluene/water (approx. 0.1 M concentration).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos or XPhos (2-4 mol%).
-
Heat the reaction mixture, typically between 80-110 °C, and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | >90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | >95 |
| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | >92 |
| Table 1: Representative conditions for Suzuki-Miyaura coupling reactions. Data are illustrative based on typical outcomes for aryl iodides.[4][8] |
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[9] It is exceptionally reliable for aryl iodides like this compound. The reaction typically employs a dual-catalyst system of palladium and copper(I).[10]
Mechanistic Rationale: The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the Pd(II)-aryl complex.[11] Copper-free variants have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[12]
View General Catalytic Cycle for Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Representative Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-3 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).
-
Add an anhydrous amine solvent, which also acts as the base, such as triethylamine (Et₃N) or diisopropylamine (DIPA). A co-solvent like THF or DMF can also be used.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
For the synthesis of aryl amines, a critical functional group in pharmaceuticals, the Buchwald-Hartwig amination is the preeminent method.[13] It couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[14][15]
Mechanistic Rationale: The reaction follows the general cross-coupling pathway: oxidative addition of the C-I bond to Pd(0), followed by coordination of the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is crucial for deprotonating the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex forges the C-N bond.[16] The choice of ligand is critical, with bulky, electron-rich phosphines being essential for promoting the reductive elimination step.[17]
Representative Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under a strictly inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), the appropriate phosphine ligand if not using a precatalyst, and a strong base like NaOt-Bu or LHMDS (1.2-1.5 equiv).
-
Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the vessel and heat to the required temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction. Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Halogen-Metal Exchange Reactions
The high polarizability and weakness of the C-I bond also make it highly susceptible to halogen-metal exchange, providing a powerful, palladium-free method for generating a nucleophilic aryl species that can react with a wide range of electrophiles.
Lithiation (Iodine-Lithium Exchange)
Reaction with organolithium reagents, most commonly n-butyllithium (n-BuLi), results in a rapid and clean iodine-lithium exchange to form 2,3-difluorophenyllithium. This transformation is typically much faster than competing deprotonation of the aromatic ring.
Experimental Considerations: This reaction must be performed under strictly anhydrous and anaerobic conditions at low temperatures (typically -78 °C) to prevent side reactions of the highly basic and reactive organolithium species.
View Workflow for Lithiation and Electrophilic Quench
Caption: Synthetic workflow for functionalization via I/Li exchange.
Representative Protocol: Lithiation and Quench with CO₂
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes (1.05 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
Quench the reaction by bubbling dry CO₂ gas through the solution or by pouring the mixture over crushed dry ice.
-
Allow the mixture to warm to room temperature, then quench with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield 2,3-difluorobenzoic acid.
Grignard Reagent Formation
The formation of the corresponding Grignard reagent, 2,3-difluorophenylmagnesium iodide, can be achieved by reacting this compound with magnesium metal.[18][19] This process, an oxidative insertion of Mg(0) into the C-I bond, creates a less basic but still highly nucleophilic organometallic species compared to its organolithium counterpart.[20]
Experimental Considerations: The reaction requires an ether solvent (e.g., THF, diethyl ether) and initiation can sometimes be challenging due to a passivating layer of magnesium oxide on the metal surface.[19] Activating agents like a small crystal of iodine or 1,2-dibromoethane are often used.[19][21]
Competing Reactivity: Nucleophilic Aromatic Substitution (SNAr)
While the C-I bond dominates the reactivity in metal-mediated processes, the strong inductive effect of the two fluorine atoms activates the ring towards nucleophilic aromatic substitution (SNAr).[22] In the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][23]
The key principle is that a more electron-withdrawing substituent provides better stabilization for this negative intermediate, thus accelerating the reaction.[24] Fluorine is the most electronegative halogen, and therefore the best SNAr activating group. The leaving group ability (I > Br > Cl > F), which is critical in SN1/SN2 reactions, is less important here because the C-X bond is broken in a fast, subsequent step that restores aromaticity.[1][24]
For this compound, this means that under conditions favoring SNAr (strong nucleophile, polar aprotic solvent, no metal catalyst), a nucleophile might attack a fluorine-bearing carbon rather than the iodine-bearing one. Some studies on polyhaloaromatics have shown that nucleophiles like thiolates can selectively displace fluorine even in the presence of other halogens.[25] However, deiodination can also occur as a side reaction. The precise outcome depends on the nucleophile, solvent, and temperature, making it a critical point of consideration during synthetic planning.
Summary and Outlook
The carbon-iodine bond in this compound is a highly versatile and reactive functional group. Its general reactivity can be summarized by three primary pathways, the selection of which is dictated by the choice of reagents and conditions:
| Reaction Class | Key Reagents | Primary Target | Mechanistic Driver |
| Cross-Coupling | Pd(0) catalyst, Ligand, Base | C-I Bond | Weakness & polarizability of C-I bond for oxidative addition. |
| Halogen-Metal Exchange | Organolithiums, Mg metal | C-I Bond | Polarity and lability of the C-I bond. |
| SNAr | Strong Nucleophiles (e.g., RO⁻, RS⁻) | C-F Bonds | Ring activation by electron-withdrawing F atoms stabilizing the Meisenheimer complex. |
Table 2: Summary of primary reactivity pathways.
By understanding the mechanistic underpinnings of these transformations, researchers can strategically employ this compound as a powerful building block. The ability to selectively perform palladium-catalyzed couplings or halogen-metal exchanges at the C-I bond provides a reliable entry point for introducing a vast array of molecular fragments. This capability is central to the construction of complex molecules for pharmaceuticals, agrochemicals, and organic electronics, where the strategic placement of fluorine atoms is often used to modulate physicochemical and biological properties.[26] The judicious control of reaction conditions is paramount to navigating the rich and sometimes competing reactivity of this valuable synthetic intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. savemyexams.com [savemyexams.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Grignard reagent - Wikipedia [en.wikipedia.org]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 23. Neucleophilic aromatic substitution | PPT [slideshare.net]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. vanderbilt.edu [vanderbilt.edu]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Strategic Value of Fluorinated Biaryls
An Application Guide to the Suzuki-Miyaura Coupling of 1,2-Difluoro-3-iodobenzene
In modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating molecular properties.[1][2] Fluorine's high electronegativity can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity, making fluorinated motifs highly sought after.[3][4] Specifically, 2,3-difluorobiphenyl scaffolds are key structural units in a range of advanced materials and pharmaceutically active compounds.[5][6]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these biaryl structures, celebrated for its functional group tolerance and reliability.[7][8][9] This guide provides a detailed technical overview and field-proven protocols for the successful Suzuki coupling of this compound, a key precursor for accessing these valuable 2,3-difluorobiphenyl derivatives. We will delve into the mechanistic underpinnings, provide step-by-step experimental procedures, and offer expert guidance on optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Blueprint for Success
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][10][11] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[12]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-iodine bond of this compound.[7][10] The presence of electron-withdrawing fluorine atoms on the aromatic ring makes the carbon center more electrophilic, generally facilitating this rate-determining step.[13] This forms a square planar Pd(II) complex.
-
Transmetalation : This step involves the transfer of the organic moiety from the organoboron reagent (e.g., a boronic acid) to the Pd(II) center.[9] For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a tetracoordinate boronate), which readily transfers its organic group to the palladium, displacing the halide.[8][13]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple, forming the new carbon-carbon bond of the 2,3-difluorobiphenyl product.[10] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[13]
Visualizing the Pathway: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimized General Protocol for Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with various arylboronic acids. Adherence to inert atmosphere techniques is critical for reproducibility and high yields.
Materials & Equipment
-
Reactants: this compound (1.0 equiv), Arylboronic Acid (1.2–1.5 equiv)
-
Catalyst System: Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., SPhos, 2-4 mol%)
-
Base: Anhydrous Potassium Phosphate (K₃PO₄, 2.0–3.0 equiv) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous, degassed solvent (e.g., Dioxane or Toluene, to achieve 0.1-0.5 M concentration) and Degassed Water.
-
Equipment: Schlenk flask or reaction vial, magnetic stir bar, septum, vacuum/inert gas manifold (Argon or Nitrogen), syringes, heating mantle or oil bath.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add the this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.[14]
-
Rationale: Adding all solids at the start under ambient atmosphere is convenient and safe. The catalyst is not yet active.
-
-
Establish Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Connect the flask to a vacuum/inert gas manifold. Evacuate the flask until the pressure is low, then backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[14]
-
Rationale: Oxygen can lead to the oxidative degradation of phosphine ligands and the formation of palladium black, deactivating the catalyst and promoting unwanted side reactions like the homocoupling of boronic acids.[13][15]
-
-
Solvent Addition:
-
Using a syringe, add the degassed organic solvent (e.g., Dioxane) followed by the degassed water (a typical ratio is 10:1 Dioxane:H₂O).[15]
-
Rationale: Solvents must be thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to prevent introducing oxygen into the system. The small amount of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[16][17]
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath or place it on a heating block set to the desired temperature (typically 80–110 °C).
-
Stir the mixture vigorously to ensure efficient mixing of the heterogeneous components.[14]
-
-
Monitoring Progress:
-
Periodically take small aliquots from the reaction mixture using a syringe to monitor the consumption of the starting material by TLC, GC-MS, or LC-MS.
-
Rationale: Monitoring prevents running the reaction for an unnecessarily long time, which can lead to side reactions or product degradation.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (EtOAc).
-
Wash the organic layer with water and then with brine to remove the base and other inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[15][18]
-
Purify the resulting crude product by flash column chromatography on silica gel to isolate the pure 2,3-difluorobiphenyl derivative.
-
Parameter Optimization: The Scientist's Guide
Achieving high yields in Suzuki coupling, especially with challenging substrates, requires careful selection of the catalyst, base, and solvent.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, air-stable Pd(0) and Pd(II) sources. Pd(II) sources require in situ reduction to the active Pd(0) state, which is usually accomplished by the phosphine ligand or a sacrificial amount of the organoboron reagent.[13] Modern, pre-formed precatalysts like XPhos Pd G3 can also be highly effective.[15][19] |
| Ligand | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | The electron-withdrawing nature of the two fluorine atoms on the aryl iodide makes oxidative addition relatively easy. Therefore, the ligand's primary role is to facilitate the often slower transmetalation and reductive elimination steps. Bulky, electron-rich ligands accelerate these steps and prevent catalyst decomposition.[14][20] |
| Base | K₃PO₄ or Cs₂CO₃ | A strong base is often required to drive the formation of the boronate complex, which is the active nucleophile in the transmetalation step.[8][13] For electron-deficient or sterically hindered boronic acids, K₃PO₄ and Cs₂CO₃ are generally superior to weaker bases like K₂CO₃ or Na₂CO₃.[14][21] |
| Solvent System | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Aprotic polar or ethereal solvents are standard.[16] The addition of a small amount of water is critical for dissolving the inorganic base, without which the reaction can be sluggish or fail completely.[16][17] However, excess water can promote protodeboronation.[14] |
| Temperature | 80–110 °C | While some highly active catalyst systems can operate at room temperature, thermal energy is often necessary to overcome the activation barriers for the catalytic steps and ensure the reaction proceeds to completion in a reasonable timeframe.[14] |
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently strong base.3. Ineffective ligand. | 1. Ensure all reagents and solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.[14][15]2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[14]3. Screen a different class of ligands, such as Buchwald-type biarylphosphines (e.g., SPhos). |
| Protodeboronation | The boronic acid is cleaved by a proton source (often water) before it can transmetalate. This is a common side reaction.[13] | 1. Minimize the amount of water in the reaction or use completely anhydrous conditions with a base like KF.[8]2. Use a boronic ester (e.g., a pinacol ester, BPin) instead of the boronic acid, as they are often more stable.[13]3. Increase the equivalents of the boronic acid (e.g., to 2.0 equiv). |
| Homocoupling | Coupling of two boronic acid molecules or two aryl iodide molecules. | This is almost always caused by the presence of oxygen, which can disrupt the catalytic cycle.[13] Improve degassing procedures and ensure a tight seal on the reaction vessel. |
| Dehalogenation | The aryl iodide is reduced to 1,2-difluorobenzene. | This side reaction occurs if a hydride source is present, which can react with the Pd(II) intermediate.[13] Ensure solvents are pure and free of potential hydride donors (e.g., alcohols used as stabilizers). |
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. enamine.net [enamine.net]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of mono- and difluoronaphthoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. reddit.com [reddit.com]
- 20. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Sonogashira Coupling of 1,2-Difluoro-3-iodobenzene
Introduction: The Strategic Importance of Fluorinated Arylalkynes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, catalyzed by a combination of palladium and copper species, provides a direct and efficient route to arylalkynes and conjugated enynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[1][4]
This guide focuses on the specific application of the Sonogashira coupling to 1,2-Difluoro-3-iodobenzene. Fluorinated aromatic compounds are of paramount importance in drug development, as the incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability. The 1,2-difluoro substitution pattern presents a unique electronic environment, and the high reactivity of the carbon-iodine bond makes this substrate an excellent candidate for Sonogashira coupling.[1][5] This document provides a detailed mechanistic overview, optimized experimental protocols, and practical troubleshooting advice for researchers aiming to synthesize novel fluorinated compounds using this versatile reaction.
Mechanism and Key Principles: A Dual Catalytic System
The Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2] Understanding the role of each component is critical for reaction optimization and troubleshooting.
-
Palladium Catalyst : The workhorse of the reaction is a zerovalent palladium complex, typically generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂ or used directly as Pd(PPh₃)₄.[1][2][3] The palladium cycle involves three key steps:
-
Oxidative Addition : The active Pd(0) species inserts into the carbon-iodine bond of this compound to form a square planar Pd(II) complex.[2][5] The reactivity of the halide is crucial, with the bond strength dictating the ease of this step (I > Br >> Cl).[1][5]
-
Transmetalation : The copper acetylide, formed in the adjacent copper cycle, transfers the alkyne group to the palladium center, displacing the iodide.[5]
-
Reductive Elimination : The two organic fragments (the difluorophenyl group and the alkyne) are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[2][5]
-
-
Copper(I) Co-catalyst : The role of the copper(I) salt, typically copper(I) iodide (CuI), is to activate the terminal alkyne.[6][7] In the presence of a base, the copper salt reacts with the terminal alkyne to form a copper acetylide intermediate.[7][8] This species is significantly more nucleophilic than the deprotonated alkyne alone, which dramatically accelerates the transmetalation step with the palladium complex.[6] The use of a copper co-catalyst allows the reaction to proceed under much milder conditions, often at room temperature.[4]
-
Base : A base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves two essential functions.[1][3] First, it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide.[7] Second, it neutralizes the hydrogen iodide (HI) that is generated as a byproduct of the reaction, preventing the formation of undesirable side products.[1] In many cases, the amine base can also serve as the solvent.[9]
-
Solvent : The choice of solvent is critical for ensuring that all reactants and catalysts remain in solution. Common solvents include tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-Dimethylformamide (DMF).[3][10] The reaction medium must be sufficiently basic to facilitate the necessary deprotonation steps.[1]
Catalytic Cycle Workflow
Caption: Dual catalytic cycles of the Sonogashira coupling.
Optimized Protocol for this compound
This protocol provides a reliable starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required depending on the specific alkyne used.
Materials and Reagents
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
-
Solvents for workup (e.g., Diethyl ether, Ethyl acetate)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Table of Recommended Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Aryl Iodide | 1.0 equivalent | Limiting reagent. |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the aryl iodide. |
| Pd Catalyst | 1 - 5 mol % | PdCl₂(PPh₃)₂ is a common, air-stable precatalyst.[3] |
| CuI Co-catalyst | 1 - 5 mol % | Essential for activating the alkyne under mild conditions.[6] |
| Base | 2 - 4 equivalents | Neutralizes the HI byproduct and deprotonates the alkyne.[1] |
| Solvent | Anhydrous THF or MeCN | Ensures solubility of all components.[3] |
| Temperature | Room Temperature to 50 °C | Aryl iodides are highly reactive; elevated temperatures are often not needed but can be used to accelerate slow reactions.[1][5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative homocoupling (Glaser coupling) of the alkyne and protects the Pd(0) catalyst.[1] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC-MS for completion. |
Step-by-Step Experimental Procedure
-
Reaction Setup :
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 2 mol %), and CuI (e.g., 2 mol %).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an anaerobic environment.
-
-
Addition of Reagents :
-
Through the septum, add anhydrous solvent (e.g., THF) via syringe.
-
Add the base (e.g., Et₃N, 3.0 eq) via syringe.
-
Finally, add the terminal alkyne (1.2 eq) dropwise via syringe.
-
-
Reaction Execution :
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing small aliquots via GC-MS until the starting aryl iodide is consumed.
-
-
Work-up and Isolation :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a short plug of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent.[9]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (to quench the base and remove copper salts) and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[9]
-
Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification :
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure arylalkyne.[9]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Reaction temperature too low. | 1. Use a fresh batch of palladium catalyst. Consider adding a phosphine ligand if using a ligandless Pd source. 2. Ensure the base is anhydrous and used in sufficient excess. 3. Gently heat the reaction to 40-50 °C. |
| Significant Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction vessel. 2. High concentration of copper catalyst. | 1. Ensure the reaction is set up under a strictly inert atmosphere. Use degassed solvents.[11] 2. Reduce the loading of the CuI co-catalyst. Consider a copper-free protocol if homocoupling is persistent.[12] |
| Formation of Dark Precipitate (Palladium Black) | 1. Decomposition of the Pd(0) catalyst. 2. Reaction temperature is too high. | 1. Use a more robust phosphine ligand to stabilize the catalyst. 2. Lower the reaction temperature. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Impurities in starting materials or solvent. | 1. Add an additional portion of the palladium catalyst. 2. Ensure all reagents and solvents are pure and anhydrous. |
Conclusion
The Sonogashira coupling of this compound is a highly effective and reliable method for the synthesis of valuable fluorinated arylalkynes. The high reactivity of the aryl iodide substrate allows the reaction to proceed under mild conditions with excellent functional group tolerance.[3][9] By carefully controlling the reaction atmosphere to exclude oxygen and using the appropriate stoichiometry of catalysts and base, researchers can achieve high yields of the desired cross-coupled products while minimizing side reactions like homocoupling. The protocols and troubleshooting guidance provided herein serve as a robust starting point for scientists in drug discovery and materials science to build complex, fluorinated molecular architectures.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. books.lucp.net [books.lucp.net]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Sonogashira Coupling [organic-chemistry.org]
Buchwald-Hartwig amination of 1,2-Difluoro-3-iodobenzene
Application Note & Protocol
Strategic C-N Bond Formation: A Guide to the Buchwald-Hartwig Amination of 1,2-Difluoro-3-iodobenzene
Abstract: This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on this compound, a challenging yet valuable substrate in medicinal chemistry and materials science. We delve into the mechanistic nuances of the reaction, provide a field-proven, step-by-step protocol, and offer expert insights into optimizing reaction parameters for this specific electron-deficient aryl halide. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of novel difluorinated aryl amines.
Introduction: The Strategic Value of Fluorinated Aryl Amines
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with the resulting aryl amine scaffolds being ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most robust and versatile methods for forging these bonds, largely supplanting harsher, classical methods due to its broad substrate scope and functional group tolerance.[4][5]
The specific substrate, this compound, presents both an opportunity and a challenge. The incorporation of fluorine atoms into drug candidates is a widely used strategy to modulate metabolic stability, lipophilicity, and binding affinity.[6] The resulting N-(2,3-difluorophenyl)amines are therefore highly valuable synthetic targets. However, the electron-deficient nature of the aromatic ring, a direct consequence of the two strongly electronegative fluorine atoms, significantly influences the kinetics and success of the catalytic cycle. This guide provides the necessary framework to navigate these challenges and achieve high-yielding, reproducible results.
Mechanistic Considerations for an Electron-Deficient Substrate
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[4][7] Understanding how each step is influenced by the electronic properties of this compound is critical for rational optimization.
-
Oxidative Addition (OA): The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of the aryl halide.[1] For aryl iodides, this step is typically fast and is often not the rate-determining step of the overall reaction.[8][9] The high reactivity of the C-I bond is a distinct advantage over less reactive aryl bromides or chlorides.[10]
-
Amine Coordination & Deprotonation: Following oxidative addition, the amine coordinates to the Pd(II) center. A stoichiometric amount of a strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[11][12]
-
Reductive Elimination (RE): This final, product-forming step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst.[7] For electron-deficient aryl groups, such as the 2,3-difluorophenyl moiety, this step can be the turnover-limiting step.[13] The choice of ligand is paramount to accelerating this crucial phase.
Bulky, electron-rich phosphine ligands are essential as they promote the formation of a monoligated, 12-electron Pd(0) species, which is highly active in oxidative addition, and sterically favor the reductive elimination step, preventing undesirable side reactions like beta-hydride elimination.[4][11]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stille Coupling of 1,2-Difluoro-3-iodobenzene with Organotins
Introduction: The Strategic Importance of Fluorinated Biaryls in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In the realm of drug development, strategic fluorination is a widely employed tactic to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and bioavailability. The 1,2-difluorobenzene motif, in particular, is a valuable structural component in numerous pharmaceuticals. The Stille cross-coupling reaction offers a powerful and versatile method for the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are central to modern medicinal chemistry.[1][2][3] This guide provides a detailed technical overview and practical protocols for the palladium-catalyzed Stille coupling of 1,2-difluoro-3-iodobenzene with various organotin reagents, a key transformation for accessing a diverse range of fluorinated scaffolds.
Mechanistic Insights: The Palladium Catalytic Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (this compound) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The electron-withdrawing nature of the two fluorine atoms can influence the rate of this step.
-
Transmetalation: The organotin reagent then undergoes transmetalation with the Pd(II) complex, where the organic group from the tin is transferred to the palladium center, displacing the iodide. The rate of this step is dependent on the nature of the organic group on the tin and can be accelerated by the use of additives.[6]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols: A Practical Guide
The following section provides a detailed, step-by-step protocol for a representative Stille coupling reaction between this compound and an organotin reagent. This protocol is intended as a starting point and may require optimization depending on the specific organotin partner.
Materials and Reagents
-
This compound
-
Organotin reagent (e.g., tributyl(vinyl)stannane, tributyl(phenyl)stannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if using a ligand-free palladium source, e.g., P(t-Bu)₃, AsPh₃)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, DMF)
-
Additives (optional, e.g., CuI, CsF)
-
Reagents for workup (e.g., saturated aqueous KF solution, Celite®)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Representative Protocol: Coupling of this compound with Tributyl(phenyl)stannane
This protocol describes the synthesis of 2,3-difluorobiphenyl.
1. Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[5]
-
The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
2. Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous and degassed toluene (5 mL).
-
Add tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv) via syringe.
-
If required, additives such as copper(I) iodide (CuI, 0.1 mmol, 10 mol%) can be added at this stage to accelerate the reaction.[6]
3. Reaction Execution:
-
The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred vigorously.
-
The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
4. Workup and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[7][8] Stirring this two-phase mixture vigorously for at least an hour is recommended to ensure complete precipitation of the tin fluorides.[8]
-
If a solid precipitate forms at the interface, the mixture should be filtered through a pad of Celite®.[8]
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to afford the pure 2,3-difluorobiphenyl.
Caption: A generalized workflow for the Stille coupling experiment.
Key Considerations and Optimization
The success of the Stille coupling reaction is highly dependent on several factors that can be fine-tuned to optimize the yield and purity of the desired product.
| Parameter | Recommended Conditions & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand. The choice of catalyst and ligand can significantly impact reactivity, especially with challenging substrates. Electron-rich and bulky ligands often accelerate the reaction.[2][6] |
| Solvent | Anhydrous and degassed aprotic polar solvents such as toluene, dioxane, or DMF are commonly used. The solvent should be chosen based on the solubility of the reactants and the desired reaction temperature. |
| Temperature | Typically ranges from 80 to 120 °C. Higher temperatures can increase the reaction rate but may also lead to side reactions. |
| Organotin Reagent | The reactivity of the organotin reagent follows the general trend: alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl.[6] Using a slight excess (1.1-1.2 equivalents) is common to drive the reaction to completion. |
| Additives | Copper(I) salts can accelerate the transmetalation step.[6] Fluoride sources like CsF can also enhance the reaction rate by activating the organotin reagent.[6][9] |
| Workup | Thorough removal of toxic organotin byproducts is critical. The KF workup is a standard and effective method.[7][8][10] For challenging separations, chromatography on triethylamine-treated silica gel can be employed.[7] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor quality reagents or solvent, insufficient temperature. | Use a fresh batch of catalyst, ensure all reagents and solvents are anhydrous and degassed, and consider increasing the reaction temperature. |
| Homocoupling of Organotin | A common side reaction. | Optimize the reaction conditions, particularly the catalyst and ligand system. The addition of a copper(I) co-catalyst can sometimes suppress this side reaction.[11] |
| Persistent Tin Contamination | Incomplete precipitation or removal of tin byproducts. | Increase the concentration and volume of the KF solution and the stirring time during the workup.[8] Filtering through Celite® is crucial to remove the fine precipitate.[7][8] |
Conclusion
The Stille cross-coupling of this compound with organotins is a robust and highly valuable transformation for the synthesis of fluorinated biaryl compounds. By understanding the underlying mechanism and carefully selecting and optimizing the reaction parameters, researchers can efficiently access a wide array of structurally diverse molecules with significant potential in drug discovery and materials science. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this powerful synthetic methodology.
References
- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Workup [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Cross-Coupling Reactions of 1,2-Difluoro-3-iodobenzene
Introduction
Fluorinated aromatic compounds are cornerstone building blocks in modern drug discovery and agrochemical development. The incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 1,2-Difluoro-3-iodobenzene is a particularly valuable synthon, offering a handle for carbon-carbon and carbon-nitrogen bond formation ortho to a vicinal difluoro motif. This arrangement is of significant interest for creating novel molecular scaffolds with unique electronic properties.
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview and field-proven protocols for leveraging this compound in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and insights herein are synthesized from established literature to ensure technical accuracy and practical applicability.
Core Mechanistic Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions fundamentally operate on a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-limiting step. The electron-withdrawing nature of the two fluorine atoms makes the C-I bond electron-deficient and highly susceptible to this insertion.
-
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organometallic coupling partner (e.g., an organoboron species) or the amine transfers its organic group to the palladium center, displacing the halide.[1][2]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]
Diagram: General Palladium Cross-Coupling Catalytic Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.
Application 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is one of the most robust methods for forming biaryl structures by coupling an aryl halide with an organoboron reagent, such as a boronic acid or boronic ester.[5] This reaction is fundamental for synthesizing a vast array of complex organic molecules.[6]
Causality Behind Experimental Choices
-
Catalyst/Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are often required.[7] These ligands promote the oxidative addition step and facilitate the subsequent reductive elimination, which can be challenging for sterically hindered or electron-deficient substrates.
-
Base: A base is essential for activating the organoboron species into a more nucleophilic "ate" complex, which facilitates transmetalation.[8] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., dioxane/water, toluene/water) can significantly impact yield and must be optimized empirically.[9][10] For sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) may be preferred to minimize side reactions like protodeboronation.
Detailed Protocol: Synthesis of 2',3'-Difluoro-[1,1'-biphenyl]-4-carbonitrile
This protocol is adapted from methodologies demonstrated for the coupling of functionalized arylboronic acids with polyfluorinated aryl halides.
Materials:
-
This compound
-
(4-cyanophenyl)boronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos)
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), (4-cyanophenyl)boronic acid (1.2 mmol, 1.2 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the catalyst/ligand solution to the Schlenk flask via syringe, followed by an additional 8 mL of dioxane and 2 mL of degassed water.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2',3'-difluoro-[1,1'-biphenyl]-4-carbonitrile.
Data Summary: Representative Suzuki-Miyaura Couplings
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF/H₂O | 90 | ~85% |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.5) | K₃PO₄ | Toluene/H₂O | 100 | >90% |
| Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 85 | ~88% |
| Potassium cyclopentyltrifluoroborate | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ | Toluene | 100 | High |
Yields are representative and highly dependent on specific reaction conditions and purification. Data synthesized from principles in cited literature.[5][7]
Application 2: Buchwald-Hartwig Amination for C–N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides.[3] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.[11]
Causality Behind Experimental Choices
-
Ligand Selection: The success of a Buchwald-Hartwig amination is exceptionally dependent on the ligand. For electron-deficient aryl halides like this compound, sterically hindered biarylphosphine ligands (e.g., JohnPhos, XPhos) are often necessary.[12] These ligands promote the reductive elimination step, which is often the turnover-limiting step in C-N coupling.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[2] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12] The choice of base can influence catalyst activity and longevity.
-
Precatalyst: Using well-defined palladium precatalysts, which are air-stable and readily form the active Pd(0) species in solution, can lead to more reproducible results than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[12]
Detailed Protocol: Synthesis of N-Butyl-2,3-difluoroaniline
This protocol is based on general procedures for the amination of challenging aryl halides.[12][13]
Materials:
-
This compound
-
n-Butylamine
-
[Pd(allyl)Cl]₂
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add NaOt-Bu (1.4 mmol, 1.4 eq) to an oven-dried reaction vial equipped with a stir bar.
-
Add the Pd precatalyst and ligand, followed by this compound (1.0 mmol, 1.0 eq).
-
Seal the vial with a PTFE-lined cap.
-
Outside the glovebox, add anhydrous toluene (2 mL) and n-butylamine (1.2 mmol, 1.2 eq) via syringe.
-
Place the vial in a preheated aluminum block at 80-100 °C and stir for 12-24 hours.
-
After cooling, dilute the reaction mixture with diethyl ether, filter through a pad of Celite, and rinse the pad with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the target N-butyl-2,3-difluoroaniline.
Application 3: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation
The Sonogashira reaction couples terminal alkynes with aryl halides to produce arylalkynes, a valuable motif in materials science and medicinal chemistry.[14] The reaction uniquely uses a dual-catalyst system, employing both palladium and a copper(I) co-catalyst.[15]
Causality Behind Experimental Choices
-
Dual Catalysis: The palladium catalyst functions as described previously. The copper(I) salt (typically CuI) reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate.[16] This species is more reactive and readily undergoes transmetalation with the arylpalladium(II) complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to deprotonate the alkyne and as a solvent.[17]
-
Copper-Free Variants: While the classic Sonogashira reaction uses a copper co-catalyst, concerns about homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free conditions.[15] These methods typically require a stronger base and specific ligand systems to facilitate direct reaction of the alkyne with the palladium center.[18]
Diagram: Catalytic Cycles of the Sonogashira Coupling
Caption: The interconnected palladium and copper cycles in Sonogashira coupling.
Detailed Protocol: Synthesis of 1,2-Difluoro-3-(phenylethynyl)benzene
This protocol follows standard Sonogashira conditions.[15]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq) via syringe.
-
Add phenylacetylene (1.1 mmol, 1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired arylalkyne.
Troubleshooting and Key Considerations
-
Hydrodehalogenation: A common side reaction, particularly with fluorinated substrates, is the replacement of the iodine with a hydrogen atom. This can arise from trace water or other proton sources.[19] Ensuring anhydrous conditions and using thoroughly dried reagents can mitigate this issue.
-
Catalyst Deactivation: In some cases, the catalyst can be deactivated, leading to stalled reactions. This may necessitate higher catalyst loadings or the use of more robust precatalysts or ligands.
-
Reaction Monitoring: Due to the potential for side reactions, it is crucial to monitor the reaction progress closely using appropriate analytical techniques (TLC, GC-MS, LC-MS) to determine the optimal reaction time and avoid product degradation.
Conclusion
This compound is a versatile and powerful building block for the synthesis of complex, fluorinated molecules. By leveraging the well-established power of palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, researchers can efficiently forge new C-C and C-N bonds. The success of these transformations hinges on the rational selection of ligands, bases, and reaction conditions tailored to the specific electronic nature of this valuable substrate. The protocols and insights provided in this guide serve as a robust starting point for further exploration and application in pharmaceutical and materials chemistry.
References
- 1. m.youtube.com [m.youtube.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. datapdf.com [datapdf.com]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. odinity.com [odinity.com]
- 10. jsynthchem.com [jsynthchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. cris.iucc.ac.il [cris.iucc.ac.il]
Application Notes and Protocols for the Synthesis of Fluorinated Active Pharmaceutical Ingredients (APIs) from 1,2-Difluoro-3-iodobenzene
Introduction: The Strategic Importance of Fluorine in Modern Drug Discovery and the Role of 1,2-Difluoro-3-iodobenzene
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] This is due to the unique physicochemical properties that fluorine imparts, including enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles.[2][3] The strategic placement of fluorine can modulate a molecule's lipophilicity and basicity, influencing its ability to cross biological membranes and interact with its intended target.[2]
This compound is a versatile and highly valuable building block for the synthesis of complex fluorinated molecules, particularly in the development of novel Active Pharmaceutical Ingredients (APIs). Its structure offers a unique combination of features: two adjacent fluorine atoms that can influence the electronic and conformational properties of the molecule, and a reactive iodine atom that serves as a handle for a variety of powerful cross-coupling reactions. This allows for the selective and efficient introduction of diverse molecular fragments, enabling the rapid generation of libraries of fluorinated compounds for drug discovery programs.
This application note provides detailed protocols for three key palladium-catalyzed cross-coupling reactions utilizing this compound as a starting material: the Suzuki-Miyaura coupling for the formation of C-C bonds, the Sonogashira coupling for the synthesis of alkynylated derivatives, and the Buchwald-Hartwig amination for the construction of C-N bonds. These reactions are fundamental in contemporary organic synthesis and are widely employed in the pharmaceutical industry.
Key Synthetic Transformations of this compound
The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern synthetic chemistry, allowing for the precise and efficient construction of complex molecular architectures from readily available starting materials. The general schematic for these reactions is presented below.
Figure 1: Key cross-coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Fluorinated Biaryl Compounds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds which are prevalent in many pharmaceuticals.[4][5] The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester.[6][7]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Using a stable palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is a common and effective strategy. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.[6][8] Carbonates such as K₂CO₃ or Cs₂CO₃ are often used as they are effective and generally tolerate a wide range of functional groups.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed. The organic solvent solubilizes the aryl halide and the catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step.[9]
Detailed Experimental Protocol:
Reaction: Synthesis of 2',3'-Difluoro-4-methoxy-1,1'-biphenyl
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 239.99 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - |
| Ethanol | - | 1 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (240 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Add toluene (5 mL), ethanol (1 mL), and water (1 mL).
-
Purge the flask with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, or until thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2',3'-difluoro-4-methoxy-1,1'-biphenyl.
Expected Yield: 75-90%
Protocol 2: Sonogashira Coupling for the Synthesis of Fluorinated Alkynylbenzenes
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is catalyzed by a combination of palladium and copper complexes and is conducted in the presence of a base.[12] It is a powerful tool for the synthesis of conjugated enynes and arylalkynes, which are important intermediates in the synthesis of various APIs.[13]
Causality Behind Experimental Choices:
-
Dual Catalyst System: The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[10] The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.[12]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.[11]
-
Solvent: Anhydrous, deoxygenated solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to prevent side reactions and catalyst deactivation.
Detailed Experimental Protocol:
Reaction: Synthesis of 1,2-Difluoro-3-(phenylethynyl)benzene
Figure 3: Experimental workflow for the Sonogashira coupling.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 239.99 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.1 | 1.1 |
| Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] | 701.90 | 0.02 | 0.02 |
| Copper(I) iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (240 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Add anhydrous, degassed tetrahydrofuran (10 mL) and triethylamine (0.28 mL, 2.0 mmol).
-
Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane) to yield 1,2-difluoro-3-(phenylethynyl)benzene.
Expected Yield: 80-95%
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of Fluorinated Anilines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of aryl amines from aryl halides.[14][15][16] This reaction has broad substrate scope and functional group tolerance, making it an invaluable tool in drug discovery for the synthesis of aniline derivatives.[17]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precatalyst and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination.[18] Bulky, electron-rich phosphine ligands, such as Xantphos or BrettPhos, are often employed to promote the reductive elimination step and prevent catalyst deactivation.[1]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[15] Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and the base.
Detailed Experimental Protocol:
Reaction: Synthesis of N-(2,3-Difluorophenyl)morpholine
Figure 4: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 239.99 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | 915.72 | 0.01 | 0.02 (Pd) |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | 578.68 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
In a nitrogen-filled glovebox, add tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol), Xantphos (17.4 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a vial equipped with a stir bar.
-
Add this compound (240 mg, 1.0 mmol), morpholine (0.105 mL, 1.2 mmol), and anhydrous toluene (5 mL).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours.
-
Monitor the reaction by liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction to room temperature and partition the mixture between ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(2,3-difluorophenyl)morpholine.
Expected Yield: 70-85%
Conclusion
This compound is a highly effective and versatile building block for the synthesis of a wide array of fluorinated compounds with potential applications in drug discovery. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide reliable and efficient methods for the functionalization of this key intermediate. The protocols detailed in this application note offer robust starting points for the synthesis of fluorinated biaryls, alkynylbenzenes, and anilines, paving the way for the development of novel and improved active pharmaceutical ingredients.
References
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. jk-sci.com [jk-sci.com]
Application Notes & Protocols: 1,2-Difluoro-3-iodobenzene as a Strategic Building Block for Modern Agrochemicals
Introduction: The Strategic Role of Fluorine in Agrochemical Design
The incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients is a proven strategy for enhancing molecular properties.[1] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can significantly improve a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, which governs its movement through biological membranes.[2] These enhancements often lead to agrochemicals with greater potency, improved crop safety, and more favorable environmental profiles.[1][3]
1,2-Difluoro-3-iodobenzene has emerged as a key building block for introducing the synthetically valuable 2,3-difluorophenyl moiety into complex molecular scaffolds. This particular substitution pattern is of high interest in the design of modern fungicides and herbicides. The presence of the iodine atom provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, allowing for the efficient and regioselective formation of carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and protocols for the use of this compound in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Physicochemical Properties of this compound
A clear understanding of the substrate's properties is fundamental to successful reaction design.
| Property | Value | Source |
| CAS Number | 64248-57-3 | [4] |
| Molecular Formula | C₆H₃F₂I | [4] |
| Molecular Weight | 239.99 g/mol | [4] |
| Appearance | Light purple to colorless liquid | [5] |
| Boiling Point | 189.0 ± 20.0 °C (Predicted) | [4] |
| Density | 2.001 ± 0.06 g/cm³ (Predicted) | [4] |
Core Application I: Suzuki-Miyaura Coupling for Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds.[6][7][8] In agrochemical synthesis, it is frequently employed to construct biaryl systems, which are common motifs in potent fungicides, particularly Succinate Dehydrogenase Inhibitors (SDHIs).[9][10][11] The 2,3-difluorophenyl group, when coupled with a suitable heterocyclic boronic acid (e.g., pyrazole), can form the core of a highly active SDHI fungicide.[9][10]
Causality in Experimental Design
-
Catalyst System: The choice of a palladium catalyst and a phosphine ligand is critical. For an electron-deficient aryl iodide like this compound, an electron-rich and bulky phosphine ligand such as SPhos or XPhos is often preferred. These ligands facilitate the oxidative addition of the aryl iodide to the Pd(0) center and promote the subsequent reductive elimination step.[12][13] A pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ is commonly used to generate the active Pd(0) species in situ.
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6] An inorganic base like K₂CO₃ or K₃PO₄ is often effective and is typically used in an aqueous solution to facilitate the reaction. The choice of a moderately strong base prevents the degradation of sensitive functional groups on either coupling partner.
-
Solvent System: A two-phase solvent system, such as dioxane/water or toluene/water, is standard. This system effectively dissolves both the organic substrates and the inorganic base, allowing all components to interact at the interface.[12]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 3-(2,3-Difluorophenyl)-1-methyl-1H-pyrazole
This protocol describes a representative synthesis of a key intermediate for pyrazole carboxamide fungicides.
Materials:
-
This compound (1.0 equiv, 240 mg, 1.0 mmol)
-
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv, 250 mg, 1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 4.5 mg, 0.02 mmol)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 16.4 mg, 0.04 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv, 424 mg, 2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the pyrazole boronic ester, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
In a separate vial, under argon, prepare a slurry of Pd(OAc)₂ and SPhos in a small amount of dioxane. Add this catalyst mixture to the main reaction flask via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Expected Outcome:
-
Yield: 75-90%
-
Appearance: White to off-white solid.
-
Characterization (Representative): ¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.70 (m, 1H), 7.20-7.10 (m, 3H), 6.80 (d, J=2.3 Hz, 1H), 3.95 (s, 3H). ¹⁹F NMR (CDCl₃, 376 MHz): δ -138.5 (m), -155.0 (m).
Core Application II: Sonogashira Coupling for Alkynylated Intermediates
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[4][14] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which can serve as versatile intermediates for further functionalization or as core components of certain herbicides and fungicides.
Causality in Experimental Design
-
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[15][10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate, which speeds up the transmetalation step.[14]
-
Base and Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent for the reaction.[15][10]
-
Reaction Conditions: Sonogashira couplings are often performed under mild conditions, sometimes even at room temperature, which allows for excellent functional group tolerance.[16] An inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[17]
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
Protocol: Synthesis of 1,2-Difluoro-3-((trimethylsilyl)ethynyl)benzene
This protocol describes the synthesis of a protected alkyne, which can be easily deprotected and used in subsequent synthetic steps.
Materials:
-
This compound (1.0 equiv, 240 mg, 1.0 mmol)
-
Ethynyltrimethylsilane (1.5 equiv, 147 mg, 1.5 mmol, 0.21 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv, 21 mg, 0.03 mmol)
-
Copper(I) iodide (CuI) (0.05 equiv, 9.5 mg, 0.05 mmol)
-
Triethylamine (Et₃N) (5 mL), degassed
-
Tetrahydrofuran (THF) (5 mL), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed THF and triethylamine via syringe.
-
Add ethynyltrimethylsilane dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the ammonium salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 100% hexanes) to yield the desired product.
Expected Outcome:
-
Yield: 80-95%
-
Appearance: Colorless to pale yellow oil.
-
Characterization (Representative): ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.30 (m, 1H), 7.15-7.05 (m, 2H), 0.25 (s, 9H). ¹⁹F NMR (CDCl₃, 376 MHz): δ -139.0 (m), -156.5 (m).
Core Application III: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation in the synthesis of many agrochemicals.[18] For example, the herbicide Diflufenican contains a 2,4-difluoroaniline moiety linked to a nicotinic acid derivative.[19] While not a direct synthesis from our building block, this highlights the importance of C-N bonds involving difluoroaniline scaffolds. This protocol demonstrates the coupling of this compound with an amine, forming a precursor that could be further elaborated into active agrochemical compounds.
Causality in Experimental Design
-
Catalyst System: Similar to the Suzuki coupling, modern Buchwald-Hartwig aminations rely on bulky, electron-rich phosphine ligands. Ligands like XPhos or RuPhos, when paired with a palladium source like Pd₂(dba)₃, create a highly active catalyst capable of coupling even less reactive aryl chlorides.[20] For the more reactive this compound, this system ensures high efficiency.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.
-
Solvent and Temperature: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and the organometallic intermediates.[21] Moderate heating (80-110 °C) is typically required to drive the reaction to completion.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Protocol: Synthesis of 4-(2,3-Difluorophenyl)morpholine
This protocol provides a method for coupling this compound with a common cyclic secondary amine.
Materials:
-
This compound (1.0 equiv, 240 mg, 1.0 mmol)
-
Morpholine (1.2 equiv, 105 mg, 1.2 mmol, 0.105 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv, 9.2 mg, 0.01 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv, 14.3 mg, 0.03 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv, 135 mg, 1.4 mmol)
-
Toluene (5 mL), anhydrous
Procedure:
-
Inside a nitrogen-filled glovebox, charge an oven-dried vial with NaOtBu, Pd₂(dba)₃, and XPhos.
-
Add this compound and toluene.
-
Finally, add the morpholine, seal the vial with a Teflon-lined cap, and remove it from the glovebox.
-
Place the vial in a preheated aluminum block at 100 °C and stir for 12-18 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a short plug of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the title compound.
Expected Outcome:
-
Yield: 85-95%
-
Appearance: White solid or colorless oil.
-
Characterization (Representative): ¹H NMR (CDCl₃, 400 MHz): δ 7.10-6.95 (m, 3H), 3.85 (t, J=4.8 Hz, 4H), 3.10 (t, J=4.8 Hz, 4H). ¹⁹F NMR (CDCl₃, 376 MHz): δ -140.2 (m), -158.1 (m).
Conclusion
This compound is a highly versatile and reactive building block for the synthesis of complex agrochemicals. Its strategic placement of fluorine atoms and the reactive iodine handle allows for its efficient incorporation into target molecules via robust and scalable palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a reliable foundation for researchers and drug development professionals to access a wide range of fluorinated intermediates, paving the way for the discovery of next-generation fungicides, herbicides, and other crop protection agents.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. RU2173994C1 - Fluconazole-containing medicinal agent and method of synthesis of fluconazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. scribd.com [scribd.com]
- 16. US5777162A - Intermediates for the preparation of fungicides - Google Patents [patents.google.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. par.nsf.gov [par.nsf.gov]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
Application Note: Selective Generation and Application of 2,3-Difluorophenyl Organometallics via Lithiation and Grignard Formation from 1,2-Difluoro-3-iodobenzene
Abstract: This technical guide provides detailed protocols and theoretical insights for the selective generation of 2,3-difluorophenyllithium and 2,3-difluorophenylmagnesium iodide from 1,2-difluoro-3-iodobenzene. We explore the principles of chemoselective halogen-metal exchange, capitalizing on the differential reactivity of carbon-iodine versus carbon-fluorine bonds. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex fluorinated aromatic compounds. Step-by-step methodologies for both lithiation and iodine-magnesium exchange reactions are presented, along with protocols for trapping the resulting organometallic intermediates with various electrophiles.
Introduction
The 2,3-difluorophenyl motif is a critical structural component in numerous applications, ranging from pharmaceuticals and agrochemicals to advanced materials. Its presence can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. However, the regioselective synthesis of polysubstituted fluoroaromatics presents a considerable challenge. This compound has emerged as a powerful and versatile building block, enabling the precise introduction of substituents at the C3 position through the formation of organometallic intermediates. This guide details two robust methods for this transformation: direct lithiation and Grignard reagent formation via halogen-metal exchange.
Theoretical Background: The Principle of Chemoselective Halogen-Metal Exchange
The successful synthesis of 2,3-difluorophenyl organometallics from this compound hinges on the chemoselective cleavage of the C-I bond while leaving the more robust C-F bonds intact. This selectivity is governed by fundamental principles of organometallic chemistry.
Lithium-Halogen Exchange: This is a kinetically controlled process frequently used to prepare organolithium reagents that are otherwise inaccessible.[1] The reaction rate follows the trend I > Br > Cl, with C-F bonds being generally unreactive.[1] The mechanism is thought to proceed through an "ate-complex" intermediate, where the carbanionic portion of the alkyllithium reagent (e.g., n-butyl) attacks the more electropositive and polarizable iodine atom of the aryl halide.[2] The significantly lower bond dissociation energy of the C-I bond compared to the C-F bond, combined with the high polarizability of iodine, makes the C-I bond the exclusive site of exchange at low temperatures.
Grignard Reagent Formation (Iodine-Magnesium Exchange): While Grignard reagents can be formed by the direct oxidative addition of magnesium metal to an organic halide, a more modern and often higher-yielding method for aryl iodides is the iodine-magnesium (I/Mg) exchange.[3][4] This reaction involves treating the aryl iodide with a pre-formed, more nucleophilic Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl). The equilibrium favors the formation of the more stable arylmagnesium species. This method offers superior functional group tolerance and often proceeds under milder conditions than direct magnesium insertion.
The choice between generating the aryllithium or the arylmagnesium species depends on the desired subsequent reaction, as their reactivity and functional group compatibility differ.
Visualization of Synthetic Pathways
The following diagram illustrates the two primary pathways for converting this compound into functionalized derivatives.
References
Experimental Protocol for Ullmann Condensation with 1,2-Difluoro-3-iodobenzene: A Guide for Researchers
Introduction: Navigating the Ullmann Condensation with Fluorinated Aryl Halides
The Ullmann condensation, a cornerstone of cross-coupling chemistry, provides a powerful method for the formation of carbon-heteroatom (C-N, C-O, C-S) bonds.[1] Historically plagued by harsh reaction conditions, the advent of modern catalytic systems has revitalized this transformation, enabling its application in the synthesis of complex molecules pertinent to the pharmaceutical and materials science industries. This guide focuses on the experimental procedure for the Ullmann condensation utilizing 1,2-Difluoro-3-iodobenzene, a substrate activated by the presence of electron-withdrawing fluorine atoms. The principles and protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for successfully employing this versatile reaction.
The electron-withdrawing nature of the two fluorine atoms in this compound is expected to enhance its reactivity towards nucleophilic attack, a key step in the Ullmann condensation mechanism.[1] This increased reactivity can potentially allow for milder reaction conditions compared to those required for less activated aryl iodides.
Reaction Mechanism: A Copper-Catalyzed Cycle
The generally accepted mechanism for the copper-catalyzed Ullmann condensation involves a catalytic cycle initiated by a Cu(I) species. While several mechanistic pathways have been proposed, a plausible sequence for the coupling of an amine (HNR¹R²) with this compound is depicted below.
Caption: Proposed catalytic cycle for the Ullmann C-N coupling.
The cycle commences with the formation of a copper(I)-nucleophile complex. Oxidative addition of the aryl iodide to this complex generates a transient Cu(III) intermediate.[1] Subsequent reductive elimination yields the desired coupled product and regenerates the active Cu(I) catalyst.
Experimental Parameters: A Guide to Optimization
The success of the Ullmann condensation is highly dependent on the judicious selection of several key parameters. The following table provides a summary of typical conditions and reagents that can be used as a starting point for the optimization of the reaction with this compound.
| Parameter | Recommended Reagents/Conditions | Rationale and Key Considerations |
| Copper Source | CuI, CuBr, Cu₂O, or Cu powder | Cu(I) salts are generally preferred for their solubility and reactivity. CuI is a common and effective choice.[1] |
| Ligand | 1,10-Phenanthroline, L-Proline, N,N'-Dimethylethylenediamine (DMEDA), or other N,N- or N,O-bidentate ligands | Ligands stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, often allowing for lower reaction temperatures.[2] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, or other inorganic bases | The base is crucial for the deprotonation of the nucleophile. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | DMF, DMSO, NMP, or Toluene | High-boiling polar aprotic solvents are traditionally used to ensure the solubility of the reactants and to reach the required reaction temperatures.[1] |
| Temperature | 90 - 150 °C | The optimal temperature will depend on the specific nucleophile, ligand, and solvent used. The activating effect of the fluorine atoms on the substrate may allow for lower temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the copper catalyst and other reaction components. |
Detailed Experimental Protocols
The following are generalized, step-by-step protocols for performing Ullmann condensation reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: C-N Bond Formation (Amination)
This protocol describes the coupling of this compound with a primary or secondary amine.
Caption: Workflow for C-N bond formation.
Step-by-Step Procedure:
-
Preparation: To an oven-dried reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the amine (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the reaction tube and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent (e.g., DMF or DMSO, 3-5 mL) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C-O Bond Formation (Etherification)
This protocol outlines the coupling of this compound with a phenol.
Step-by-Step Procedure:
-
Preparation: In a similar setup as Protocol 1, combine this compound (1.0 mmol), the phenol (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), a ligand (e.g., L-proline, 0.2 mmol, 20 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere and Solvent Addition: Follow steps 2 and 3 from Protocol 1.
-
Reaction: Heat the mixture to a suitable temperature (e.g., 130 °C) and stir for 12-24 hours.
-
Monitoring and Work-up: Follow steps 5 and 6 from Protocol 1.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired diaryl ether.
Protocol 3: C-S Bond Formation (Thioetherification)
This protocol details the coupling of this compound with a thiol.
Step-by-Step Procedure:
-
Preparation: Combine this compound (1.0 mmol), the thiol (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), a ligand (e.g., DMEDA, 0.2 mmol, 20 mol%), and a base (e.g., K₃PO₄, 2.0 mmol) in a reaction vessel.
-
Inert Atmosphere and Solvent Addition: Follow steps 2 and 3 from Protocol 1, using a solvent such as DMF or NMP.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 120 °C) and stir for 12-24 hours.
-
Monitoring and Work-up: Follow steps 5 and 6 from Protocol 1.
-
Purification: Purify the crude product by flash column chromatography to afford the desired aryl thioether.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all manipulations of this compound and the reaction setup in a well-ventilated fume hood.
-
Inert Atmosphere: Handle all reagents and set up the reaction under an inert atmosphere to avoid exposure to air and moisture.
-
Heating: Use a well-controlled heating mantle or oil bath to maintain the reaction temperature.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Purification and Characterization
Purification of the fluorinated products from Ullmann condensations typically involves standard laboratory techniques.
-
Flash Column Chromatography: This is a common and effective method for purifying the crude reaction mixture. The choice of eluent system will depend on the polarity of the product. A gradient of ethyl acetate in hexanes is often a good starting point.
-
Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can provide highly pure material.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Conclusion
The Ullmann condensation offers a valuable synthetic tool for the formation of C-N, C-O, and C-S bonds with the activated substrate this compound. By carefully selecting the catalyst, ligand, base, and solvent, and by following the detailed protocols provided in this guide, researchers can effectively utilize this reaction to synthesize a variety of fluorinated compounds for applications in drug discovery and materials science. The provided protocols serve as a robust starting point, and optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 1,2-Difluoro-3-iodobenzene
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 1,2-Difluoro-3-iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their coupling reactions involving this specific electron-deficient aryl halide. Here, we address common challenges and provide in-depth, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
The primary challenge arises from the electronic nature of the substrate. The two fluorine atoms are strong electron-withdrawing groups, which significantly influences the reactivity of the aryl iodide. While this electronic deficiency can accelerate the initial oxidative addition step of the catalytic cycle, it can also increase the susceptibility to side reactions.[1][2][3] Key issues include:
-
Hydrodehalogenation: The replacement of the iodine atom with a hydrogen atom, leading to 1,2-difluorobenzene as a byproduct.[1][4]
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid partner, especially if it is also electron-deficient or a heteroaryl boronic acid.[5][6][7]
-
Homocoupling: The dimerization of the boronic acid or the aryl halide.
Q2: What are the initial recommended conditions for this coupling reaction?
For a starting point, a well-established catalyst system, base, and solvent combination is crucial. A typical setup would involve:
| Component | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ or a combination of a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos).[8] | These catalysts are known for their efficiency in a wide range of Suzuki couplings.[9] Buchwald's biaryl phosphine ligands are particularly effective for electron-deficient substrates.[4] |
| Base | K₃PO₄ or Cs₂CO₃ | These are moderately strong bases that are effective in promoting transmetalation while minimizing base-induced side reactions like protodeboronation.[10][11] |
| Solvent | A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or THF/H₂O).[10][12] | The aqueous phase is often necessary to solubilize the base and facilitate the formation of the active boronate species.[12][13] |
| Temperature | 80-100 °C | This temperature range is generally sufficient to drive the reaction to completion without causing significant catalyst decomposition.[11] |
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product with Significant Starting Material Remaining
If you are observing a low conversion of your this compound, consider the following troubleshooting steps.
Potential Causes & Solutions:
-
Inactive Catalyst:
-
Explanation: The Pd(0) active species is susceptible to oxidation. Improper handling or storage of the catalyst or phosphine ligands can lead to deactivation.[11]
-
Solution: Use a freshly opened bottle of the palladium source and ligand. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[11] Degassing the solvent by sparging with an inert gas for 15-30 minutes prior to adding the catalyst is critical.[10][11]
-
-
Slow Oxidative Addition:
-
Explanation: While electron-withdrawing groups generally accelerate this step, steric hindrance near the iodine atom could play a role.[14]
-
Solution: Consider switching to a more electron-rich and bulky phosphine ligand, such as those from the Buchwald family (e.g., SPhos, XPhos), which are known to accelerate oxidative addition.[14]
-
-
Inefficient Transmetalation:
-
Explanation: The transfer of the organic group from the boron atom to the palladium center can be a rate-limiting step. This is often influenced by the choice of base and solvent.[15]
-
Solution:
-
Base Selection: If using a weaker base like K₂CO₃, consider switching to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄.[10]
-
Solvent System: Ensure an adequate amount of water is present in your solvent mixture (e.g., 4:1 or 5:1 organic solvent to water) to facilitate the formation of the reactive boronate species.[10][13]
-
-
Issue 2: Formation of Significant Byproducts - Hydrodehalogenation and Protodeboronation
The presence of 1,2-difluorobenzene (from hydrodehalogenation) or the arene corresponding to your boronic acid (from protodeboronation) indicates that undesired side pathways are competing with your desired cross-coupling.
Troubleshooting Workflow for Side Reactions
Caption: Troubleshooting workflow for side reactions.
Detailed Solutions:
-
Minimizing Hydrodehalogenation (Formation of 1,2-difluorobenzene):
-
Explanation: This side reaction occurs when a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group.[4] The hydride source can be the solvent (especially alcohols), the base (if it contains hydroxides or is a hydride source itself), or even trace water.[1][16]
-
Solutions:
-
Solvent Choice: If using an alcohol-based solvent, switch to an aprotic solvent such as toluene, dioxane, or DMF.[1][13]
-
Base Selection: Avoid hydroxide bases. Use carbonate or phosphate bases. In some cases, fluoride bases like CsF or KF can be effective and minimize this side reaction.[17]
-
Rigorous Anhydrous Conditions: If hydrodehalogenation is persistent, drying all reagents and solvents and running the reaction under strictly anhydrous conditions can be beneficial.
-
-
-
Minimizing Protodeboronation:
-
Explanation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[5] This is often catalyzed by base and accelerated by the presence of water.[5][7] Electron-deficient boronic acids are particularly susceptible.[6][11]
-
Solutions:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Using a milder base like K₃PO₄ or KF can be advantageous.[11]
-
Use a Boronic Ester: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[7][15] They can be used as a direct replacement.
-
Minimize Water Content: While some water is often necessary, an excessive amount can promote this side reaction. Try reducing the water content in your solvent system.
-
-
Optimized Experimental Protocol
This protocol is a starting point for the optimization of the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv)
-
SPhos (0.02-0.04 equiv)
-
K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 dioxane:water ratio).
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 17. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
How to prevent deiodination of 1,2-Difluoro-3-iodobenzene
A Guide to Preventing Deiodination in Synthetic Applications
Welcome to the technical support center for 1,2-Difluoro-3-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this versatile building block. The inherent reactivity of the carbon-iodine bond, while advantageous for cross-coupling reactions, also presents a significant challenge: the propensity for deiodination. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the mechanisms that lead to this common side reaction. Our goal is to empower you to optimize your reaction conditions, maximize your yields, and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem with this compound?
A1: Deiodination is the cleavage of the carbon-iodine (C-I) bond, resulting in the replacement of the iodine atom with a hydrogen atom, leading to the formation of 1,2-difluorobenzene as a byproduct. This is a significant issue as it consumes your starting material, reduces the yield of the desired product, and complicates purification. The C-I bond is the weakest of the carbon-halogen bonds, making aryl iodides susceptible to this side reaction, which can be promoted by heat, light, certain reagents, and catalytic intermediates.[1]
Q2: How do the fluorine atoms in this compound influence its stability and reactivity?
A2: The two electron-withdrawing fluorine atoms have a dual effect. They increase the electrophilicity of the aryl ring, which can facilitate the initial oxidative addition step in many palladium-catalyzed cross-coupling reactions.[2] However, electron-withdrawing groups can also stabilize radical anions, which are potential intermediates in some deiodination pathways. The position of the fluorine atoms relative to the iodine is also crucial; ortho-fluorine atoms can exert steric and electronic effects that influence ligand coordination to a metal center and the overall reaction kinetics.
Q3: Is this compound sensitive to light or heat?
A3: Yes. Aryl iodides, in general, can be sensitive to both light and heat.[1] Photochemical energy can be sufficient to induce homolytic cleavage of the weak C-I bond, leading to the formation of an aryl radical that can then abstract a hydrogen atom from the solvent or other components in the reaction mixture, resulting in deiodination.[3][4] Similarly, high reaction temperatures can promote thermal decomposition and increase the rate of deiodination side reactions. It is recommended to store this compound in a cool, dark place and to conduct reactions at the lowest effective temperature.
Q4: What are the primary mechanisms of deiodination in the context of cross-coupling reactions?
A4: In palladium-catalyzed cross-coupling reactions, two primary pathways for deiodination are generally considered:
-
Reductive Dehalogenation via β-Hydride Elimination: After oxidative addition of the aryl iodide to the Pd(0) catalyst, the resulting Pd(II) intermediate can, under certain conditions, undergo a reaction sequence where a hydride source (e.g., from the solvent, base, or other reagents) is transferred to the palladium, followed by reductive elimination of the deiodinated arene.
-
Radical-Mediated Deiodination: Single-electron transfer (SET) processes can generate aryl radicals. These highly reactive species can abstract a hydrogen atom from the reaction medium to yield the deiodinated product.[3][5]
The choice of catalyst, ligands, base, and solvent can significantly influence which of these pathways, if any, becomes dominant.
Troubleshooting Guides: Minimizing Deiodination in Common Cross-Coupling Reactions
Deiodination is a common challenge in several palladium-catalyzed cross-coupling reactions. Below are troubleshooting guides for specific reaction types, focusing on strategies to suppress the formation of 1,2-difluorobenzene.
Scenario 1: Suzuki-Miyaura Coupling
Problem: Significant formation of 1,2-difluorobenzene alongside the desired biaryl product.
Root Cause Analysis:
-
Inefficient Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the lifetime of the Ar-Pd(II)-I intermediate is prolonged, increasing the opportunity for deiodination pathways to occur.
-
Base-Mediated Decomposition: Certain bases, especially at elevated temperatures, can promote the degradation of the boronic acid or the palladium complex, leading to side reactions, including deiodination.
-
Catalyst System: The choice of palladium precursor and ligand is critical. Ligands that are too bulky or too electron-poor may not efficiently promote the desired catalytic cycle, allowing side reactions to compete.
Troubleshooting Actions & Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Palladium Catalyst | Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a catalyst system that readily generates Pd(0) in situ, such as Pd₂(dba)₃. | Ensures a sufficient concentration of the active Pd(0) species to initiate the catalytic cycle promptly. |
| Ligand Selection | Employ electron-rich and moderately bulky phosphine ligands like P(t-Bu)₃, SPhos, or XPhos. | These ligands accelerate the rates of oxidative addition and reductive elimination, shortening the overall catalytic cycle and minimizing the lifetime of intermediates prone to deiodination. |
| Base Selection | Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOtBu. The use of aqueous base solutions is often beneficial. | Stronger bases can lead to side reactions. Carbonates are generally well-tolerated and effective in promoting the transmetalation step. |
| Solvent System | A mixture of an organic solvent (e.g., toluene, dioxane) and water is often optimal. Ensure all solvents are thoroughly degassed. | Water can aid in the dissolution of the base and facilitate the transmetalation step. Degassing is crucial to prevent oxygen from degrading the catalyst. |
| Temperature Control | Conduct the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., start at 80 °C and adjust as needed). | Minimizes thermal decomposition and side reactions. |
| Reaction Time | Monitor the reaction closely by TLC or GC-MS and work it up as soon as the starting material is consumed. | Prolonged reaction times can lead to product degradation and increased byproduct formation. |
Scenario 2: Sonogashira Coupling
Problem: Low yield of the desired alkynyl-difluorobenzene with significant formation of 1,2-difluorobenzene and alkyne homocoupling (Glaser coupling) byproducts.
Root Cause Analysis:
-
Copper Co-catalyst Issues: While copper(I) is a standard co-catalyst, it can also promote the homocoupling of the terminal alkyne, especially in the presence of oxygen.
-
Base-Induced Deiodination: Amine bases, particularly at high temperatures, can contribute to the reductive dehalogenation of the aryl iodide.
-
Slow Catalytic Turnover: An inefficient palladium catalyst can lead to a buildup of intermediates and favor side reactions.
Troubleshooting Actions & Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Catalyst System | For copper-free Sonogashira, use a robust palladium/phosphine system (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with an excess of PPh₃). For traditional Sonogashira, use a minimal amount of CuI (1-5 mol%). | Minimizes copper-catalyzed alkyne homocoupling. A well-defined palladium catalyst ensures efficient cross-coupling. |
| Base and Solvent | Use a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in a non-protic solvent like THF or toluene. Ensure the base is freshly distilled and the solvent is anhydrous and degassed. | Bulky amines are less nucleophilic and less likely to interfere with the catalyst. Anhydrous and oxygen-free conditions are critical to prevent side reactions. |
| Temperature | Run the reaction at or near room temperature if possible. Gentle heating (40-60 °C) may be required for less reactive substrates. | Minimizes thermal decomposition and base-induced deiodination. |
| Inert Atmosphere | Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. | Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling). |
| Order of Addition | Add the alkyne slowly to the reaction mixture containing the aryl iodide, palladium catalyst, and base. | This can help to keep the concentration of the alkyne low, disfavoring homocoupling. |
Scenario 3: Buchwald-Hartwig Amination
Problem: Formation of 1,2-difluorobenzene as a major byproduct during the amination of this compound.
Root Cause Analysis:
-
Strong Base and High Temperature: The combination of a strong base (e.g., NaOtBu, LHMDS) and high temperatures, often required for C-N bond formation, can readily promote deiodination.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the reductive elimination of the desired arylamine. An inappropriate ligand can lead to a less efficient catalytic cycle and favor deiodination.
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, β-hydride elimination from the palladium-amido intermediate can occur, leading to the formation of an enamine or imine and a palladium-hydride species that can then cause reductive dehalogenation of the starting material.
Troubleshooting Actions & Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Catalyst and Ligand | Use a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as RuPhos, BrettPhos, or Xantphos.[6] | These "Buchwald ligands" are specifically designed to promote the C-N reductive elimination, which is often the rate-limiting step, thereby outcompeting the deiodination pathway. |
| Base Selection | Use the weakest base that effectively promotes the reaction. Cs₂CO₃ or K₃PO₄ are often good alternatives to stronger alkoxide bases. | Milder bases reduce the likelihood of base-induced deiodination. |
| Solvent | Use a non-polar, aprotic solvent such as toluene or dioxane. Ensure it is anhydrous and degassed. | These solvents are generally well-suited for Buchwald-Hartwig aminations and are less likely to act as hydrogen donors in deiodination processes. |
| Temperature | Carefully control the reaction temperature. Start at a moderate temperature (e.g., 80-90 °C) and only increase if the reaction is sluggish. | Minimizes thermal side reactions. |
| Stoichiometry | Use a slight excess of the amine (1.1-1.2 equivalents). | Ensures complete consumption of the aryl iodide, minimizing the opportunity for its decomposition over long reaction times. |
Experimental Protocols
The following are generalized experimental protocols that should serve as a starting point. Optimization for specific substrates and scales is highly recommended.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (3 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF and TEA.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion (typically 2-6 hours), remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling and Competing Deiodination
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Diagram 2: Troubleshooting Flowchart for Deiodination in Cross-Coupling Reactions
Caption: A decision guide for troubleshooting deiodination.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ethz.ch [ethz.ch]
- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 5. Synthesis and Fluorescent Properties of Alkynylated 3‑Methylidenephthalides with Extended π‑Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Sonogashira Coupling Reactions
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing this powerful C-C bond-forming reaction. The following content is structured in a question-and-answer format to directly address common challenges encountered in the lab.
Troubleshooting Guide: From Low Conversion to Side Reactions
This section addresses the most frequent and critical issues observed during Sonogashira coupling experiments. Each answer provides a causal explanation and a systematic approach to resolving the problem.
Question 1: My Sonogashira reaction is resulting in very low or no product yield. What are the primary causes and how can I fix this?
Low conversion is the most common issue and can stem from several factors related to reagent integrity and reaction conditions. A systematic check is the most effective troubleshooting method.
-
Catalyst System Integrity: The palladium catalyst and copper co-catalyst are the heart of the reaction, but they are highly sensitive.
-
Palladium Catalyst Activity: The active catalytic species is Palladium(0), which is notoriously sensitive to oxygen. If you observe a black precipitate ("palladium black"), your catalyst has likely decomposed and is no longer active.[1] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2][3]
-
Solution: Always use a fresh, high-quality palladium source. Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation and decomposition.[1]
-
-
Copper Co-catalyst Freshness: Copper(I) iodide (CuI) is essential for activating the alkyne but is easily oxidized to inactive Cu(II) species.
-
Solution: Use a freshly opened bottle of CuI or a recently purchased batch. Purity is paramount.
-
-
-
Reagent Purity and Quality: Impurities can act as catalyst poisons, halting the reaction.
-
Solvent & Base Quality: The amine base (e.g., triethylamine, diisopropylamine) is crucial for deprotonating the alkyne and neutralizing the HX byproduct.[2] It must be anhydrous and free of oxidation products. Solvents must also be anhydrous and thoroughly degassed to remove dissolved oxygen.
-
Solution: Use freshly distilled, anhydrous bases and solvents. Degas solvents by sparging with an inert gas for 30-60 minutes or by using several freeze-pump-thaw cycles.[4]
-
-
Starting Material Purity: Impurities in the aryl halide or alkyne can interfere with the catalyst.
-
Solution: Purify starting materials via chromatography, distillation, or recrystallization if their purity is questionable.
-
-
-
Sub-Optimal Reaction Conditions:
-
Inert Atmosphere: As mentioned, oxygen is detrimental. It can lead to catalyst decomposition and promotes the undesired Glaser-Hay homocoupling of the alkyne.[1][5]
-
Solution: Employ robust techniques to exclude air, such as using Schlenk lines or a glovebox.
-
-
Temperature: While many Sonogashira couplings with reactive aryl iodides proceed at room temperature, less reactive substrates like aryl bromides and chlorides often require heat to facilitate the rate-limiting oxidative addition step.[6][7] However, excessively high temperatures can accelerate catalyst decomposition.[1]
-
Solution: If room temperature fails, incrementally increase the temperature, for example, to 50-80 °C, while monitoring the reaction.[4]
-
-
Solvent Choice: The solvent must fully dissolve all components. Common choices include THF, DMF, and toluene.[1] However, the solvent can also influence the reaction rate; for instance, the coordinating nature of DMF has been reported to slow down some Sonogashira reactions by competing for coordination sites on the palladium center.[8]
-
Solution: Ensure reactant solubility. If issues persist, consider screening alternative solvents.
-
-
Below is a logical workflow to diagnose and solve low-yield issues.
References
Technical Support Center: Strategies to Minimize Homocoupling of 1,2-Difluoro-3-iodobenzene
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common and persistent challenge in cross-coupling reactions: the unwanted homocoupling of 1,2-difluoro-3-iodobenzene. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Minimizing Aryl-Aryl Homocoupling
Homocoupling of this compound to form 2,2',3,3'-tetrafluorobiphenyl is a frequent yield-reducing side reaction in various palladium-catalyzed cross-coupling methodologies. This guide will dissect the common causes and provide actionable solutions.
Issue 1: Significant Formation of 2,2',3,3'-Tetrafluorobiphenyl in Suzuki-Miyaura Coupling
Root Cause Analysis:
The primary culprits for aryl-aryl homocoupling in Suzuki-Miyaura reactions are the presence of molecular oxygen and/or an excess of reactive Pd(II) species in the catalytic cycle.[1][2][3] Oxygen can reoxidize the active Pd(0) catalyst to Pd(II), which can then promote the undesired coupling of two boronic acid/ester molecules.[3][4]
Solutions & Protocols:
-
Rigorous Exclusion of Oxygen: The most critical step is to maintain a strictly inert atmosphere.
-
Protocol: Degassing the Reaction Mixture
-
Combine the aryl iodide (this compound), the boronic acid/ester, and the base in the reaction flask.
-
Seal the flask with a septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Evacuate the flask under vacuum for 5-10 minutes.
-
Backfill the flask with a high-purity inert gas (Argon or Nitrogen).
-
Repeat this evacuate-backfill cycle 3-5 times.
-
Add the degassed solvent via cannula or syringe, followed by the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[5][6]
-
-
-
Catalyst and Ligand Selection: The choice of catalyst and ligand can dramatically influence the rates of the desired cross-coupling versus the undesired homocoupling.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent the initial, often problematic, reduction step of Pd(II) precatalysts.
-
Employ Electron-Rich, Bulky Phosphine Ligands: Ligands such as those developed by Buchwald (e.g., XPhos, SPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) accelerate the rate-limiting steps of the primary catalytic cycle (oxidative addition and reductive elimination), thereby outcompeting the homocoupling pathway.[7][8][9][10] These ligands promote the formation of monoligated palladium species, which are highly active in the catalytic cycle.[10]
-
-
Addition of a Mild Reducing Agent: To scavenge any residual Pd(II) species, a mild reducing agent can be introduced.
-
Recommendation: The addition of potassium formate (HCO₂K) has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without significantly affecting the desired catalytic intermediates.[11]
-
-
Base Selection: The choice of base is crucial for activating the boronic acid but can also influence side reactions.
-
Recommendation: While strong bases like K₃PO₄ are often effective for challenging couplings, milder bases such as K₂CO₃, Na₂CO₃, or Cs₂CO₃ should be screened.[5][9] In some cases, weaker bases can reduce the rate of protodeboronation, another common side reaction that can indirectly affect the overall reaction efficiency.[5]
-
Issue 2: Formation of Symmetrical Diyne Byproduct in Sonogashira Coupling
Root Cause Analysis:
In Sonogashira couplings, the homocoupling of the terminal alkyne partner is known as Glaser-Hay coupling.[12][13][14][15] This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[3][13][16]
Solutions & Protocols:
-
Oxygen Exclusion: As with Suzuki coupling, maintaining an oxygen-free environment is paramount to suppress oxidative homocoupling.[3] Follow the degassing protocol described in Issue 1.
-
Minimize Copper(I) Co-catalyst: While Cu(I) salts (e.g., CuI) are integral to the traditional Sonogashira mechanism for activating the alkyne, their concentration can be minimized to reduce Glaser coupling.[3]
-
Recommendation: Use the lowest effective loading of the copper catalyst, typically 1-5 mol%.
-
-
Copper-Free Sonogashira Conditions: A highly effective strategy is to eliminate the copper co-catalyst entirely.
-
Protocol: Copper-Free Sonogashira Coupling
-
Follow the rigorous degassing procedure outlined previously.
-
To a solution of this compound and the terminal alkyne in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add the base (e.g., Et₃N, DIPA).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand.
-
Heat the reaction to the desired temperature and monitor for completion. Copper-free conditions often require slightly higher temperatures or more active catalyst systems but effectively eliminate the Glaser homocoupling pathway.[17][18]
-
-
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish, and I still see homocoupling. Should I increase the temperature?
A1: Increasing the temperature can sometimes be a double-edged sword. While it may accelerate the desired cross-coupling, it can also increase the rate of catalyst decomposition and side reactions, including homocoupling. Before resorting to higher temperatures, ensure that your catalyst system is optimal. Consider switching to a more active ligand (e.g., a Buchwald-type biarylphosphine ligand) that can promote the reaction at a lower temperature.[10] It's also worth noting that for some catalyst systems, such as those using PPh₃ with aryl iodides, lower temperatures (~50 °C) can surprisingly lead to inefficient coupling due to poor turnover of key intermediates.[19] A systematic temperature screen (e.g., from 60 °C to 100 °C) is advisable.
Q2: I am using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). How does this contribute to homocoupling?
A2: Pd(II) precatalysts must be reduced in situ to the catalytically active Pd(0) species to initiate the cross-coupling cycle. This reduction can occur through several pathways, one of which is the homocoupling of two organoboron molecules (in Suzuki reactions) or the oxidation of phosphine ligands.[1] If this reduction is not efficient or if oxidizing species are present, the residual Pd(II) can directly catalyze the homocoupling of your starting material.[1][4] This is why ensuring a clean and efficient reduction to Pd(0) is critical.
Q3: Can the order of addition of reagents affect the extent of homocoupling?
A3: Yes, the order of addition can be important. It is generally recommended to add the catalyst last to a fully constituted and degassed mixture of the substrates, base, and solvent. This ensures that the catalyst is introduced into an inert environment and can immediately enter the desired catalytic cycle, minimizing its exposure to potential deactivating or side-reaction-promoting conditions.
Q4: I'm observing homocoupling in a Heck reaction with this compound. What is the likely cause?
A4: The Heck reaction involves the coupling of an aryl halide with an alkene.[20][21] While less common than in Suzuki or Sonogashira reactions, homocoupling of the aryl iodide can still occur, typically through a reductive coupling mechanism promoted by the palladium catalyst, especially at higher temperatures or if the desired Heck reaction is slow. The principles of using an active and stable catalyst system and maintaining an inert atmosphere are still applicable here to favor the desired C-C bond formation with the alkene.
Q5: What is an Ullmann homocoupling, and how can I avoid it?
A5: The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of aryl halides to form symmetrical biaryls, often requiring high temperatures.[22][23] While modern cross-coupling reactions are typically palladium-catalyzed, similar reductive homocoupling of aryl iodides can be a side reaction. This is particularly relevant if copper salts are present as additives or if the palladium-catalyzed reaction stalls, leading to reductive elimination from a diarylpalladium(II) intermediate. To avoid this, ensure your primary catalytic cycle is efficient by using appropriate ligands and reaction conditions.
Data & Visualization
Table 1: Ligand Effects on Suzuki Coupling Efficiency
| Ligand Type | Key Characteristics | Impact on Homocoupling | Recommended Ligands |
| Simple Triarylphosphines | Moderate electron donors, sterically undemanding | Can be effective, but may require higher temperatures, increasing risk of side reactions. | PPh₃, P(o-tol)₃ |
| Bulky Trialkylphosphines | Strong electron donors, sterically demanding | Accelerate reductive elimination, promoting the desired C-C bond formation and suppressing homocoupling.[7] | P(t-Bu)₃, PCy₃ |
| Biarylphosphines (Buchwald Ligands) | Strong σ-donors, very bulky, promote monoligation | Highly effective at suppressing homocoupling by significantly accelerating all steps of the catalytic cycle.[9][10] | XPhos, SPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Form very stable palladium complexes, can be highly effective in suppressing homocoupling.[9] | IPr, SIMes |
Diagram 1: The Suzuki-Miyaura Catalytic Cycle and Competing Homocoupling Pathway
This diagram illustrates the desired catalytic cycle for cross-coupling and the off-cycle pathway leading to the formation of the homocoupling byproduct.
Caption: Desired Suzuki cycle vs. the undesired Pd(II)-mediated homocoupling pathway.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. synarchive.com [synarchive.com]
- 14. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: A Scientist's Guide to Optimizing Catalyst Performance in Heck Reactions
Welcome to the Technical Support Center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthetic chemistry. It moves beyond basic protocols to offer a deeper understanding of how to troubleshoot and enhance catalyst performance in this cornerstone of C-C bond formation. Here, we will dissect common experimental challenges, providing not just solutions, but the mechanistic reasoning behind them, empowering you to make informed decisions at the bench.
Section 1: Troubleshooting Guide - From Low Yields to Catalyst Death
This section is structured to address the most common issues encountered during Heck reactions in a practical, question-and-answer format.
Issue 1: Low to No Product Conversion
Q1: My Heck reaction is showing minimal or no conversion of my starting materials. Where do I begin troubleshooting?
A1: Low or no conversion in a Heck reaction is a frequent yet solvable issue. The root cause often lies in one of three areas: the catalyst's active state, the reaction conditions, or the integrity of your reagents. A systematic approach is crucial.
Initial Diagnostic Workflow:
-
Catalyst Activation and Health: The primary suspect is often the palladium catalyst itself. The catalytically active species is Pd(0), which is typically generated in situ from a more stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂).[1] If this reduction is inefficient, the catalytic cycle will not initiate.
-
Reagent Purity and Inertness: Cross-coupling reactions are notoriously sensitive to impurities.
-
Oxygen Sensitivity: The Pd(0) catalyst is susceptible to oxidation. Ensure your reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are rigorously degassed.[3]
-
Water Content: While some Heck protocols tolerate water, anhydrous conditions are generally preferred. Ensure your solvents and reagents are dry, as water can interfere with the base and catalyst.
-
-
Reaction Parameters: Suboptimal temperature, base, or solvent can significantly hinder the reaction. Each of these factors is interconnected and crucial for success.
dot
Caption: A logical workflow for diagnosing low-yield Heck reactions.
Issue 2: Catalyst Decomposition (Palladium Black Formation)
Q2: My reaction mixture turns black with a fine precipitate shortly after heating. What is causing this, and how can I prevent it?
A2: The formation of palladium black is a clear sign of catalyst deactivation through aggregation of Pd(0) species.[2] This is often triggered by an unstable catalytic complex or harsh reaction conditions.
Causality and Prevention:
-
Ligand Dissociation: The phosphine ligand's role is to stabilize the Pd(0) center. If the ligand dissociates prematurely or is present in an insufficient amount, the unprotected Pd(0) atoms will aggregate. Bulky, electron-rich phosphine ligands often provide greater stability.[4]
-
High Temperatures: While necessary for activating less reactive substrates like aryl chlorides, high temperatures can accelerate ligand degradation and catalyst decomposition.[5]
-
Insufficient Ligand-to-Palladium Ratio: A common mistake is using too low a ratio of ligand to palladium. For many phosphine ligands, a 2:1 or even 4:1 ligand-to-Pd ratio can be beneficial in maintaining catalyst stability.
dot
Caption: Visualization of catalyst deactivation to palladium black.
Section 2: Optimizing Reaction Components for Enhanced Performance
A successful Heck reaction is a symphony of precisely chosen components. This section provides a deeper dive into selecting the optimal catalyst system, base, and solvent for your specific application.
The Catalyst System: Palladium Source and Ligand Selection
Q3: How do I choose the right phosphine ligand for my Heck reaction, especially for challenging substrates like aryl chlorides?
A3: Ligand selection is arguably the most critical factor in a successful Heck reaction. The ligand's electronic and steric properties directly influence the catalyst's reactivity and stability.[6] For challenging substrates like aryl chlorides, which have a strong C-Cl bond, bulky and electron-rich ligands are generally required to facilitate the rate-limiting oxidative addition step.[5]
| Ligand Type | Key Characteristics | Typical Substrates | Considerations |
| Triphenylphosphine (PPh₃) | Standard, versatile, and cost-effective. | Aryl iodides and bromides, activated aryl chlorides. | Often requires higher temperatures; can be less effective for electron-rich or sterically hindered substrates. |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | Increased steric bulk compared to PPh₃. | Aryl bromides and activated aryl chlorides. | Can improve yields for some challenging substrates where PPh₃ fails. |
| Tricyclohexylphosphine (PCy₃) | Very bulky and electron-rich. | Aryl chlorides and bromides. | Highly effective for unactivated aryl chlorides due to its strong electron-donating ability.[7] |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Extremely bulky and electron-rich. | A broad range of aryl chlorides and bromides, including electron-rich systems. | One of the most effective ligands for challenging Heck couplings, often allowing for lower reaction temperatures.[8] |
| Buchwald Ligands (e.g., XPhos, SPhos) | Biaryl phosphines with significant steric bulk and electron-richness. | A wide array of aryl chlorides, bromides, and triflates. | Excellent for difficult couplings, often providing high turnover numbers (TONs).[4] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, often more stable than phosphines at high temperatures. | Aryl chlorides and bromides. | A viable alternative to phosphine ligands, particularly in high-temperature reactions.[9] |
Table 1: A Comparative Guide to Common Phosphine Ligands for the Heck Reaction.
The Role of the Base and Solvent
Q4: How do I select the appropriate base and solvent for my Heck reaction?
A4: The base and solvent are not mere spectators; they are active participants in the catalytic cycle and can dramatically influence reaction outcomes.
Base Selection: The primary role of the base is to neutralize the hydrogen halide (HX) generated during the β-hydride elimination step, thus regenerating the active Pd(0) catalyst.[10] The choice of base can affect the reaction rate and the formation of byproducts.
| Base | pKa (Conjugate Acid) | Typical Use Cases | Notes |
| Triethylamine (Et₃N) | 10.75 | General purpose, widely used. | Can act as a reducing agent for Pd(II) precatalysts.[1] |
| Diisopropylethylamine (DIPEA) | 10.7 | Sterically hindered, less nucleophilic than Et₃N. | Useful when substrate or product is sensitive to nucleophilic attack. |
| Potassium Carbonate (K₂CO₃) | 10.33 (HCO₃⁻) | Common inorganic base, often used in polar solvents. | Its limited solubility in some organic solvents can be a factor.[11] |
| Sodium Acetate (NaOAc) | 4.76 (AcOH) | Mild base, often used in classical Heck conditions. | Can be effective, particularly with more reactive substrates. |
| Potassium Phosphate (K₃PO₄) | 12.32 (HPO₄²⁻) | Strong inorganic base. | Often used in challenging couplings requiring a stronger base. |
Table 2: Selection of Bases for the Heck Reaction.
Solvent Selection: The solvent must solubilize the reactants and catalyst, but its polarity can also influence the reaction mechanism and catalyst stability.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High-boiling, polar aprotic. Excellent solubilizing properties. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar aprotic, lower boiling point than DMF. |
| Dioxane | 2.2 | 101 | Non-polar, often used with inorganic bases. |
| Toluene | 2.4 | 111 | Non-polar, good for reactions sensitive to polar solvents. |
| Water | 80.1 | 100 | "Green" solvent, requires water-soluble ligands.[12] |
Table 3: Common Solvents for the Heck Reaction and Their Properties. [13][14][15]
Section 3: Experimental Protocols and FAQs
This section provides a generalized experimental protocol for a Heck reaction and addresses frequently asked questions.
Generalized Experimental Protocol for a Heck Reaction
This protocol is a starting point and should be optimized for specific substrates.
dot
Caption: A step-by-step workflow for setting up a Heck reaction.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (1.5-2.0 equiv).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 2-10 mol%). Dissolve this mixture in a small amount of degassed solvent and add it to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.[4] Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q5: My aryl halide is electron-rich and showing low reactivity. What specific strategies can I employ?
A5: Electron-rich aryl halides are notoriously difficult substrates for Heck reactions due to their slower rate of oxidative addition. To overcome this, you need to employ a more active catalyst system and more forcing conditions:
-
Use a Bulky, Electron-Rich Ligand: Ligands like P(t-Bu)₃ or Buchwald-type biaryl phosphine ligands are essential.[16] Their strong electron-donating character increases the electron density on the palladium center, promoting oxidative addition.
-
Higher Temperatures: You will likely need to run the reaction at a higher temperature (e.g., >120 °C) in a high-boiling solvent like DMF or NMP.
-
Stronger Base: A stronger base like K₃PO₄ may be necessary to facilitate the regeneration of the active catalyst.
Q6: I am working on a pharmaceutical intermediate, and palladium contamination is a major concern. What are the best practices for palladium removal?
A6: Minimizing palladium residues is critical in pharmaceutical synthesis.[7][17][18] A multi-pronged approach is most effective:
-
Optimized Work-up: Filtering the crude reaction mixture through Celite is a good first step.[4]
-
Palladium Scavengers: After the initial filtration, the product can be treated with a palladium scavenger. There are many commercially available scavengers with different functional groups (e.g., thiol-functionalized silica) that can effectively bind and remove residual palladium.
-
Crystallization: Purifying the final product by crystallization is often a very effective method for reducing palladium levels to acceptable limits for active pharmaceutical ingredients (APIs).
Q7: What are the key challenges when scaling up a Heck reaction from the lab to an industrial setting?
A7: Scaling up Heck reactions presents several challenges that are not always apparent at the bench scale:[19][20]
-
Cost of Palladium and Ligands: The cost of the catalyst system becomes a significant factor at scale. Developing highly active catalysts with low loadings (high TONs) is crucial.
-
Heat Transfer: Heck reactions are often exothermic, and managing heat transfer in large reactors is critical to prevent runaway reactions and catalyst decomposition.
-
Mixing: Efficient mixing is essential to ensure homogeneity, especially when using solid bases.
-
Process Safety: A thorough safety assessment is required to understand and mitigate any potential hazards associated with the reagents and reaction conditions at scale.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Heck Reaction [organic-chemistry.org]
- 13. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. Solvent Physical Properties [people.chem.umass.edu]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Scaling Catalyst Production: Challenges & Tips For Success [catalysts.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Solvent Selection for Optimizing 1,2-Difluoro-3-iodobenzene Coupling Reactions
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions. Here, we address specific challenges and frequently asked questions related to optimizing reactions with 1,2-Difluoro-3-iodobenzene, a key building block in medicinal chemistry. Our focus is on the critical role of solvent selection in achieving high yields, minimizing side reactions, and ensuring reproducible results.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments. The solutions provided emphasize how strategic solvent selection can resolve these challenges.
Q1: I am observing low yield and incomplete conversion in my Suzuki coupling reaction with this compound. What should I investigate first?
A1: Low yield or incomplete conversion in the Suzuki coupling of an electron-deficient substrate like this compound often points to issues within the catalytic cycle, specifically the oxidative addition or transmetalation steps. The solvent plays a pivotal role in modulating the rates of these steps.[1][2]
Root Cause Analysis & Solutions:
-
Suboptimal Oxidative Addition: The first step, oxidative addition of the aryl iodide to the Pd(0) center, is often accelerated in polar solvents.[3] This is because these solvents can stabilize the polar transition state involved in this step.[3][4][5] The two fluorine atoms on your substrate make the C-I bond electron-deficient and highly susceptible to this step, but solvent choice remains critical.
-
Troubleshooting Action: If you are using a nonpolar solvent like toluene or hexane, consider switching to a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), 1,4-dioxane, or tetrahydrofuran (THF) are excellent starting points as they effectively dissolve organic substrates and inorganic bases, and can accelerate the reaction.[6][7]
-
-
Inefficient Transmetalation/Base Dissolution: The transmetalation step requires the base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species.[8] If the base has poor solubility in your chosen solvent, this activation will be inefficient.
-
Troubleshooting Action: Employing a solvent system that includes a protic co-solvent can dramatically improve base solubility and facilitate the formation of the active boronate.[8][9] A mixture like Dioxane/H₂O (e.g., 4:1 or 10:1) is a standard and highly effective choice for Suzuki couplings.[8][10] The water helps dissolve the inorganic base, accelerating the reaction. Be mindful that excessive water can promote unwanted protodeboronation of the boronic acid.[8]
-
-
Catalyst Deactivation: The Pd(0) catalytic species can be unstable. The solvent helps to stabilize the active catalyst.[11] In some cases, a poorly coordinating solvent may not prevent catalyst aggregation and deactivation.
Summary Table: Initial Solvent Screening for Suzuki Coupling
| Solvent System | Type | Key Characteristics | Rationale for Use with this compound |
| Toluene | Nonpolar Aprotic | High boiling point. Good for solubilizing organic reagents. | Can be effective, but may lead to slower oxidative addition compared to polar options. |
| THF | Polar Aprotic | Lower boiling point. Good solvating power for many organics. | A versatile starting point. Often provides a good balance of solubility and reaction rate.[10] |
| 1,4-Dioxane / H₂O (4:1) | Polar Aprotic / Protic Mixture | Excellent for dissolving both organic substrates and inorganic bases.[8][13] | Highly recommended starting point. The water component significantly aids in dissolving the base, which is crucial for the transmetalation step.[8] |
| DMF | Polar Aprotic | High boiling point, highly polar. Excellent solvating power.[6] | Can significantly accelerate the reaction but may be difficult to remove during workup. It is a good choice for challenging couplings.[6] |
Q2: My Sonogashira coupling is plagued by alkyne homocoupling (Glaser-Hay byproduct). How can solvent choice help minimize this?
A2: The formation of diynes via oxidative homocoupling of the terminal alkyne is a primary side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[12][14] Solvent selection can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
Root Cause Analysis & Solutions:
-
Promotion of Oxidative Homocoupling: This side reaction is often promoted by the presence of oxygen and is catalyzed by the copper(I) species.[12] The choice of solvent can impact the solubility and reactivity of the copper acetylide intermediate.
-
Troubleshooting Action 1 (Solvent Polarity): The choice between a polar aprotic solvent like DMF and a nonpolar solvent like toluene can significantly impact selectivity. For some substrates, nonpolar solvents have been shown to favor the desired cross-coupling product over homocoupling by modulating the reaction pathway.[15] It is recommended to screen both solvent classes.
-
Troubleshooting Action 2 (Amine as Solvent/Co-solvent): Traditionally, an amine base (e.g., triethylamine, diisopropylamine) is used in excess and can serve as both the base and part of the solvent system.[6][16] This high concentration of amine can help to keep the copper catalyst in a soluble and active state for the cross-coupling pathway. For challenging reactions, using the amine as the primary solvent may be beneficial.
-
-
Copper-Free Conditions: The most direct way to eliminate Glaser-Hay coupling is to remove the copper co-catalyst.[12] In copper-free Sonogashira protocols, the solvent's role in facilitating the palladium-only catalytic cycle becomes even more critical.
-
Troubleshooting Action: For copper-free systems, polar aprotic solvents like DMF or acetonitrile are often employed, in combination with a suitable base, to drive the reaction.[12][17] These solvents help to stabilize the palladium intermediates and facilitate the crucial steps of the catalytic cycle.
-
Q3: I am attempting a Heck coupling, but the reaction is sluggish and requires very high temperatures. Can a different solvent improve this?
A3: Yes, solvent choice is critical in the Heck reaction. The reaction often requires high temperatures to proceed, and the solvent must be stable under these conditions while also facilitating the catalytic cycle.[6]
Root Cause Analysis & Solutions:
-
Insufficient Polarity for Ionic Intermediates: The Heck reaction proceeds through charged palladium intermediates. A solvent that can stabilize these intermediates will accelerate the reaction, potentially allowing for lower reaction temperatures.
-
Troubleshooting Action: High-boiling point, polar aprotic solvents are the standard choice for Heck reactions.[6] DMF (b.p. 153 °C) and N-methyl-2-pyrrolidone (NMP) (b.p. 202 °C) are excellent choices as they are stable at high temperatures and their polarity helps stabilize the catalytic species.[6] More recently, greener bio-based solvents like Cyrene have also been shown to be effective, often at elevated temperatures (e.g., 150 °C).[18][19]
-
-
Base and Salt Solubility: The base used in the Heck reaction (often an amine like triethylamine or an inorganic base like K₂CO₃) and the resulting halide salt must be at least partially soluble for the reaction to proceed smoothly.
-
Troubleshooting Action: Again, polar aprotic solvents like DMF or NMP are advantageous due to their ability to dissolve a wide range of organic and inorganic compounds.[6] If solubility is a major issue, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, especially in aqueous or biphasic systems.[20]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding solvent effects in the cross-coupling of this compound.
Q4: Why is solvent selection so important for a seemingly straightforward substrate like this compound?
A4: The term "solvent" is an oversimplification; it is a critical reaction component that actively participates in the catalytic cycle.[1][11][21] For this compound, its specific electronic properties make solvent effects particularly pronounced:
-
Stabilization of Intermediates: The electron-withdrawing fluorine atoms make the aromatic ring electron-deficient. Throughout the catalytic cycle, palladium intermediates with varying charge densities are formed. The solvent's polarity and coordinating ability are crucial for stabilizing these species, preventing catalyst decomposition, and lowering the activation energy of key steps like oxidative addition and reductive elimination.[2][3][21]
-
Modulating Reactivity and Selectivity: As seen in the troubleshooting section, the solvent can dramatically influence which reaction pathway is favored, determining whether you get your desired product or a mixture of side products.[21][22] The solvent doesn't just dissolve the reagents; it helps define the reaction's energy landscape.[23]
-
Ensuring Homogeneity: A successful reaction requires all components—the aryl iodide, the coupling partner (boronic acid, alkyne, alkene), the base, and the catalyst—to interact. The solvent is the medium that brings them together. A poor solvent can lead to a heterogeneous mixture where reaction rates are limited by diffusion, not by the intrinsic reactivity of the catalyst.
Q5: Can you illustrate the general palladium-catalyzed cross-coupling cycle and highlight where the solvent has the most impact?
A5: Certainly. The universally accepted mechanism for most palladium-catalyzed cross-coupling reactions involves three key stages. The solvent influences every stage, but its impact is most profound on the oxidative addition and transmetalation steps.
dot
Caption: Fig 1. The Pd-Catalyzed Cross-Coupling Cycle
Q6: How should I design an initial solvent screen? Is there a logical workflow to follow?
A6: An empirical, data-driven approach is always best. Instead of randomly selecting solvents, a structured screening process based on solvent properties will yield more informative results. The following workflow is a robust starting point.
dot
Caption: Fig 2. Workflow for Rational Solvent Selection
Experimental Protocols & Safety
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and should be optimized for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, finely powdered, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane and Water, degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125 °C overnight) and cooled under a stream of inert gas (Argon or Nitrogen).[24]
-
Reagent Addition: To the Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst under a positive pressure of inert gas.
-
Atmosphere Inerting: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this "evacuate-refill" cycle three times to ensure an inert atmosphere.[25]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, to achieve a concentration of ~0.1 M relative to the limiting reagent) via a gas-tight syringe.[8][26]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Safety & Handling:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to air.[9] Many phosphine ligands are also easily oxidized. It is crucial to perform reactions under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.[25][27][28]
-
Solvent Degassing: Solvents must be degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes, or through a series of freeze-pump-thaw cycles for more rigorous applications.[8][28]
-
Reagent Handling: Many organometallic reagents and strong bases are air and/or moisture sensitive. Always handle them using proper syringe and cannula transfer techniques.[24][27]
References
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. books.rsc.org [books.rsc.org]
- 15. books.lucp.net [books.lucp.net]
- 16. DSpace [repository.kaust.edu.sa]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 18. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 19. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. books.rsc.org [books.rsc.org]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. web.mit.edu [web.mit.edu]
- 25. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. molan.wdfiles.com [molan.wdfiles.com]
Work-up procedures for reactions involving 1,2-Difluoro-3-iodobenzene
Technical Support Center: 1,2-Difluoro-3-iodobenzene Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for methodologies involving this compound. As a versatile building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials, its successful application hinges on robust and well-understood reaction and work-up procedures. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our team commonly encounters in the field. My goal is not just to provide steps, but to illuminate the chemical principles behind them, empowering you to adapt and troubleshoot your own unique synthetic challenges.
This document is designed for the practicing researcher. We will delve into the nuances of post-reaction work-ups for common cross-coupling reactions, addressing specific impurities and separation challenges inherent to this unique substrate.
Part 1: General Handling and Properties (FAQs)
Q1: What are the key stability and safety considerations for this compound during work-up procedures?
A1: this compound is a relatively stable aryl iodide. However, like many aryl halides, it can be sensitive to light and should be stored in an amber bottle or protected from direct light to prevent slow decomposition. From a safety perspective, it is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Standard laboratory personal protective equipment (PPE)—safety glasses, lab coat, and gloves—is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.
Q2: I'm having trouble with the solubility of my crude product mixture during the initial aqueous quench. What solvents are recommended for extracting products derived from this compound?
A2: The choice of extraction solvent is dictated by the polarity of your final product. Given the difluorinated ring, many products derived from this starting material will have moderate to low polarity.
| Solvent | Polarity Index | Boiling Point (°C) | Key Considerations |
| Diethyl Ether | 2.8 | 34.6 | Excellent for non-polar compounds; highly volatile and flammable. Can form peroxides. |
| Ethyl Acetate (EtOAc) | 4.4 | 77.1 | A versatile, moderately polar solvent suitable for a wide range of products. Good balance of solvating power and volatility. |
| Dichloromethane (DCM) | 3.1 | 39.6 | Excellent for dissolving a wide range of organic compounds; denser than water. Be aware of its potential to form emulsions. |
| Toluene | 2.4 | 110.6 | Good for non-polar compounds, especially for larger-scale extractions where its higher boiling point is manageable. |
For highly polar products, such as those containing multiple amine or hydroxyl groups, a continuous liquid-liquid extraction may be necessary, or alternatively, salting out the aqueous layer with brine to decrease product solubility before extracting with a more polar solvent like EtOAc.
Part 2: Reaction-Specific Work-up Troubleshooting
This section addresses challenges specific to the most common palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling Work-up
Q3: My Suzuki reaction is complete, but I'm struggling to remove boron-containing byproducts (e.g., boric acid, boronic acid homocoupling products) from my desired biaryl product. What is the most effective method?
A3: Boron impurities are a classic Suzuki work-up challenge. The optimal strategy depends on the nature of the impurity and the product.
-
Azeotropic Removal with Methanol: Boronic acids and boric acid can be removed by co-evaporation with methanol. After the initial aqueous work-up, dissolve the crude product in a minimal amount of DCM or toluene, add a significant volume of methanol (10-20x the volume of the crude material), and concentrate under reduced pressure. This process forms the volatile trimethyl borate, which is removed with the solvent. Repeating this process 2-3 times is highly effective.[3]
-
Base Wash: For acidic impurities like boronic acids, a dilute aqueous base wash (e.g., 1M NaOH or Na2CO3) during the extraction can be effective, provided your product is not base-sensitive.
-
Acidic Wash (for pinacol esters): If you used a boronic acid pinacol ester (BPin), the pinacol diol byproduct can sometimes be removed with a dilute acid wash (e.g., 1M HCl). However, be cautious as this can sometimes hydrolyze unreacted BPin starting material back to the boronic acid.
-
Troubleshooting Unreproducible Yields: If you experience inconsistent results, check the quality of your boronic acid, as they can degrade upon storage.[4] Protodeborylation (hydrolysis of the boronic acid back to the arene) can be a significant side reaction; using a more stable boronate ester like a BPin or MIDA ester can mitigate this.[5][6]
B. Buchwald-Hartwig Amination Work-up
Q4: The primary byproduct in my Buchwald-Hartwig reaction is the phosphine oxide from my ligand (e.g., XPhos oxide, t-Bu3P=O). It has a similar polarity to my product and is co-eluting during column chromatography. How can I remove it?
A4: This is arguably the most common issue in Buchwald-Hartwig work-ups. The bulky, often greasy phosphine oxide byproducts can be challenging to separate.
-
Non-polar Precipitation/Filtration: This is the most effective strategy for relatively non-polar products. After concentrating the reaction mixture, suspend the crude residue in a highly non-polar solvent system like pentane or a hexane/diethyl ether mixture. The desired product will often dissolve while the more polar phosphine oxide precipitates. The mixture can then be filtered through a short plug of silica gel or Celite, eluting with the same non-polar solvent system to wash the product through, leaving the phosphine oxide adsorbed at the top.[3] This may need to be repeated for complete removal.
-
Acid Wash for Basic Products: If your aminated product is basic, you can perform an acid-base extraction. Dissolve the crude mixture in a solvent like EtOAc or DCM and extract with dilute aqueous acid (e.g., 1-2 M HCl). The protonated amine product will move to the aqueous layer, while the neutral phosphine oxide remains in the organic layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH or NaHCO3) and re-extracted to recover the purified amine product. This method is highly effective but only applicable if your product contains a basic nitrogen atom and is stable to pH swings.
Q5: My reaction uses a strong base like NaOt-Bu or LHMDS. How does this impact the aqueous work-up?
A5: These strong bases must be carefully and completely quenched before extraction.
-
Quenching: Slowly add saturated aqueous ammonium chloride (NH4Cl) or water to the cooled reaction mixture. Adding the quenching agent too quickly can cause a dangerous exotherm.
-
Functional Group Compatibility: Be aware of your product's stability. Strong bases like NaOt-Bu are incompatible with sensitive functional groups like esters.[7] If such groups are present, a weaker base (e.g., Cs2CO3, K3PO4) should have been used in the reaction, which simplifies the quench.[7][8] LHMDS is often chosen for its tolerance of protic functional groups.[7]
C. Sonogashira Coupling Work-up
Q6: After my Sonogashira work-up, the aqueous layer is blue/green, and I suspect copper contamination in my product. How do I remove residual copper salts?
A6: The blue or green color is due to copper(II) species and indicates that the copper co-catalyst needs to be removed.
-
Ammonium Hydroxide/Chloride Wash: The standard and most effective method is to wash the organic layer with a saturated aqueous solution of ammonium chloride (NH4Cl) or a dilute ammonium hydroxide solution.[3] Ammonia forms a deep blue, water-soluble tetraamminecopper(II) complex, which efficiently pulls the copper salts from the organic phase into the aqueous layer. Repeat the wash until the aqueous layer is colorless.
Q7: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. Can this be removed during the work-up?
A7: Preventing homocoupling is best done by ensuring strictly anaerobic conditions during the reaction.[9] However, if it does form, separation is necessary.
-
Chromatography: The homocoupled diyne is typically much less polar than the desired cross-coupled product. Separation by column chromatography is usually straightforward.
-
Recrystallization: If your desired product is a solid, recrystallization can be an effective method to separate it from the diyne byproduct, which may remain in the mother liquor.
Part 3: Standardized Work-up Protocols & Visual Guides
General Aqueous Work-up Protocol (Example)
-
Cooling & Quenching: Cool the reaction vessel to room temperature (or 0 °C if the reaction was heated significantly). Slowly add a quenching agent (e.g., saturated aq. NH4Cl for organometallics, water for strong bases) with stirring.
-
Solvent Addition: Dilute the quenched mixture with an appropriate organic extraction solvent (e.g., ethyl acetate).
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Aqueous Layer Extraction: Extract the aqueous layer one or two more times with fresh organic solvent to recover any dissolved product.
-
Combine & Wash: Combine all organic extracts. Wash sequentially with:
-
Water (to remove water-soluble polar impurities).
-
Saturated aq. NaHCO3 (if the reaction was acidic).
-
Saturated aq. NH4Cl (if copper salts are present).[3]
-
Brine (saturated aq. NaCl) to break up emulsions and begin the drying process.
-
-
Drying & Filtration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4). Filter or decant the solution to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by the most appropriate method (column chromatography, recrystallization, or distillation).
Visual Workflow: Troubleshooting Impurity Removal
This diagram illustrates the decision-making process for tackling common impurities post-extraction.
Caption: Decision tree for impurity removal.
References
- 1. 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-DIFLUORO-3-IODO-BENZENE CAS#: 64248-57-3 [chemicalbook.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Strategies for the Removal of Palladium Residues from Fluorinated Compounds
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and practical protocols for the challenging yet critical task of removing palladium residues from fluorinated compounds. Given the prevalence of palladium-catalyzed reactions in the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs), ensuring the final product's purity is paramount for safety and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of palladium residues from fluorinated APIs a critical concern?
A1: Palladium, while an exceptional catalyst, is a toxic heavy metal. Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), following the International Council for Harmonisation (ICH) Q3D guidelines, have implemented strict limits on elemental impurities in pharmaceutical products.[1][2] For palladium, a Class 2B element, the permitted daily exposure (PDE) for oral drug products is generally 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm).[3] Exceeding these limits can lead to the rejection of drug batches and significant delays in development. From a scientific perspective, residual palladium can also interfere with downstream biological assays and potentially catalyze unwanted side reactions.
Q2: What are the primary methods for removing palladium residues?
A2: The most common and effective methods include:
-
Adsorption: This involves using materials with a high affinity for palladium, known as scavengers. These can be silica-based, polymer-supported, or carbon-based.[1] Thiol- and thiourea-functionalized silica gels are particularly effective.[4]
-
Chromatography: Column chromatography is a standard purification technique that can separate the desired compound from palladium residues.[1]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by additives that increase the solubility of palladium species.[1][2]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product.[1]
Q3: Does the presence of fluorine in my compound make palladium removal more difficult?
A3: While there is no universal rule, the presence of fluorine can indirectly contribute to challenges in palladium removal. The high electronegativity of fluorine can influence the electron density of the entire molecule. If your fluorinated compound also contains heteroatoms like nitrogen or sulfur, the electron-withdrawing nature of fluorine can modulate the chelating ability of these heteroatoms to palladium, potentially strengthening the bond and making the palladium harder to remove. Furthermore, the nature of the palladium species remaining after a reaction involving C-F bond activation or coupling with fluorinated substrates can be complex, possibly involving different oxidation states (e.g., Pd(0), Pd(II), or even Pd(IV) intermediates) which may interact differently with various removal media.[5][6][7][8][9]
Troubleshooting Guide: The Fluorine Factor
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Issue 1: My standard silica gel chromatography is not effectively removing palladium from my fluorinated product.
-
Possible Cause: The palladium residue may be strongly chelated to your fluorinated compound, causing them to co-elute. This is particularly common if your molecule contains nitrogen or sulfur-based functional groups. The polarity of the fluorinated compound might also be similar to that of the palladium complex.
-
Troubleshooting Steps:
-
Pre-treatment with a Scavenger: Before chromatography, treat your crude product with a suitable palladium scavenger. This will bind the palladium, and the resulting scavenger-palladium complex will have a very different polarity from your product, making chromatographic separation much easier.
-
Modify the Mobile Phase: Experiment with different solvent systems. Adding a small amount of a chelating agent to the mobile phase, if compatible with your compound, can sometimes help to "strip" the palladium from your product during chromatography. However, this is a less common approach and requires careful optimization.
-
Use a Dedicated Scavenging Column: Instead of traditional silica gel, consider using a column packed with a palladium scavenging material for a more targeted removal.
-
Issue 2: I am observing significant loss of my fluorinated product when using activated carbon for palladium removal.
-
Possible Cause: Activated carbon is a non-specific adsorbent.[1] While effective at scavenging palladium, it can also adsorb your product, especially if your fluorinated compound has a planar aromatic structure or is of low to moderate polarity.
-
Troubleshooting Steps:
-
Minimize the Amount of Carbon: Use the minimum amount of activated carbon necessary. This may require some optimization experiments.
-
Screen Different Types of Carbon: Not all activated carbons are the same. Different grades and formulations have varying surface areas and pore sizes. Testing a few options might reveal one with better selectivity for palladium over your product.
-
Switch to a More Selective Scavenger: Silica- or polymer-based scavengers with specific functional groups (e.g., thiol, thiourea) often exhibit higher selectivity for palladium and lower non-specific binding of the desired compound.[3][4]
-
Issue 3: The efficiency of palladium removal is inconsistent between different batches of my fluorinated compound synthesis.
-
Possible Cause: The speciation of the residual palladium (i.e., its oxidation state and coordination environment) may be varying from batch to batch.[1] This can be influenced by slight variations in reaction conditions, work-up procedures, or exposure to air.
-
Troubleshooting Steps:
-
Standardize the Work-up Procedure: Ensure that the work-up protocol for your reaction is consistent for every batch. This includes quenching, extraction, and any filtration steps prior to the palladium removal stage.
-
Employ a Broad-Spectrum Scavenger: Some scavengers are more effective against a wider range of palladium species. For instance, thiourea-based scavengers are known to be versatile for various forms of palladium.[4]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert the various palladium species into a single, more easily removed form. For example, a mild reducing agent can convert soluble Pd(II) species to Pd(0) which may precipitate and be removed by filtration, or be more readily scavenged by certain materials.
-
Data Summary: Comparison of Common Palladium Scavengers
The selection of the right scavenger is crucial for efficient palladium removal. The following table summarizes the characteristics of common scavenger types.
| Scavenger Type | Functional Group | Target Palladium Species | Advantages | Disadvantages |
| Silica-Based | Thiol (Mercaptopropyl) | Pd(II) | High selectivity, good for a wide range of solvents, low product adsorption.[4] | Can be more expensive than activated carbon. |
| Thiourea | Pd(0), Pd(II) | Versatile for various palladium species, effective in organic solvents.[4] | Potential for leaching of the functional group under harsh conditions. | |
| Polymer-Supported | Thiol, Amines | Pd(II) | High loading capacity, easy to handle. | Swelling in certain solvents can be an issue. |
| Activated Carbon | N/A (Adsorption) | Pd(0), Pd(II) | Cost-effective, widely available. | Non-specific, can lead to product loss.[1][3] |
Experimental Protocols
Protocol 1: Screening and Selection of the Optimal Palladium Scavenger
Objective: To identify the most effective scavenger for removing residual palladium from a fluorinated compound with minimal product loss.
Materials:
-
Crude fluorinated product containing palladium residues.
-
A selection of palladium scavengers (e.g., SiliaMetS Thiol, SiliaMetS Thiourea, activated carbon).
-
Reaction solvent (e.g., Toluene, DMF, Acetonitrile).
-
Analytical equipment for palladium quantification (e.g., ICP-MS).[10]
Procedure:
-
Prepare Stock Solution: Dissolve a known amount of the crude product in the reaction solvent to create a stock solution with a known concentration of the fluorinated compound and palladium.
-
Set up Screening Vials: In separate vials, place a small, equivalent amount of each scavenger to be tested.
-
Add Product Solution: Add an equal volume of the stock solution to each vial. Include a control vial with no scavenger.
-
Agitate and Monitor: Agitate the vials at a controlled temperature (start with room temperature) for a set period (e.g., 2-4 hours).
-
Sample and Analyze: After the incubation period, take a sample from the supernatant of each vial.
-
Quantify Palladium: Analyze the samples for palladium content using ICP-MS.
-
Assess Product Loss: Analyze the samples for the concentration of your fluorinated product (e.g., by HPLC) to determine if any product was adsorbed by the scavenger.
-
Select Optimal Scavenger: The best scavenger will be the one that provides the lowest residual palladium concentration with the highest recovery of your desired product.
Protocol 2: General Workflow for Palladium Removal Using a Scavenger
Objective: A general procedure for removing palladium residues from a reaction mixture on a laboratory scale.
Procedure:
-
Reaction Work-up: After the palladium-catalyzed reaction is complete, perform your standard aqueous work-up.
-
Solvent Exchange (if necessary): Ensure the crude product is dissolved in a solvent compatible with the chosen scavenger.
-
Add Scavenger: Add the selected scavenger to the solution of your crude product (typically 5-20 equivalents relative to the initial amount of palladium catalyst).
-
Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined by preliminary screening.
-
Filter: Filter the mixture to remove the scavenger-palladium complex. Wash the solid scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure.
-
Analyze: Determine the palladium content of the purified product by ICP-MS to confirm it meets the required specifications.
Visualizations
Diagram 1: Decision Tree for Palladium Removal Strategy
Caption: A decision-making workflow for selecting a palladium removal strategy.
Diagram 2: Experimental Workflow for Scavenger-Based Purification
Caption: A streamlined workflow for scavenger-assisted palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. silicycle.com [silicycle.com]
- 5. Carbon(sp(3))-fluorine bond-forming reductive elimination from palladium(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arborassays.com [arborassays.com]
Stability of 1,2-Difluoro-3-iodobenzene under basic conditions
Technical Support Center: 1,2-Difluoro-3-iodobenzene
Welcome to the technical support guide for this compound. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the stability and reactivity of this versatile building block under basic conditions. It is designed for researchers, medicinal chemists, and process development scientists to help anticipate and resolve challenges in their synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reaction of this compound with various bases.
Q1: What are the primary stability concerns when using this compound under basic conditions?
The stability of this compound in the presence of a base is highly dependent on the nature of the base itself—specifically its nucleophilicity, strength (pKa), and the reaction conditions (temperature, solvent). Three primary reactivity pathways can compromise the integrity of the starting material or lead to undesired side products:
-
Nucleophilic Aromatic Substitution (SNAr): Strong, nucleophilic bases (e.g., NaOH, NaOMe) can attack the electron-deficient aromatic ring, potentially displacing one of the fluorine atoms.
-
Elimination-Addition (Benzyne Formation): Extremely strong, non-nucleophilic bases, most notably sodium amide (NaNH₂), can induce elimination of HF or HI to form a highly reactive difluorobenzyne intermediate.[1][2]
-
Deprotonation / Metal-Halogen Exchange: Strong, non-nucleophilic organometallic bases like alkyllithiums (e.g., n-BuLi) can either deprotonate the ring in a Directed ortho-Metalation (DoM) or, more commonly, undergo a rapid iodine-lithium exchange.[3][4]
The interplay between these pathways dictates the outcome of a reaction. Understanding these possibilities is crucial for proper reaction design.
Caption: Primary reaction pathways for this compound with bases.
Q2: Is it safe to use common strong bases like potassium hydroxide (KOH) or sodium methoxide (NaOMe)?
Using strong, nucleophilic bases like hydroxides or alkoxides carries a significant risk of initiating a Nucleophilic Aromatic Substitution (SNAr) reaction. In SNAr, the rate-determining step is the initial attack of the nucleophile on the electron-poor ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[5] Contrary to SN1/SN2 reactions, fluoride is an excellent leaving group in SNAr—often better than heavier halogens.[1][6] This is because its high electronegativity strongly polarizes the C-F bond and activates the ring toward nucleophilic attack, which is the slow step.[6]
Therefore, exposing this compound to KOH or NaOMe, especially at elevated temperatures, could lead to the substitution of a fluorine atom, resulting in a mixture of iodophenol or iodoanisole derivatives. The iodine atom is less likely to be displaced under these specific SNAr conditions.
Q3: How likely is benzyne formation, and under what conditions should I be concerned?
Benzyne formation is a specific side reaction that occurs under forcing conditions with exceptionally strong bases, such as sodium amide (NaNH₂) or potassium tert-butoxide at high temperatures.[1] The mechanism is an elimination-addition process.[2] First, the base abstracts a proton ortho to a halogen leaving group. In this compound, the proton at the C4 position is ortho to the iodine. Abstraction of this proton, followed by the elimination of the iodide leaving group, would generate a 3,4-difluorobenzyne intermediate.
This benzyne is highly reactive and will be immediately trapped by any nucleophile present (e.g., the amide anion or ammonia). The nucleophile can add to either end of the strained triple bond, leading to a mixture of regioisomeric products, which complicates purification and reduces the yield of the desired product.[2][7] This pathway is generally not a concern with the weaker bases used in cross-coupling reactions.
Caption: The elimination-addition mechanism leading to benzyne formation.
Q4: What happens when this compound is treated with organolithium reagents like n-BuLi?
When using organolithium bases, a critical competition arises between two potential pathways: Directed ortho-Metalation (DoM) and Iodine-Lithium Exchange.
-
Directed ortho-Metalation (DoM): The fluorine atoms can act as moderate directing metalation groups (DMGs), increasing the kinetic acidity of adjacent protons.[3][8] The C6-proton is ortho to the C1-fluorine, making it susceptible to deprotonation by a strong base like LDA or an alkyllithium.
-
Iodine-Lithium Exchange: This is an extremely fast reaction where the iodine atom is swapped for the lithium from the organolithium reagent. For aryl iodides, this exchange is often faster than deprotonation, even at very low temperatures (e.g., -78 °C).
For this compound, iodine-lithium exchange at the C3 position is typically the dominant and much faster kinetic pathway compared to deprotonation at C6. The resulting 1,2-difluoro-3-lithiated benzene is a useful intermediate but must be trapped with an electrophile quickly to avoid decomposition or side reactions.
Caption: Competing pathways for this compound with organolithiums.
Q5: What are the recommended bases for cross-coupling reactions involving this substrate?
For transition-metal-catalyzed cross-coupling reactions, the base is typically weaker and non-nucleophilic, serving primarily to facilitate the transmetalation step or regenerate the catalyst. The stability of this compound is generally high under these conditions, provided the temperature is controlled.
| Coupling Reaction | Recommended Bases | Rationale & Comments | References |
| Suzuki-Miyaura | K₂CO₃, Cs₂CO₃, K₃PO₄ | Inorganic bases are highly effective and generally provide better outcomes than organic amines for this coupling.[9][10] They are strong enough to promote transmetalation without causing decomposition of the aryl halide. | [9][10] |
| Sonogashira | Triethylamine (TEA), Piperidine, Diisopropylamine (DIPA) | An amine base is standard.[11][12] It acts as a solvent, a base to neutralize the HX byproduct, and helps facilitate the formation of the key copper(I) acetylide intermediate. | [11][12] |
| Ullmann Condensation | K₂CO₃, Cs₂CO₃ | Used in modern, ligand-accelerated Ullmann-type reactions (e.g., C-N or C-O bond formation). These bases are crucial for deprotonating the nucleophile (e.g., amine or alcohol).[13] | [13][14] |
| Heck / Buchwald-Hartwig | NaOtBu, K₂CO₃, Cs₂CO₃ | The choice depends on the specific coupling partners. Stronger bases like sodium tert-butoxide are common in aminations, while carbonates are used in Heck reactions. |
Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem 1: My reaction with an alkoxide base gives a low yield and multiple, more polar byproducts on TLC.
-
Probable Cause: You are likely observing Nucleophilic Aromatic Substitution (SNAr). The alkoxide is acting as a nucleophile and displacing one of the fluorine atoms. The resulting phenoxide/phenol products are more polar, explaining their different behavior on TLC.
-
Proposed Solution:
-
Re-evaluate Your Choice of Base: If the goal is not substitution, you must use a non-nucleophilic base. If deprotonation is desired, consider a lithium amide base like LDA or LiHMDS at low temperatures.
-
Modify Reaction Conditions: If the alkoxide is required (e.g., for a specific transformation), significantly lower the reaction temperature to disfavor the SNAr pathway, which typically has a higher activation energy.
-
Use a Bulky Base: A sterically hindered base like potassium tert-butoxide (KOtBu) is less nucleophilic than sodium methoxide and may reduce the amount of SNAr, although it is a very strong base that could promote other pathways if not controlled.
-
Problem 2: I am attempting a Suzuki coupling using K₂CO₃, but my starting material is being consumed with only a modest yield of the desired product.
-
Probable Cause: While K₂CO₃ is a good choice, other parameters could be causing issues.
-
Temperature: Suzuki couplings can still require heat. However, excessively high temperatures (>120 °C) for prolonged periods can lead to thermal decomposition or base-mediated side reactions.
-
Solvent/Water Content: The presence of water is critical in the Suzuki reaction mechanism. Ensure your solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) is appropriate and that the base can dissolve sufficiently.
-
Catalyst Decomposition: The palladium catalyst may be deactivating. This can sometimes be exacerbated by the choice of base or impurities.
-
-
Proposed Solution:
-
Temperature Screen: Run the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
-
Base Screening: While K₂CO₃ is good, Cs₂CO₃ or K₃PO₄ are sometimes more effective and can allow for lower reaction temperatures.[10]
-
Ligand Choice: Ensure you are using an appropriate phosphine ligand for your palladium source. A more robust ligand can protect the catalyst and improve yields.
-
Problem 3: I am trying to perform an iodine-lithium exchange followed by quenching with an electrophile, but I am getting my starting material back after workup.
-
Probable Cause: The aryl lithium intermediate is highly basic and is being quenched by a proton source before it can react with your electrophile.
-
Proposed Solution:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (Argon or Nitrogen).
-
Temperature Control: Add the n-BuLi at -78 °C. After a short time (5-15 minutes) for the exchange to complete, add the electrophile at the same low temperature. Do not let the aryllithium solution warm up before adding the electrophile.
-
Proton Source in Electrophile: Ensure your electrophile is not acidic and does not contain adventitious water.
-
Reverse Addition: Consider adding the aryllithium solution via cannula to a solution of the electrophile at low temperature to ensure the electrophile is in excess.
-
Experimental Protocol Example: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
Reaction: Coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Navigating the Scale-Up of 1,2-Difluoro-3-iodobenzene Reactions
Welcome to the technical support center for 1,2-Difluoro-3-iodobenzene. This versatile building block is crucial in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. However, transitioning its reactions from the bench to a larger scale introduces a unique set of challenges. This guide is structured to provide direct, actionable solutions to common problems encountered during the scale-up process, combining established chemical principles with practical, field-proven insights.
Troubleshooting Guide: From Low Yields to Runaway Reactions
This section addresses specific experimental issues in a question-and-answer format.
Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Question: My Suzuki-Miyaura coupling reaction with this compound is sluggish and gives low yields on a larger scale, despite working perfectly on a 1 mmol scale. What's going wrong?
Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations, as well as subtle changes in reaction kinetics.
Potential Causes & Solutions:
-
Inefficient Mixing: On a larger scale, inadequate agitation can lead to poor mixing of the heterogeneous mixture (catalyst, base, organic and aqueous phases). This creates localized "dead zones" where the reaction does not proceed.
-
Solution: Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller is appropriately sized for the vessel and creates a vortex that effectively suspends all solids.
-
-
Poor Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent, optimal temperature. A slow ramp-up to the target temperature can stall the catalyst activation phase.
-
Solution: Use a jacketed reactor with a reliable temperature control unit. Monitor both the jacket temperature and the internal reaction temperature. For exothermic reactions, ensure your cooling capacity is sufficient to prevent overshooting the setpoint.
-
-
Catalyst Deactivation: The longer reaction times typical of scale-up can lead to catalyst decomposition, especially if oxygen is not rigorously excluded.
-
Solution: Ensure a robust inert atmosphere. Perform multiple vacuum/nitrogen backfill cycles on the reactor before adding reagents. Maintain a positive pressure of nitrogen or argon throughout the reaction. Consider using more robust phosphine ligands (e.g., bulky biarylphosphines) that are less prone to oxidation.
-
-
Base Inefficiency: The solubility and effectiveness of the base (e.g., K₂CO₃, K₃PO₄) are critical.[1] Poor mixing can prevent the base from effectively participating in the catalytic cycle.
-
Solution: If using an aqueous base, ensure vigorous stirring. For non-aqueous conditions, consider a finer particle size for the solid base to increase surface area. In some cases, switching to a soluble organic base like triethylamine (for Sonogashira) or a stronger inorganic base may be beneficial.[2]
-
Optimization Workflow for Suzuki-Miyaura Scale-Up:
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Question: I'm observing significant hydrodeiodination (replacement of iodine with hydrogen) in my Sonogashira coupling. Why is this happening at a larger scale?
Answer: Hydrodeiodination is a common side reaction, often exacerbated by factors that become more prominent during scale-up.
Potential Causes & Solutions:
-
Presence of Protic Impurities: Water or other protic impurities can protonate the acetylide intermediate or other organometallic species in the catalytic cycle, leading to the undesired side product.
-
Solution: Use anhydrous solvents and reagents. Dry amines and solvents over appropriate drying agents (e.g., CaH₂, molecular sieves) before use.
-
-
Slow Coupling Kinetics: If the desired cross-coupling step is slow, competing decomposition or side pathways like hydrodeiodination have more time to occur.
-
Solution: Re-optimize the reaction temperature. Sometimes a slight increase can accelerate the desired reaction more than the side reaction. Ensure the copper(I) co-catalyst (if used) is fresh and active, as it is crucial for the C-C bond-forming step.[3]
-
-
Base-Induced Decomposition: Certain bases, especially under prolonged heating, can promote decomposition pathways.
-
Solution: Screen different amine bases. While triethylamine is common, bulkier bases like diisopropylethylamine (DIPEA) can sometimes suppress side reactions.[4]
-
Category 2: Formation of Organometallic Intermediates (e.g., Grignard, Organolithium)
Question: I'm struggling to initiate the Grignard reaction with this compound at a multi-gram scale. What can I do?
Answer: Grignard formation is notoriously sensitive to surface passivation of the magnesium and the presence of inhibitors like water.[5] These issues are magnified at scale.
Potential Causes & Solutions:
-
Magnesium Oxide Layer: All magnesium is coated with a passivating layer of MgO that prevents the reaction from starting.[6]
-
Solution: Activate the magnesium in situ. Common methods include:
-
Iodine Activation: Add a small crystal of iodine to the magnesium turnings in THF. The iodine reacts with the magnesium surface, exposing fresh metal.[7]
-
Mechanical Activation: In the dry reactor, stir the magnesium turnings vigorously under an inert atmosphere to physically grind the pieces and break the oxide layer.
-
Chemical Activation: Use an activating agent like 1,2-dibromoethane. Its reaction with magnesium produces ethylene gas, providing a visual cue that the magnesium is active.[6]
-
-
-
Presence of Moisture: Even trace amounts of water will quench the Grignard reagent as it forms, preventing the reaction from propagating.
-
Solution: Rigorous anhydrous technique is non-negotiable. All glassware must be oven- or flame-dried. Solvents must be scrupulously dried (e.g., THF distilled from sodium/benzophenone). The starting this compound should be checked for moisture and dried if necessary.
-
Question: My attempt at lithium-halogen exchange using n-BuLi resulted in a complex mixture and a significant exotherm. How can I control this reaction at scale?
Answer: Organolithium reactions are extremely fast and often highly exothermic. Uncontrolled addition at scale is a recipe for thermal runaway and side reactions, such as metallation at the fluorine-activated positions.[8][9]
Potential Causes & Solutions:
-
Uncontrolled Addition Rate: Adding the organolithium reagent too quickly to the aryl iodide leads to a rapid buildup of heat.
-
Solution: Use a syringe pump or a pressure-equalizing dropping funnel for slow, controlled addition of the n-BuLi solution. The internal reaction temperature must be monitored continuously and kept low (typically -78 °C) with an efficient cooling bath (e.g., dry ice/acetone).
-
-
Side Reactions (Directed ortho-Metalation): The fluorine atoms activate the adjacent C-H bonds towards deprotonation. If the lithium-halogen exchange is not fast enough or if the temperature rises, the organolithium can act as a base, leading to a mixture of lithiated species.
-
Solution: Maintain a very low temperature (-78 °C or lower) throughout the addition and subsequent reaction time. Using t-BuLi can sometimes favor halogen-metal exchange over deprotonation at low temperatures.
-
Safe Quenching Protocol for Large-Scale Organolithium Reactions:
Caption: Workflow for the safe quenching of organometallic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound and its reactions at scale?
A: There are several key areas of concern:
-
Reactivity: While the starting material itself is a stable liquid, it is classified as a skin and eye irritant.[10][11] More significant hazards arise from its reactive intermediates. Organolithium and Grignard reagents are highly reactive, can be pyrophoric, and react violently with water.[5][6]
-
Thermal Hazards: Many reactions, particularly formations of organometallic intermediates and some cross-coupling reactions, can be highly exothermic. Without proper temperature control, this can lead to a thermal runaway, causing a dangerous increase in pressure and temperature. A thorough process safety review, including reaction calorimetry, is recommended before attempting a large-scale reaction for the first time.
-
Handling of Iodine-Containing Compounds: While not radioactive, iodinated organic compounds require careful handling. Good ventilation is essential to avoid inhalation. All waste streams should be managed according to local environmental regulations. For labs working with radioactive isotopes like I-125, stringent protocols must be followed to prevent exposure and contamination.[12][13][14]
Q2: My final product is difficult to purify. I see several closely-related impurities by GC-MS. What are they and how can I remove them?
A: The purification of fluorinated compounds can be challenging due to their unique polarity and volatility.[15] Common impurities in reactions of this compound include:
-
1,2-Difluorobenzene: This results from hydrodeiodination, where the iodine is replaced by a hydrogen atom.
-
Homocoupled Biphenyls: Formed by the coupling of two molecules of your organometallic intermediate or starting material.
-
Isomeric Products: In cases of benzyne formation or uncontrolled metallation, you may form isomers.
Purification Strategies:
-
Fractional Distillation: If your product is a liquid with a boiling point sufficiently different from the impurities, high-efficiency fractional distillation under vacuum can be effective.
-
Crystallization: This is often the most effective method for achieving high purity on a large scale. A thorough screen of solvents is necessary to find a system that provides good solubility at high temperatures and poor solubility at low temperatures, leaving impurities behind in the mother liquor.
-
Chromatography: While standard silica gel chromatography is the go-to on a lab scale, it is often impractical and expensive for large quantities. It should be reserved as a final polishing step if absolutely necessary.
Q3: Can I use 1,2-Difluoro-3-bromobenzene or chlorobenzene instead of the iodide to save costs on a large scale?
A: While aryl bromides and chlorides are less expensive, they are significantly less reactive than aryl iodides. The C-I bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst or lithium-halogen exchange.[16] Using the bromo or chloro analogues will require more forcing reaction conditions (higher temperatures, stronger bases, more active and expensive catalysts/ligands), which can lead to more side reactions and may ultimately negate any cost savings from the starting material. For initial scale-up, it is almost always advisable to stick with the more reactive iodide to establish a robust process before attempting to optimize for a less reactive halide.
Reference Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling (Generic)
This is a representative protocol and must be optimized for your specific boronic acid partner.
-
Reactor Preparation: A jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet is dried by heating under vacuum and then purged with nitrogen.
-
Reagent Loading: Charge the reactor with this compound (1.0 eq), the arylboronic acid (1.2 eq), and a suitable solvent (e.g., Toluene or 1,4-Dioxane, ~5-10 mL/g of aryl iodide).
-
Inerting: Sparge the resulting slurry with nitrogen for 30 minutes to remove dissolved oxygen.
-
Catalyst/Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%) and the base (e.g., powdered K₂CO₃, 2.5 eq).
-
Reaction: Heat the mixture to the target temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the internal temperature closely.
-
Monitoring: Track the reaction progress by taking aliquots and analyzing via GC-MS or HPLC.
-
Work-up: Once complete, cool the reaction to room temperature. Add water and an organic solvent (e.g., Ethyl Acetate). Separate the layers. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by crystallization or distillation.
| Parameter | Lab Scale (1-5 g) | Pilot Scale (100-500 g) | Key Consideration |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensure efficient suspension of solids. |
| Heating | Heating Mantle | Jacketed Reactor | Monitor internal temp to avoid over/undershooting. |
| Inerting | Balloon/N₂ line | Positive N₂ pressure, sparging | O₂ is a major source of catalyst deactivation. |
| Addition | All at once | Controlled addition if exotherm is noted | Maintain thermal control. |
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [repository.kaust.edu.sa]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,2-DIFLUORO-3-IODO-BENZENE CAS#: 64248-57-3 [m.chemicalbook.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]
- 14. resources.revvity.com [resources.revvity.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Guide to the NMR Characterization of 1,2-Difluoro-3-iodobenzene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1][2][3] This has made fluorinated compounds, particularly functionalized aromatics like 1,2-difluoro-3-iodobenzene, highly valuable building blocks in pharmaceutical and materials science research.[1][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of these molecules.[2][5] This guide provides an in-depth comparison of the NMR features of this compound and its derivatives, supported by experimental data and protocols, to aid researchers in their structural elucidation efforts.
The Power of ¹⁹F NMR in Structural Analysis
While ¹H and ¹³C NMR are standard techniques, ¹⁹F NMR offers several advantages for analyzing organofluorine compounds. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, comparable to ¹H.[6][7][8] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, spanning approximately 800 ppm, which often leads to better signal dispersion and less spectral overlap.[6][7][8]
Experimental Protocol: Acquiring High-Quality NMR Data
To obtain reliable and reproducible NMR data for this compound derivatives, the following experimental protocol is recommended:
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16, depending on concentration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C is less sensitive than ¹H.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical spectral width: -200 to 0 ppm (relative to CFCl₃).
-
Number of scans: 16-64.
-
-
2D NMR (for complex derivatives):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.[9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons.[10]
-
NMR Characterization of this compound
The structure of this compound presents a unique pattern of spin-spin couplings that are highly informative for its identification.
Caption: Molecular structure of this compound.
¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum of this compound typically displays three distinct multiplets corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and iodine atoms.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show six signals for the six aromatic carbons. The carbons directly attached to the fluorine and iodine atoms will exhibit characteristic chemical shifts and C-F coupling. The carbon attached to iodine (C3) is expected to be significantly downfield due to the heavy atom effect.[11]
¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides the most definitive information. Two distinct signals are expected for the two non-equivalent fluorine atoms. These signals will be split into multiplets due to coupling with each other (³JFF) and with the neighboring protons (³JHF and ⁴JHF).
Comparative Analysis: The Effect of Substitution
To illustrate the utility of NMR in characterizing derivatives, let's compare the spectral data of this compound with a hypothetical derivative, 4-amino-1,2-difluoro-3-iodobenzene. The introduction of an electron-donating amino group at the C4 position will induce predictable changes in the NMR spectra.
Caption: Comparison of this compound and a derivative.
Predicted NMR Data Comparison
| Parameter | This compound (Predicted) | 4-Amino-1,2-difluoro-3-iodobenzene (Predicted) | Rationale for Change |
| ¹H Chemical Shifts (ppm) | H4: ~7.2, H5: ~7.0, H6: ~7.4 | H5: ~6.5, H6: ~7.1 | The electron-donating NH₂ group shields the ortho (H5) and para (H-C6 is meta to NH2) protons, causing an upfield shift. |
| ¹³C Chemical Shifts (ppm) | C1: ~155 (d, ¹JCF), C2: ~152 (d, ¹JCF), C3: ~95, C4: ~125, C5: ~128, C6: ~130 | C1: ~153 (d, ¹JCF), C2: ~150 (d, ¹JCF), C3: ~98, C4: ~145, C5: ~115, C6: ~120 | The NH₂ group strongly shields the ortho (C5) and para (C1, C3) carbons and deshields the ipso-carbon (C4). |
| ¹⁹F Chemical Shifts (ppm) | F1: ~-135, F2: ~-140 | F1: ~-138, F2: ~-143 | The electron-donating NH₂ group increases electron density on the ring, leading to increased shielding and an upfield shift of the fluorine signals. |
| Coupling Constants (Hz) | ³JFF: ~20 Hz | ³JFF: ~20 Hz | Through-bond F-F coupling is less sensitive to substituent effects at a distance. |
| ³JHF, ⁴JHF: 2-10 Hz | ³JHF, ⁴JHF: 2-10 Hz | H-F coupling constants are also relatively insensitive to remote substituent changes. |
Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.
The Role of 2D NMR in Unambiguous Assignment
For more complex derivatives with multiple substituents, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR techniques are invaluable.
Caption: Workflow for NMR-based structure elucidation.
-
COSY: A COSY spectrum will reveal which protons are coupled to each other, allowing for the tracing of proton networks within the molecule.[9] For instance, in a derivative of this compound, a cross-peak between H5 and H6 would confirm their adjacent positions.
-
HSQC: An HSQC spectrum correlates each proton with the carbon to which it is directly attached.[9] This is the most reliable way to assign the chemical shifts of protonated carbons.
-
HMBC: The HMBC experiment shows correlations between protons and carbons that are two or three bonds away.[10] This is particularly useful for assigning quaternary carbons (carbons with no attached protons), such as C1, C2, and C3 in our example, by observing their correlations to nearby protons.
By systematically applying these 1D and 2D NMR techniques, researchers can confidently determine the structure of novel this compound derivatives, which is a critical step in the development of new pharmaceuticals and advanced materials.
References
- 1. biophysics.org [biophysics.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Reactivity of Difluoroiodobenzene Isomers in Cross-Coupling and Nucleophilic Substitution Reactions
Introduction: The Strategic Value of Difluoroiodobenzene Isomers
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms can profoundly alter a molecule's pharmacokinetic properties, metabolic stability, and binding affinity. Difluoroiodobenzene isomers represent a versatile class of reagents for this purpose, offering a reactive handle—the iodo group—for carbon-carbon and carbon-heteroatom bond formation, while embedding two fluorine atoms to tune electronic properties.
This guide provides an in-depth comparison of the reactivity of the six difluoroiodobenzene isomers. It moves beyond a simple catalog of reactions to explain the underlying principles that govern their behavior. By understanding the interplay of electronic activation and steric hindrance, researchers can make more informed decisions in reaction design, catalyst selection, and troubleshooting, ultimately accelerating their synthetic campaigns.
Part 1: Governing Principles of Reactivity: Electronic vs. Steric Effects
The reactivity of a difluoroiodobenzene isomer in palladium-catalyzed cross-coupling is primarily dictated by the rate-limiting step: the oxidative addition of the C-I bond to the Pd(0) catalyst. Two opposing factors, originating from the fluorine substituents, are in constant interplay:
-
Electronic Activation (Inductive Effect): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma framework (-I effect). This effect is additive. The presence of two fluorine atoms significantly reduces the electron density on the aromatic ring, making the ipso-carbon attached to the iodine more electrophilic and susceptible to oxidative addition by an electron-rich Pd(0) center. Theoretical studies have shown a linear correlation where electron-withdrawing groups accelerate the oxidative addition step.[1][2] This means, from a purely electronic standpoint, all difluoroiodobenzene isomers are highly activated for cross-coupling compared to iodobenzene itself.
-
Steric Hindrance (Ortho Effect): While fluorine has a relatively small van der Waals radius (1.47 Å), placing it at a position ortho to the iodine atom creates significant steric congestion.[3][4] This bulkiness can physically impede the approach of the (often large) Pd(0)-ligand complex to the C-I bond, thereby increasing the activation energy for the oxidative addition step. An isomer with two ortho-fluorines (2,6-difluoroiodobenzene) will experience the most substantial steric penalty. One ortho-fluorine (2,3-, 2,4-, 2,5-isomers) presents an intermediate challenge, while isomers with no ortho-fluorines (3,4-, 3,5-) are sterically unencumbered at the reaction site.
The following diagram illustrates this fundamental conflict which is the key to understanding the reactivity differences among the isomers.
General Reactivity Trend in Palladium-Catalyzed Cross-Coupling: 3,5- > 3,4- > 2,5- > 2,4- > 2,3- >> 2,6-difluoroiodobenzene
Part 2: Comparative Performance in Key Reactions
The following sections provide comparative data for the isomers in the most common synthetic transformations.
Disclaimer: The experimental data presented below is collated from various literature sources. Direct comparison of yields should be approached with caution, as reaction conditions (catalyst, ligand, base, solvent, temperature) were not identical across all studies. The data serves to illustrate the general reactivity trends discussed.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming aryl-aryl bonds.[5] The reactivity order of aryl halides is consistently I > OTf > Br >> Cl.[6][7] For difluoroiodobenzene isomers, the primary differentiator is steric hindrance, as all isomers are electronically activated. Isomers lacking ortho-fluorines, such as 3,5-difluoroiodobenzene, are expected to be highly reactive, while the doubly-flanked 2,6-isomer is the most challenging substrate.
| Isomer | Coupling Partner | Catalyst / Ligand | Base / Solvent | Conditions | Yield (%) | Reference |
| 2,5-Difluoro | 4-Acetylphenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene, EtOH, H₂O | 100 °C, 12 h | 92 | [8] |
| 2,6-Difluoro | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene, H₂O | 100 °C, 18 h | 85 | (Illustrative, based on typical conditions for hindered substrates[9]) |
| 3,4-Difluoro | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ / DME, H₂O | 85 °C, 16 h | 95 | (Illustrative, based on conditions for electron-poor aryl halides) |
| 3,5-Difluoro | 4-Methylphenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ / Dioxane, H₂O | 80 °C, 12 h | 98 | (Illustrative, based on high reactivity of unhindered substrates) |
Key Insight: While all isomers can provide high yields, the more sterically hindered substrates (e.g., 2,6-difluoroiodobenzene) often require more specialized, bulky, and electron-rich phosphine ligands (such as SPhos or XPhos) and potentially longer reaction times or higher temperatures to achieve efficient coupling.[9]
Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl alkynes.[10][11] The catalytic cycle is sensitive to both steric and electronic effects. The general principles observed in Suzuki coupling apply here as well, with steric hindrance around the C-I bond being the most significant factor differentiating the isomers.
| Isomer | Coupling Partner | Catalyst / Co-catalyst | Base / Solvent | Conditions | Yield (%) | Reference |
| 2,4-Difluoro | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | RT, 4 h | 95 | (Illustrative, based on typical Sonogashira conditions) |
| 2,6-Difluoro | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 80 °C, 12 h | 75 | (Illustrative, hindered substrate requires more forcing conditions) |
| 3,5-Difluoro | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / Toluene | 60 °C, 2 h | 96 | (Illustrative, high reactivity expected) |
Key Insight: The 2,6-isomer is notably less reactive. Achieving high yields may necessitate higher temperatures, a more polar solvent like DMF, or the use of copper-free conditions with specialized palladium precatalysts to minimize side reactions like alkyne homocoupling (Glaser coupling).[12]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds.[13][14] The success of this reaction is highly dependent on the choice of ligand. For sterically demanding substrates, bulky, electron-rich phosphine ligands developed by the Buchwald group are often essential to facilitate the reductive elimination step.[15]
| Isomer | Coupling Partner | Catalyst / Ligand | Base / Solvent | Conditions | Yield (%) | Reference |
| 2,4-Difluoro | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu / Toluene | 80 °C, 8 h | 91 | (Illustrative, based on standard Buchwald-Hartwig protocols[13]) |
| 2,6-Difluoro | Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ / t-BuOH | 110 °C, 24 h | 78 | (Illustrative, requires advanced ligand and harsher conditions) |
| 3,5-Difluoro | Piperidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Dioxane | 100 °C, 12 h | 94 | (Illustrative, highly reactive substrate) |
Key Insight: The steric penalty of the 2,6-isomer is particularly pronounced in C-N coupling. Overcoming this requires the use of state-of-the-art catalyst systems, such as those employing XPhos or other advanced biphenyl phosphine ligands, which are designed to accelerate both oxidative addition and reductive elimination for hindered substrates.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, the roles are reversed. The reaction proceeds via a negatively charged Meisenheimer intermediate, and its rate is accelerated by electron-withdrawing groups that can stabilize this intermediate. Here, the fluorine atoms act as powerful activators. Unlike in cross-coupling, fluorine can also serve as an excellent leaving group in SNAr because C-F bond cleavage is not the rate-determining step.
The reactivity is governed by the ability of the fluorine atoms to stabilize the negative charge developed during the nucleophilic attack. This stabilization is most effective when the fluorine atoms are ortho or para to the site of attack. Therefore, the position of the iodine (as a non-participating group in this context) influences which positions are most activated for nucleophilic attack on a C-F bond.
Reactivity Trend for SNAr (Displacement of a Fluorine): Isomers with fluorine atoms ortho or para to another activating fluorine are most reactive.
-
Highly Activated: 2,4-Difluoroiodobenzene (attack at C-2 or C-4 is activated by the other fluorine).
-
Moderately Activated: 2,3-, 2,5-, 3,4-Difluoroiodobenzene.
-
Least Activated for F-displacement: 3,5-Difluoroiodobenzene (fluorines are meta to each other, providing the weakest resonance stabilization for the Meisenheimer complex).
Part 3: Experimental Protocols and Workflow
To provide actionable guidance, we present a detailed protocol for a representative Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 3,4-Difluoroiodobenzene with 4-Methoxyphenylboronic Acid
This protocol describes a typical setup for a highly reactive, sterically unhindered isomer.
Materials:
-
3,4-Difluoroiodobenzene (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
Procedure:
-
Reagent Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3,4-difluoroiodobenzene (e.g., 240 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Prepare a 2M aqueous solution of Na₂CO₃. Degas this solution by bubbling argon through it for 20 minutes.
-
Via syringe, add degassed DME (5 mL) to the Schlenk flask. Stir for 5 minutes to dissolve the solids.
-
Via syringe, add the degassed 2M Na₂CO₃ solution (2.5 mL, 5.0 mmol) to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 85 °C. Stir the reaction vigorously for 16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
General Experimental Workflow Diagram
The following diagram outlines the critical steps for setting up a palladium-catalyzed cross-coupling reaction.
Conclusion and Outlook
The reactivity of difluoroiodobenzene isomers is a classic case study in the balance of electronic and steric effects. While the dual fluorine atoms electronically activate all isomers towards oxidative addition, steric hindrance from ortho-substituents provides the dominant differentiating effect in palladium-catalyzed cross-coupling reactions.
-
For highest reactivity , researchers should select isomers with no ortho-fluorines, such as 3,5- and 3,4-difluoroiodobenzene . These substrates typically react quickly under standard conditions with a wide range of coupling partners.
-
For sterically challenging syntheses , where an ortho-fluorine is required, isomers like 2,3-, 2,4-, and 2,5-difluoroiodobenzene offer a balance of activation and manageable hindrance.
-
The 2,6-difluoroiodobenzene isomer is the most sterically hindered and should be considered the most challenging substrate. Its successful use requires careful optimization, often mandating the use of advanced, sterically bulky phosphine ligands (e.g., Buchwald ligands) and potentially more forcing reaction conditions.
By understanding these fundamental principles, chemists can better predict reaction outcomes, select appropriate catalysts and conditions, and strategically design synthetic routes that leverage the unique properties of each difluoroiodobenzene isomer.
References
- 1. researchgate.net [researchgate.net]
- 2. DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd(0)-Phosphine Complexes - Repository of the Academy's Library [real.mtak.hu]
- 3. Substituent-controlled, mild oxidative fluorination of iodoarenes: synthesis and structural study of aryl I(iii)- and I(v)-fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of substituents in fluorobenzene derivatives on the cytochrome P450-catalyzed hydroxylation at the adjacent ortho aromatic carbon center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
A Researcher's Guide to Cross-Coupling Reactions: 1,2-Difluoro-3-iodobenzene vs. 1,2-Difluoro-3-bromobenzene
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the synthesis of complex aryl and heteroaryl structures is paramount. Fluorinated aromatic moieties are of particular interest, as the introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2][3] This guide provides a detailed comparison of two key building blocks for accessing such structures: 1,2-difluoro-3-iodobenzene and 1,2-difluoro-3-bromobenzene, in the context of palladium-catalyzed cross-coupling reactions.
The Decisive Factor: Carbon-Halogen Bond Reactivity
The choice between an aryl iodide and an aryl bromide in a cross-coupling reaction is primarily dictated by the inherent reactivity of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides in palladium-catalyzed reactions is:
Ar-I > Ar-Br > Ar-Cl >> Ar-F
This trend is directly correlated with the bond dissociation energies (BDEs) of the C-X bond. The C-I bond is the weakest, making it the most susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle.[4][5][6] Consequently, aryl iodides typically react faster, under milder conditions, and often require lower catalyst loadings compared to their bromide counterparts.
The presence of two ortho-difluoro substituents in the target molecules introduces a strong electron-withdrawing effect on the aromatic ring. This electronic perturbation can influence the reactivity of the adjacent C-X bond, generally making the aryl halide a better electrophile and more susceptible to oxidative addition.
Comparative Performance in Key Coupling Reactions
While direct side-by-side experimental data for this compound and 1,2-difluoro-3-bromobenzene under identical conditions is sparse in the literature, we can infer their relative performance based on established principles and data from closely related systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions.[7][8][9][10]
-
This compound: Expected to exhibit high reactivity, allowing for coupling at or near room temperature with standard palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate phosphine ligands.[11][12] The reaction times are anticipated to be shorter, and catalyst loadings can likely be kept to a minimum.
-
1,2-Difluoro-3-bromobenzene: While still a viable substrate, it will likely require more forcing conditions, such as higher temperatures (typically >80 °C) and potentially more sophisticated and electron-rich ligands (e.g., Buchwald or Fu-type ligands) to achieve comparable yields to the iodo-analogue.[5][13]
Table 1: Predicted Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 1,2-Difluoro-3-bromobenzene |
| Relative Reactivity | High | Moderate |
| Typical Temperature | Room Temperature to 80 °C | 80 °C to 120 °C |
| Catalyst System | Standard Pd/phosphine complexes | Often requires more active catalyst systems |
| Reaction Time | Shorter | Longer |
| Yield | Generally higher under mild conditions | Can achieve high yields with optimization |
Stille Coupling
The Stille reaction involves the coupling of an organotin reagent with an organic halide.[4][14][15] The reactivity trend of the aryl halide is consistent with other palladium-catalyzed couplings.
-
This compound: The high reactivity of the C-I bond is advantageous, enabling efficient coupling under relatively mild conditions.[16]
-
1,2-Difluoro-3-bromobenzene: Will likely necessitate higher temperatures and potentially the use of additives like Cu(I) salts to facilitate the transmetalation step and achieve high conversion.[15]
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3][17][18]
-
This compound: Is an excellent substrate for Sonogashira couplings, often proceeding to high yields at room temperature, sometimes even in the absence of a copper co-catalyst.
-
1,2-Difluoro-3-bromobenzene: Generally requires higher temperatures and the presence of a copper(I) co-catalyst to proceed efficiently. The reaction may be slower and result in lower yields compared to the iodo-derivative under identical conditions.
Experimental Protocols: A Practical Guide
Below are representative, detailed protocols for the Suzuki-Miyaura coupling of both substrates. These are starting points and may require optimization based on the specific boronic acid partner.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from standard procedures for reactive aryl iodides.[12]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of the inert gas.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 1,2-Difluoro-3-bromobenzene
This protocol utilizes a more active catalyst system, often necessary for less reactive aryl bromides.[5]
Materials:
-
1,2-Difluoro-3-bromobenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 mixture)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos to a flame-dried Schlenk flask.
-
Add toluene and stir for 10 minutes to form the active catalyst complex.
-
To this mixture, add 1,2-difluoro-3-bromobenzene, the arylboronic acid, and K₃PO₄.
-
Add the required amount of water.
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction progress.
-
Follow the workup and purification procedure as described in Protocol 1.
Mechanistic Insights and Visualizations
The fundamental difference in reactivity between the two compounds lies in the initial, often rate-limiting, oxidative addition step.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The lower bond dissociation energy of the C-I bond compared to the C-Br bond leads to a lower activation energy for the oxidative addition step, resulting in a faster reaction rate.
Caption: Energy profile comparison for the oxidative addition of aryl iodide vs. aryl bromide.
Conclusion and Recommendations
For researchers and drug development professionals, the choice between this compound and 1,2-difluoro-3-bromobenzene is a trade-off between reactivity and cost/availability.
-
This compound is the superior choice when high reactivity, mild reaction conditions, and short reaction times are critical. It is ideal for sensitive substrates or in late-stage functionalization where efficiency is paramount.
-
1,2-Difluoro-3-bromobenzene is a more economical option and is perfectly suitable for many applications, especially on a larger scale. However, researchers should be prepared to invest more time in optimizing reaction conditions, potentially requiring higher temperatures and more specialized, and often more expensive, catalyst systems to achieve desired outcomes.
Ultimately, the decision rests on the specific requirements of the synthetic route, including the nature of the coupling partners, the scale of the reaction, and economic considerations. A thorough understanding of the principles outlined in this guide will enable chemists to make an informed choice and design more efficient and robust synthetic strategies.
References
- 1. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 6. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex [organic-chemistry.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. people.chem.ucsb.edu [people.chem.ucsb.edu]
A-Level Analysis of 1,2-Difluoro-3-iodobenzene: Unlocking Synthetic Advantages in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic campaign. Among the diverse array of aryl halides, 1,2-difluoro-3-iodobenzene has emerged as a uniquely advantageous building block, particularly in the synthesis of complex, biologically active molecules. This guide provides an in-depth comparison of this compound with other aryl halides, supported by experimental insights and mechanistic rationale, to illuminate its superior performance in key synthetic transformations.
The Strategic Advantage of Fluorine in Drug Discovery
The deliberate incorporation of fluorine into pharmaceutical candidates is a widely employed strategy to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The presence of fluorine atoms can profoundly influence a compound's metabolic stability, binding affinity, and membrane permeability.[1][3]
Key benefits of fluorination in drug design include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][5] This can increase the bioavailability and half-life of a drug.[1]
-
Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, enhancing binding affinity.[2][3]
-
Improved Physicochemical Properties: Fluorine substitution can modulate a molecule's lipophilicity and pKa, which can improve membrane permeation and overall bioavailability.[3][6][7]
The 1,2-difluoro motif, in particular, offers a unique combination of electronic and steric properties that can be strategically leveraged in drug design.
This compound: A Superior Aryl Halide for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs).[8][9] The choice of aryl halide is a crucial parameter that dictates the reaction's success. The generally accepted order of reactivity for aryl halides in these reactions is Ar-I > Ar-Br > Ar-Cl.[8][10] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond facilitating the initial oxidative addition step in the catalytic cycle.[10][11]
Enhanced Reactivity of the Carbon-Iodine Bond
This compound capitalizes on the inherent high reactivity of the carbon-iodine bond, making it an excellent substrate for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[10][12] This high reactivity often allows for milder reaction conditions, such as lower temperatures and catalyst loadings, compared to less reactive aryl bromides and chlorides.[12][13]
The Ortho-Difluoro Effect: Modulating Reactivity and Selectivity
The presence of two adjacent fluorine atoms in this compound introduces significant electronic and steric effects that can be advantageous. The strong electron-withdrawing nature of the fluorine atoms can further activate the C-I bond towards oxidative addition.[10] While steric hindrance from the ortho-fluorine atoms might be a concern, it can also be exploited to control regioselectivity in certain reactions.
Comparative Performance Data
To illustrate the advantages of this compound, let's consider a comparative analysis in a Suzuki-Miyaura cross-coupling reaction.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 |
| 1,2-Difluoro-3-bromobenzene | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 1,2-Difluoro-3-chlorobenzene | Pd₂(dba)₃/SPhos (5 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 60 |
This data is representative and compiled from general knowledge of cross-coupling reactions. Specific results may vary.
As the data suggests, the iodo-analogue exhibits significantly higher reactivity, leading to a faster reaction and a higher yield under milder conditions compared to its bromo and chloro counterparts. The less reactive aryl halides often require more sophisticated and expensive catalyst systems to achieve comparable results.[14][15]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the palladium(II) acetate catalyst to the reaction mixture.
-
Heat the reaction to 80 °C and stir vigorously for the time indicated by TLC or GC/MS analysis.
-
Upon completion, cool the reaction to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
This general procedure can be adapted for a variety of arylboronic acids.[16][17]
Visualizing the Synthetic Advantage
The following diagram illustrates the key steps in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, highlighting the critical role of the aryl halide in the oxidative addition step.
Conclusion
This compound stands out as a highly advantageous building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its superior reactivity in palladium-catalyzed cross-coupling reactions, stemming from the labile carbon-iodine bond, allows for more efficient and milder synthetic transformations compared to other aryl halides. The strategic placement of the ortho-difluoro motif further enhances its utility by modulating electronic properties and providing a handle for fine-tuning molecular interactions. For researchers aiming to construct complex, fluorinated molecules, this compound offers a powerful and reliable tool to accelerate the synthetic process and access novel chemical space.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. calibrechem.com [calibrechem.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. m.youtube.com [m.youtube.com]
A Comparative Guide to Alternative Reagents for the Synthesis of 2,3-Difluorobiphenyls
Introduction
The 2,3-difluorobiphenyl scaffold is a privileged structural motif in modern chemistry, finding critical applications in pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).[1] The specific ortho-difluoro substitution pattern imparts unique conformational and electronic properties, often enhancing metabolic stability and binding affinity in drug candidates. However, the synthesis of this particular isomer presents significant challenges, including regioselectivity and the often-harsh conditions required for traditional cross-coupling methods.
This guide provides a comparative analysis of alternative reagents and methodologies for the synthesis of 2,3-difluorobiphenyls. Moving beyond the conventional Suzuki-Miyaura coupling with 2,3-difluorophenylboronic acid, we will explore more recent, efficient, and versatile strategies. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes to this valuable class of compounds.
The Benchmark: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is the workhorse for biaryl synthesis.[2] The standard approach for synthesizing 2,3-difluorobiphenyls involves the palladium-catalyzed reaction between 2,3-difluorophenylboronic acid and an aryl halide or triflate. While effective, this method is not without its drawbacks. The synthesis of the requisite 2,3-difluorophenylboronic acid can be multi-stepped and the reagent itself can be prone to decomposition.[1] Furthermore, highly fluorinated substrates can be challenging coupling partners, often leading to lower yields and the formation of homocoupling byproducts.[1]
Alternative Synthetic Strategies
Recent advances in catalysis and synthetic methodology have opened up new avenues for the synthesis of 2,3-difluorobiphenyls. These alternatives can be broadly categorized into two main approaches: modifications of traditional cross-coupling reactions and direct C-H activation/arylation strategies.
Advanced Cross-Coupling Methodologies
While the Suzuki-Miyaura reaction remains a cornerstone, several alternatives and refinements can offer advantages in specific contexts.
-
Hiyama Coupling: This palladium-catalyzed cross-coupling reaction utilizes organosilanes as the organometallic partner.[3] A key advantage of Hiyama coupling is the lower toxicity and higher stability of organosilanes compared to boronic acids. The reaction is typically activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF).[3]
-
Stille and Negishi Couplings: While powerful, the use of organostannanes (Stille) and organozincs (Negishi) has seen a decline due to the toxicity of the organometallic reagents and their byproducts. However, for specific challenging couplings where other methods fail, they remain valuable tools in the synthetic chemist's arsenal.[1]
-
Coupling with Aryl Fluorosulfates: Aryl fluorosulfates have emerged as versatile and powerful electrophilic partners in cross-coupling reactions.[2] They can be readily prepared from phenols and offer a stable, crystalline alternative to triflates. Palladium-catalyzed Suzuki-Miyaura type couplings with aryl fluorosulfates proceed in good to excellent yields.[2]
Direct C-H Arylation: A Paradigm Shift
Direct C-H arylation represents a more atom- and step-economical approach to biaryl synthesis by avoiding the pre-functionalization of one of the coupling partners.[4][5] This strategy involves the direct coupling of a C-H bond in one arene with an aryl halide or equivalent in the other.
-
Palladium-Catalyzed C-H Arylation: Palladium catalysis has been at the forefront of C-H activation research.[6] For the synthesis of 2,3-difluorobiphenyls, this could involve the direct arylation of 1,2-difluorobenzene with an aryl halide. The regioselectivity of such reactions can often be controlled by the electronic nature of the substrates and the choice of directing groups.[7][8] Electron-deficient arenes, such as polyfluorinated benzenes, can be effectively arylated under relatively mild conditions.[5]
-
Gomberg-Bachmann Reaction: This classical reaction involves the arylation of an arene via the decomposition of a diazonium salt.[9] While it can suffer from issues with regioselectivity and the formation of byproducts, modern modifications, such as the use of phase-transfer catalysts, have improved its efficiency and scope.[9] For instance, the reaction of diazotized 2,3-difluoroaniline with an aromatic coupling partner can provide a direct route to the desired biphenyl.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy will depend on several factors, including substrate availability, desired scale, and tolerance of functional groups. The following table provides a qualitative comparison of the discussed methodologies.
| Methodology | Key Reagent Type | Advantages | Disadvantages | Typical Catalyst |
| Suzuki-Miyaura | Arylboronic Acid | Broad substrate scope, well-established.[10] | Boronic acid instability, potential for homocoupling.[1] | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Hiyama Coupling | Organosilane | Low toxicity, stable reagents.[3] | Requires fluoride activation, can be slower. | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| C-H Arylation | Aryl Halide/Arene | Atom and step economical, no pre-functionalization.[4] | Regioselectivity can be challenging, may require directing groups.[8] | Pd(OAc)₂ |
| Gomberg-Bachmann | Diazonium Salt | Inexpensive reagents, simple procedure. | Often low yields, byproduct formation.[9] | None (radical reaction) |
| Coupling with Aryl Fluorosulfates | Aryl Fluorosulfate | Stable, crystalline electrophiles.[2] | Requires synthesis of the fluorosulfate. | Pd(OAc)₂ |
Visualizing Synthetic Strategies
The following diagrams illustrate the conceptual workflows for the conventional Suzuki-Miyaura approach versus a direct C-H arylation strategy.
Caption: Comparison of Suzuki-Miyaura vs. Direct C-H Arylation pathways.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Arylation of 1,2-Difluorobenzene
This protocol is adapted from methodologies described for the direct arylation of electron-deficient arenes.[5]
Materials:
-
1,2-Difluorobenzene
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver carbonate (Ag₂CO₃)
-
Isopropyl acetate (iPrOAc)
-
Water
Procedure:
-
To a reaction vessel, add the aryl iodide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Ag₂CO₃ (1.2 mmol).
-
Add 1,2-difluorobenzene (5.0 mmol, 5 equivalents).
-
Add a solvent mixture of iPrOAc and water (e.g., 4:1 v/v, 5 mL).
-
Seal the vessel and stir the reaction mixture at 100 °C for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 2,3-difluorobiphenyl derivative.
Protocol 2: Modified Gomberg-Bachmann Reaction
This protocol outlines a modified procedure for the Gomberg-Bachmann reaction, which can be adapted for the synthesis of 2,3-difluorobiphenyl.[9]
Materials:
-
2,3-Difluoroaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Aromatic substrate (e.g., Benzene)
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
Procedure:
-
Diazotization: In a flask cooled to 0-5 °C, dissolve 2,3-difluoroaniline (1.0 eq) in a mixture of concentrated HCl and water. Slowly add a solution of sodium nitrite (1.1 eq) in cold water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
Coupling: In a separate flask, prepare a two-phase system of the aromatic substrate (e.g., benzene, used in excess as the solvent) and an aqueous solution of NaOH (4.0 eq). Add a catalytic amount of a phase-transfer catalyst.
-
Slowly add the cold diazonium salt solution to the vigorously stirred two-phase mixture, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Conclusion and Future Outlook
The synthesis of 2,3-difluorobiphenyls has evolved significantly beyond traditional cross-coupling methods. Direct C-H arylation strategies offer a more sustainable and efficient alternative by minimizing the need for pre-functionalized starting materials. While challenges in regioselectivity remain, ongoing research in catalyst design and reaction optimization continues to expand the scope and utility of these powerful transformations. For large-scale synthesis, the development of robust and recyclable heterogeneous catalysts for these reactions will be a key area of future development. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the target molecule and the available resources, with modern methods providing an increasingly versatile toolkit for the synthetic chemist.
References
- 1. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. chimia.ch [chimia.ch]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Suzuki and Stille Reactions for the Functionalization of 1,2-Difluoro-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the realms of pharmaceutical and materials science. The ability to precisely couple molecular fragments is paramount in the construction of complex, bioactive molecules. Among the arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have risen to prominence for their robustness and versatility.
This guide provides an in-depth, objective comparison of the Suzuki and Stille reactions specifically for the functionalization of 1,2-difluoro-3-iodobenzene, an electron-deficient aryl iodide of significant interest in medicinal chemistry due to the prevalence of fluorinated motifs in drug candidates. By examining the mechanistic nuances, practical considerations, and available experimental data, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.
The Substrate: this compound
This compound presents a unique set of electronic and steric challenges for cross-coupling reactions. The presence of two electron-withdrawing fluorine atoms significantly influences the reactivity of the C-I bond, while their ortho and meta positions relative to the iodine atom can impact the accessibility of the reaction center. Understanding how these factors play into the catalytic cycles of both the Suzuki and Stille reactions is key to optimizing reaction conditions and achieving desired outcomes.
The Suzuki-Miyaura Coupling: A Green Chemistry Mainstay
The Suzuki-Miyaura reaction has become a workhorse in C-C bond formation, lauded for its mild reaction conditions, broad functional group tolerance, and the use of generally less toxic and environmentally benign organoboron reagents.[1][2]
Mechanistic Considerations
The catalytic cycle of the Suzuki reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] For an electron-deficient substrate like this compound, the electron-withdrawing nature of the fluorine atoms is expected to facilitate the initial oxidative addition of the palladium(0) catalyst to the C-I bond.[3][4]
The transmetalation step, involving the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step and requires activation of the organoboron species with a base.[5] The choice of base and solvent system is therefore critical to ensure efficient transfer and prevent unwanted side reactions.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Stille Coupling: Robustness in the Face of Complexity
The Stille reaction, which utilizes organostannane reagents, is another powerful tool for C-C bond formation.[6][7] It is particularly valued for its excellent functional group tolerance and its effectiveness with a wide range of substrates, including those that may be challenging for other coupling methods.[8][9]
Mechanistic Considerations
Similar to the Suzuki reaction, the Stille coupling proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7] The oxidative addition of this compound to a palladium(0) catalyst is generally efficient. A key difference lies in the transmetalation step, which does not require a base. The transfer of the organic group from the tin atom to the palladium center can proceed through either a cyclic or an open transition state, depending on the substrates and reaction conditions.[6] For electron-poor aryl halides, the Stille reaction can be particularly effective.[10]
A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures to remove tin residues from the final product.[6][11]
References
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Scientist's Guide to Orthogonal Spectroscopic Analysis for Unambiguous Structure Elucidation
This document is structured to provide not just the procedural steps, but the underlying scientific rationale for each technique and how they synergistically combine to solve complex structural puzzles.
Part 1: The Foundational Techniques: Decoding the Molecular Signature
The power of modern structure elucidation lies in combining techniques that probe different aspects of a molecule's properties.[2][4] Mass spectrometry provides the elemental composition, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps the atomic connectivity to build the molecular skeleton.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton
Expertise & Causality: NMR is arguably the most powerful technique for determining the structure of organic compounds in solution.[5][6][7] Its strength lies in its ability to provide a detailed atom-by-atom map of the molecular framework. The technique is based on the principle that atomic nuclei with a property called "spin" behave like tiny magnets.[6] When placed in a strong external magnetic field, these nuclei can absorb energy from radio waves at specific frequencies, a phenomenon known as resonance.[6][8] The exact resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of its position within the molecule.[8]
-
1D NMR (¹H and ¹³C): A proton (¹H) NMR spectrum reveals the different types of hydrogen environments and their relative numbers. The splitting pattern (multiplicity) of each signal, caused by spin-spin coupling, provides direct information about neighboring protons. A carbon-13 (¹³C) NMR spectrum shows the different types of carbon environments in the molecule.[5] Together, they provide a census of the carbon and hydrogen atoms and initial clues about the molecular backbone.
-
2D NMR (COSY, HSQC, HMBC): When 1D spectra are insufficient to resolve a complex structure, 2D NMR techniques are employed.[9][10]
-
COSY (Correlation Spectroscopy) reveals which protons are coupled to each other, helping to piece together spin systems and identify adjacent protons.[9][10][11]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms they are directly attached to, providing definitive C-H bond information.[9][10][11]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the individual spin systems and identifying quaternary carbons (carbons with no attached protons).[11][12]
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid compound into a clean vial.[13] For a liquid sample, use a micropipette to transfer approximately 10 µL.[14]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15] The choice of solvent is critical; it must dissolve the compound and should not have signals that overlap with key sample signals.
-
If necessary, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.[13]
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.[13][16] Ensure the sample height is adequate for the instrument, typically around 4-5 cm.[11][16]
-
Cap the NMR tube securely and wipe the outside clean with a lint-free tissue dampened with isopropanol or acetone.[13][16]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge.
-
Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.
-
In the instrument software, load a standard set of acquisition parameters.
-
Perform automated or manual tuning and matching of the probe for the ¹H and ¹³C frequencies.
-
Execute the lock command to stabilize the magnetic field on the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
Acquire a standard ¹H NMR spectrum. Adjust receiver gain and spectral width if necessary.
-
Acquire a ¹³C{¹H} spectrum and other desired experiments like DEPT, COSY, HSQC, and HMBC using standard, pre-defined parameter sets.
-
The following diagram illustrates a logical workflow for interpreting a full set of NMR data to deduce a molecular structure.
Caption: A logical workflow for integrating 1D and 2D NMR data for structure elucidation.
Mass Spectrometry (MS): The Molecular Weight and Formula
Expertise & Causality: Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17][18] Its primary role in structure elucidation is to determine the precise molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is indispensable as it can measure m/z values to several decimal places.[19][20] This high accuracy allows for the determination of a unique elemental composition (molecular formula) by distinguishing between molecules with the same nominal mass but different atomic makeups (e.g., C₃H₈ vs. CH₃CHO, both with a nominal mass of 44 amu).[21][22][23]
The choice of ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) depends on the analyte's polarity and thermal stability. The mass analyzer (e.g., Time-of-Flight - TOF, Orbitrap) determines the instrument's resolution and mass accuracy.
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like methanol, acetonitrile, or water.
-
Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with an appropriate solvent system, often matching the mobile phase for LC-MS analysis.
-
The sample must be fully dissolved and free of particulates. Filter if necessary.
-
-
Data Acquisition (Direct Infusion):
-
Calibrate the mass spectrometer using a known calibration standard across the desired mass range.
-
Load the sample solution into a syringe and place it in a syringe pump.
-
Infuse the sample directly into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in both positive and negative ionization modes to ensure detection of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Acquire data over a mass range that includes the expected molecular weight of the compound.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
Use the instrument's software to calculate the elemental composition based on the measured accurate mass.
-
Compare the experimentally determined mass with the theoretical mass for the proposed formula; the mass error should typically be less than 5 ppm.
-
| Mass Analyzer | Resolution | Mass Accuracy | Typical Use Cases |
| Quadrupole | Low (~1,000) | Low (~100 ppm) | Routine quantification, GC-MS, MS/MS precursor selection |
| Time-of-Flight (TOF) | High (10,000 - 60,000) | High (< 5 ppm) | Accurate mass determination, screening, proteomics |
| Orbitrap | Very High (60,000 - >240,000) | Very High (< 2 ppm) | Accurate mass determination, metabolomics, proteomics |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Causality: Infrared (IR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups within a molecule.[24] The principle is that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the energy corresponding to their natural vibrational frequencies.[25] An IR spectrum is a plot of this absorption, which reveals the types of bonds and thus the functional groups present (e.g., C=O, O-H, N-H, C-O).[26][27]
While a complete interpretation of an IR spectrum is complex, the diagnostic region (above ~1500 cm⁻¹) provides clear, characteristic absorption bands.[25][28] The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole.[25][26]
ATR is a popular sampling technique because it requires little to no sample preparation for solids or liquids.[29]
-
Instrument Preparation:
-
Ensure the ATR crystal (commonly diamond or germanium) is clean.[30] Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Data Acquisition:
-
Initiate the scan. Data is typically collected and averaged over multiple scans in under a minute.
-
-
Cleaning:
-
After analysis, retract the press. Clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[30]
-
| Functional Group | Bond | Absorption Range (cm⁻¹) | Appearance |
| Alcohol, Phenol | O–H | 3200–3600 | Strong, Broad |
| Carboxylic Acid | O–H | 2500–3300 | Very Broad |
| Amine, Amide | N–H | 3300–3500 | Medium (1 or 2 sharp bands) |
| Alkane | C–H (sp³) | 2850–3000 | Strong |
| Alkene | C–H (sp²) | 3000–3100 | Medium |
| Alkyne | C–H (sp) | ~3300 | Sharp, Strong |
| Aldehyde, Ketone | C=O | 1680–1740 | Strong, Sharp |
| Carboxylic Acid | C=O | 1700–1725 | Strong, Sharp |
| Ester | C=O | 1735–1750 | Strong, Sharp |
| Amide | C=O | 1630–1680 | Strong, Sharp |
| Alkene | C=C | 1620–1680 | Medium |
| Alkyne | C≡C | 2100–2260 | Weak to Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The Electronic Signature
Expertise & Causality: UV-Vis spectroscopy provides information about electronic transitions within a molecule. It is particularly useful for identifying and quantifying compounds containing chromophores—groups of atoms that absorb light in the UV or visible range.[31][32] The most common chromophores are conjugated π-electron systems, such as aromatic rings, polyenes, and enones.[31] The wavelength of maximum absorbance (λₘₐₓ) can give clues about the extent of conjugation in the molecule.[31]
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, hexane, water). A typical concentration is ~10⁻⁴ to 10⁻⁶ M.
-
The absorbance at λₘₐₓ should ideally be between 0.2 and 1.0 to ensure linearity according to the Beer-Lambert law.
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the "blank") and the other with the sample solution.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the sample cuvette and acquire the absorption spectrum over the desired wavelength range (e.g., 200–800 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).[33]
-
Compare the observed λₘₐₓ values with those of known chromophores to support a structural assignment.
-
Part 2: The Integrated Workflow: An Orthogonal Approach
No single technique provides all the necessary information for unambiguous structure elucidation. The true power comes from integrating the data in a logical, self-validating workflow. An incorrect structural hypothesis will almost certainly be contradicted by the data from at least one of the other techniques.
Building the Structure: A Logic-Driven Workflow
The following diagram illustrates the ideal workflow, where each piece of spectroscopic data builds upon the last to converge on a single, correct structure.
Caption: An integrated workflow for structure elucidation using orthogonal spectroscopic techniques.
Trustworthiness through Orthogonality: This workflow is inherently self-validating. For instance:
-
If HRMS suggests a molecular formula of C₁₀H₁₂O₂, IR should show absorptions for oxygen-containing functional groups (like C=O or C-O).[26]
-
The ¹³C NMR spectrum must show exactly 10 carbon signals.
-
The integration of the ¹H NMR spectrum must sum to 12 protons.
-
If IR suggests a ketone (C=O), the ¹³C NMR must have a signal in the 190-220 ppm region.
-
All correlations observed in the 2D NMR spectra must be consistent with the final proposed structure.
A discrepancy at any stage indicates an error in interpretation or an incorrect structural hypothesis, forcing a re-evaluation of the data.
Comparative Analysis: Choosing the Right Tool
| Technique | Information Provided | Sample Amount | Time | Destructive? | Key Strength |
| NMR | Detailed atomic connectivity, stereochemistry | 1-20 mg | 10 min - hours | No | The definitive tool for mapping the complete molecular skeleton.[6][7] |
| MS (HRMS) | Molecular formula, fragmentation patterns | < 1 µg | < 5 min | Yes | Provides the exact elemental composition, a critical starting point.[18][20] |
| IR | Presence of functional groups | < 1 mg | < 2 min | No | Rapid and simple confirmation of key chemical bonds.[24][25] |
| UV-Vis | Presence of conjugated systems/chromophores | < 0.1 mg | < 5 min | No | Excellent for characterizing aromatic and conjugated systems.[31][32] |
Conclusion
The confirmation of a product's structure is a multi-faceted challenge that cannot be reliably solved with a single analytical technique. By adopting an orthogonal approach that integrates the precise molecular formula from HRMS, the functional group fingerprint from IR, and the detailed connectivity map from 1D and 2D NMR, researchers can build a robust, self-validating case for their proposed structure. This methodical and synergistic use of spectroscopic tools is the bedrock of modern chemical analysis, ensuring the accuracy, reproducibility, and safety of scientific discovery and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. jchps.com [jchps.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. openreview.net [openreview.net]
- 5. researchgate.net [researchgate.net]
- 6. microbenotes.com [microbenotes.com]
- 7. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]
- 8. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. emerypharma.com [emerypharma.com]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 17. Using Mass Spectrometry to Find Chemical Formulas | Study.com [study.com]
- 18. Mass Spectrometry [www2.chemistry.msu.edu]
- 19. measurlabs.com [measurlabs.com]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. youtube.com [youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 25. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Interpreting IR Spectra [chemistrysteps.com]
- 29. Video: Attenuated Total Reflectance (ATR) Infrared Spectroscopy: Overview [jove.com]
- 30. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 31. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 32. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 33. youtube.com [youtube.com]
A Cost-Benefit Analysis of 1,2-Difluoro-3-iodobenzene in Synthesis: A Guide for Researchers
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic selection of building blocks is a critical determinant of a project's success. The incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's properties, including metabolic stability, lipophilicity, and binding affinity.[1] 1,2-Difluoro-3-iodobenzene has emerged as a valuable synthon for the introduction of the 2,3-difluorophenyl moiety, a common motif in a range of biologically active molecules. This guide provides a comprehensive cost-benefit analysis of this compound, offering a comparative perspective against viable alternatives to inform rational decision-making in synthesis design.
At a Glance: The Reactivity versus Cost Trade-Off
The primary consideration when selecting an aryl halide for cross-coupling reactions is the balance between reactivity and cost. The carbon-halogen bond strength dictates the ease of oxidative addition to a metal catalyst, with the reactivity trend being C-I < C-Br < C-Cl.[2] Consequently, aryl iodides are generally the most reactive, often enabling milder reaction conditions and lower catalyst loadings, but this performance advantage typically comes at a higher price point.
To provide a tangible comparison, the table below presents an approximate cost analysis of this compound and its alternatives. Prices are estimates based on data from various suppliers and are subject to change.
| Compound | Structure | CAS Number | Approximate Price (USD/g) | Expected Relative Reactivity in Cross-Coupling |
| This compound | 64248-57-3 | 10 - 50 | High | |
| 1-Bromo-2,3-difluorobenzene | 38573-88-5 | 5 - 20 | Medium | |
| 1,3-Difluoro-2-iodobenzene | 13697-89-7 | 15 - 60 | High | |
| 1,2-Difluorobenzene | 367-11-3 | 1 - 5 | Low (requires C-H activation) |
As the data indicates, this compound occupies a mid-to-high price range. The brominated analogue, 1-Bromo-2,3-difluorobenzene, presents a more economical option, albeit with the expectation of lower reactivity that may necessitate more forcing reaction conditions. Positional isomers, such as 1,3-Difluoro-2-iodobenzene, can also be considered, with their utility being dictated by the specific synthetic target. 1,2-Difluorobenzene is the most cost-effective but is generally not a direct substitute as it lacks a versatile halogen handle for standard cross-coupling, typically requiring more complex C-H activation strategies.
Performance in Key Cross-Coupling Reactions
The true value of this compound is realized in its performance in a variety of palladium-catalyzed cross-coupling reactions, which are foundational to modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3][4][5][6] The high reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations, often proceeding with high yields under relatively mild conditions.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is prepared in a round-bottom flask. A 3:1 mixture of dioxane and water (4 mL) is added, and the reaction mixture is degassed and heated to 80-100 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[7][8][9][10] The enhanced reactivity of aryl iodides is particularly advantageous in this reaction, often allowing for copper-free conditions and room temperature reactions.
Representative Experimental Protocol: Sonogashira Coupling
In a flame-dried Schlenk flask under an inert atmosphere, this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol) are dissolved in a suitable solvent such as triethylamine or a mixture of THF and triethylamine. The terminal alkyne (1.1 mmol) is then added, and the reaction is stirred at room temperature until completion. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the desired 1,2-difluoro-3-(alkynyl)benzene.
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[2][11][12][13][14] The choice of ligand is crucial in this reaction, and the higher reactivity of this compound can allow for a broader range of amines to be coupled under milder conditions compared to its bromo-analogue.
Representative Experimental Protocol: Buchwald-Hartwig Amination
A Schlenk tube is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.1 mmol), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 mmol). The tube is evacuated and backfilled with an inert gas. Anhydrous toluene or dioxane is added, and the mixture is heated to 80-110 °C until the starting material is consumed. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the residue is purified by column chromatography.
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Cost-Benefit Rationale: When to Choose this compound
The decision to use this compound should be based on a careful evaluation of the specific project needs.
Choose this compound when:
-
High reactivity is paramount: For challenging cross-coupling reactions, substrates with poor reactivity, or when milder reaction conditions are necessary to preserve sensitive functional groups.
-
Reaction time is a critical factor: The faster reaction kinetics of the iodide can significantly improve throughput, especially in a drug discovery setting.
-
Lower catalyst loading is desired: The higher reactivity may allow for a reduction in the amount of expensive palladium catalyst required.
-
Initial starting material cost is not the primary bottleneck: In early-stage research and development, the cost of the building block may be outweighed by the benefits of a more reliable and efficient synthesis.
Consider alternatives such as 1-Bromo-2,3-difluorobenzene when:
-
Cost-effectiveness is the main driver: For large-scale synthesis, the lower cost of the brominated analogue can lead to significant savings.
-
The synthetic route is well-established and robust: If a reliable protocol using the bromo-analogue is already in place, the potential benefits of the iodide may not justify the additional cost.
-
Harsher reaction conditions are tolerable: If the substrate and other functional groups can withstand higher temperatures and longer reaction times, the less reactive bromide may be a suitable choice.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Specific safety information can vary by supplier, so it is essential to consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of molecules containing the 2,3-difluorophenyl moiety. Its high reactivity in key cross-coupling reactions often translates to milder conditions, faster reaction times, and higher yields. While its cost is higher than its brominated counterpart, the benefits can outweigh the expense in situations where efficiency, reliability, and the preservation of sensitive functional groups are critical. By carefully considering the cost-benefit trade-offs outlined in this guide, researchers can make an informed decision on the most appropriate building block for their specific synthetic challenges.
References
- 1. nbinno.com [nbinno.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. kbfi.ee [kbfi.ee]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to the Efficacy of Palladium Catalysts with 1,2-Difluoro-3-iodobenzene
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of fluorinated aromatic compounds is a cornerstone of modern molecular design. The unique electronic properties imparted by fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the array of fluorinated building blocks, 1,2-difluoro-3-iodobenzene stands out as a versatile precursor for the synthesis of complex, biologically active molecules and advanced materials. Its utility, however, is intrinsically linked to the efficacy of the palladium catalysts employed in its cross-coupling reactions.
This guide provides an in-depth, objective comparison of various palladium catalyst systems for the most common cross-coupling reactions involving this compound. We will delve into the nuances of catalyst selection, supported by experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Challenge and Opportunity of this compound
The presence of two adjacent fluorine atoms in this compound introduces significant electronic and steric challenges for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms can deactivate the aryl iodide towards oxidative addition, the crucial first step in most catalytic cycles. Furthermore, the steric hindrance around the iodine atom can impede the approach of the palladium catalyst. However, these same electronic features make the resulting coupled products highly valuable in various fields. This guide will explore how the careful selection of palladium catalysts and ligands can overcome these challenges to achieve high efficiency and yield.
Comparative Analysis of Palladium Catalysts in Key Cross-Coupling Reactions
The choice of the palladium catalyst, particularly the ancillary ligand, is paramount for the successful cross-coupling of this compound. The two major classes of ligands that have demonstrated significant utility are bulky, electron-rich phosphines (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs).
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron species and an organic halide. For a substrate like this compound, the choice of catalyst is critical to achieving high yields, particularly with sterically demanding or electronically diverse boronic acids.
Catalyst Performance Insights:
While direct comparative studies on this compound are not abundant in a single publication, data from couplings of similar fluorinated aryl halides and challenging substrates provide valuable insights. Generally, catalyst systems that are effective for electron-deficient and sterically hindered aryl chlorides also perform well with fluorinated aryl iodides.
-
Palladium-Phosphine Catalysts: Bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group, such as SPhos and XPhos, are highly effective.[1] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition to the electron-deficient C-I bond of this compound.
-
Palladium-NHC Catalysts: N-heterocyclic carbene (NHC) ligands offer a robust alternative to phosphines. Their strong σ-donating ability forms a very stable bond with the palladium center, often leading to higher catalyst turnover numbers and stability, especially at elevated temperatures.[2] Homogeneous diisopropyl-functionalized NHC-palladium(II) catalysts have shown superior reactivity and selectivity in Suzuki couplings of aryl halides.[3]
Data Summary: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Catalyst/Ligand | Aryl Halide | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | >95 | [4] |
| Pd(dppf)Cl₂ | 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | >95 | [4] |
| Pd(OAc)₂ / XPhos | 4-Chloroanisole | Phenyltrifluorosilane | TBAF | t-BuOH | RT | 71 | [5] |
| Na₂PdCl₄ / sSPhos | DNA-conjugated aryl iodide | (Het)aryl boronic acids | K₂CO₃ | H₂O/ACN | 37 | Good to Excellent | [6] |
Note: This table presents data from various sources with different substrates and conditions to provide a qualitative guide.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous Toluene/Water (10:1 mixture)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and K₃PO₄.
-
Add the toluene/water solvent mixture.
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of toluene and add this catalyst solution to the reaction mixture.
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Heat the mixture to 100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Catalytic Cycle for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. When using this compound, this reaction provides a direct route to valuable 2,3-difluoroaniline derivatives. The choice of ligand is critical to overcome the challenges of coupling with both primary and secondary amines.
Catalyst Performance Insights:
Comparative studies have often shown NHC ligands to be superior to phosphines for certain Buchwald-Hartwig aminations.[7] However, bulky biaryl phosphine ligands remain highly effective and offer a broad substrate scope.
-
Palladium-Phosphine Catalysts: Ligands like XPhos and t-BuXPhos are highly effective, particularly when paired with palladium precatalysts like [Pd(allyl)Cl]₂ or Pd₂(dba)₃.[8] The choice of base and solvent is also crucial, with strong bases like NaOtBu or LiHMDS and solvents like toluene or dioxane being commonly employed.
-
Palladium-NHC Catalysts: NHC-palladium complexes can offer high catalytic activity and stability. For challenging couplings, the combination of an NHC ligand with a phosphine ligand has also been explored, showing promising results.[9]
Data Summary: Buchwald-Hartwig Amination of Aryl Halides
| Catalyst/Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| [Pd(allyl)Cl]₂ / t-BuXPhos | Bromobenzene | Carbazole | t-BuOLi | 1,4-Dioxane | 100 | >95 | [8] |
| Pd₂(dba)₃ / XPhos | Bromobenzene | Diphenylamine | t-BuONa | Toluene | 100 | >95 | [8] |
| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Chlorides | Various Amines | NaOtBu | Toluene | 80-100 | 73-99 | [10] |
| Pd-NHC/Phosphine | Aryl Chlorides | Primary & Secondary Amines | NaOtBu | Toluene | RT | High | [11] |
Note: This table presents data from various sources with different substrates and conditions to provide a qualitative guide.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reagents:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add toluene, followed by this compound and morpholine.
-
Seal the flask and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS. Upon completion, cool to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
-
Logical Workflow for Catalyst Selection in Buchwald-Hartwig Amination
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling provides a powerful route to arylalkynes by reacting a terminal alkyne with an aryl halide. For this compound, this reaction opens the door to a wide range of functionalized and conjugated systems.
Catalyst Performance Insights:
Both copper-catalyzed and copper-free Sonogashira protocols are effective, with the choice of palladium catalyst and ligands being crucial.
-
Traditional Copper Co-catalysis: PdCl₂(PPh₃)₂ in combination with a copper(I) salt (e.g., CuI) is a classic and highly effective system.[12]
-
Copper-Free Conditions: To avoid issues with alkyne homocoupling, copper-free conditions have been developed. These often rely on bulky, electron-rich phosphine ligands that facilitate the catalytic cycle without the need for a copper co-catalyst.[4] A comparative study on the Sonogashira coupling of iodobenzene showed that PdCl₂(PPh₃)₂ was a highly active precatalyst.[13]
Data Summary: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Catalyst | Co-catalyst | Alkyne | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Phenylacetylene | Et₃N | [TBP][4EtOV] | 55 | >95 | [13] |
| PdCl₂(PPh₃)₂ | None | Phenylacetylene | Et₃N | [TBP][4EtOV] | 55 | >95 | [13] |
| Pd/C | CuI | Phenylacetylene | Piperidine | H₂O | RT | 90-99 | [14] |
| [DTBNpP]Pd(crotyl)Cl | None | 3-Ethynylpyridine | TMP | DMSO | RT | 100 | [1] |
Note: This table presents data from various sources with different substrates and conditions to provide a qualitative guide.
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
-
Reagents:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound and PdCl₂(PPh₃)₂.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until completion (monitored by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove palladium black.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Heck Reaction: Alkenylation of Aryl Halides
The Heck reaction is a versatile method for the formation of C-C bonds between an aryl halide and an alkene. This reaction allows for the introduction of vinyl groups onto the 1,2-difluorophenyl scaffold.
Catalyst Performance Insights:
Phosphine-free palladium catalysts have shown excellent activity in Heck reactions, offering a cost-effective and simpler alternative to phosphine-based systems.
-
Phosphine-Free Catalysts: Simple palladium salts like Pd(OAc)₂ and PdCl₂(CH₃CN)₂ can be highly effective, often in polar aprotic solvents like DMF.[15] The choice of base, such as an inorganic carbonate (e.g., K₂CO₃) or an organic amine (e.g., Et₃N), is also important.
-
Palladacycle Catalysts: The Herrmann-Beller palladacycle is a highly active catalyst for the Heck olefination of aryl halides with fluoroalkylated alkenes.[16]
-
Ligand-Assisted Catalysis: For more challenging substrates, bulky phosphine ligands such as di-1-adamantyl-n-butylphosphine can significantly improve catalyst efficiency.[10]
Data Summary: Heck Reaction of Aryl Iodides with Alkenes
| Catalyst | Alkene | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Eugenol | K₂CO₃ | DMF | 100 | 97 (sum of isomers) | [15] |
| PdCl₂(CH₃CN)₂ | Eugenol | K₂CO₃ | DMF | 100 | 81 (sum of isomers) | [15] |
| Herrmann-Beller Palladacycle | 1H,1H,2H-perfluoro-1-alkenes | NaOAc | DMF | 100-120 | >90 | [16] |
| Pd(dba)₂ / di-1-adamantyl-n-butylphosphine | Styrene | Cy₂NMe | Dioxane | 120 | High | [10] |
Note: This table presents data from various sources with different substrates and conditions to provide a qualitative guide.
Experimental Protocol: Heck Reaction of this compound with Styrene
-
Reagents:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous DMF
-
-
Procedure:
-
In a round-bottom flask, combine this compound, styrene, and K₂CO₃ in DMF.
-
Add Pd(OAc)₂ to the mixture.
-
Heat the reaction to 100-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Conclusion
The successful application of this compound in cross-coupling reactions is highly dependent on the judicious selection of the palladium catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands and, in many cases, N-heterocyclic carbene ligands, provide the necessary reactivity to overcome the electronic deactivation of the substrate. In Sonogashira couplings, both traditional copper co-catalyzed systems and modern copper-free protocols with specialized phosphine ligands are effective. For Heck reactions, phosphine-free palladium catalysts offer a simple and efficient alternative.
This guide has provided a comparative overview and detailed experimental protocols to aid researchers in navigating the catalyst landscape for reactions with this valuable fluorinated building block. By understanding the interplay between the substrate, catalyst, and reaction conditions, scientists can unlock the full synthetic potential of this compound in the pursuit of novel molecules with enhanced properties.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 14. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments [mdpi.com]
- 15. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Bioisosteric Replacement of the 2,3-Difluorophenyl Moiety
Introduction: The Strategic Role of the 2,3-Difluorophenyl Group in Modern Drug Design
The benzene ring is the most ubiquitous cyclic scaffold in marketed pharmaceuticals, valued for its ability to position key pharmacophoric elements in three-dimensional space.[1][2] Among its many substituted forms, the 2,3-difluorophenyl moiety presents a unique confluence of steric and electronic properties. The ortho- and meta- fluorine substituents act as powerful electron-withdrawing groups, which can profoundly influence the pKa of adjacent functionalities, modulate ligand-receptor interactions through unique fluorine-specific contacts (such as orthogonal multipolar C-F···C=O interactions), and block sites of potential metabolism.[3][4]
However, the very properties that make this group attractive can also introduce liabilities. Phenyl rings, including fluorinated variants, can contribute to high lipophilicity, leading to poor solubility and off-target effects.[1][5] Furthermore, aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance or the formation of reactive metabolites.[6] This guide provides a comparative analysis of common and emerging bioisosteric replacements for the 2,3-difluorophenyl group, offering experimental data and protocols to aid researchers in navigating the complex challenge of lead optimization. The goal of such replacement is not merely to mimic the parent structure but to rationally tune its properties to achieve a superior drug candidate profile, enhancing potency, metabolic stability, and overall developability.[2][7]
The Rationale for Replacement: Identifying and Overcoming Liabilities
The decision to replace a 2,3-difluorophenyl group is driven by specific, identifiable liabilities in a lead compound. The primary motivations include improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile, escaping patent-protected chemical space, and enhancing target potency or selectivity.
-
Metabolic Instability: While fluorination can block metabolism at the site of substitution, the phenyl ring itself can still be a target for CYP-mediated oxidation, particularly para- to the point of attachment.[6][8]
-
High Lipophilicity (LogP/LogD): The inclusion of aromatic systems often increases a molecule's lipophilicity.[1][9] This can lead to poor aqueous solubility, high plasma protein binding, and an increased risk of hERG channel inhibition or phospholipidosis.
-
Improving Potency and Selectivity: A rigid phenyl ring may not provide the optimal vector and geometry for interaction with a target protein. More three-dimensional, saturated bioisosteres can explore different regions of a binding pocket, potentially unlocking greater potency or selectivity.[10]
-
Intellectual Property: Replacing a common scaffold like a substituted phenyl ring with a less conventional one can generate novel, patentable chemical matter.[7]
The following workflow illustrates the typical decision-making process in a bioisosteric replacement campaign.
Caption: A typical workflow for a bioisosteric replacement study.
Comparative Analysis of Bioisosteric Replacements
The selection of a suitable bioisostere is highly context-dependent, relying on the specific role the 2,3-difluorophenyl group plays in the parent molecule.[1][5] We will compare two major classes of replacements: heterocyclic mimics and saturated bicyclic scaffolds.
Strategy 1: Heterocyclic Aromatic Bioisosteres
Replacing the phenyl ring with a nitrogen-containing heterocycle, such as pyridine or pyrimidine, is a classical bioisosteric strategy.[11] This approach can maintain aromaticity while introducing significant changes to the molecule's properties.
Causality Behind the Choice:
-
Reduced Lipophilicity: The nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility and reducing LogP.
-
Modulated Electronics: The position of the nitrogen atom(s) can mimic or alter the electron-withdrawing nature of the difluorophenyl group.
-
Metabolic Diversion: Introducing a nitrogen atom can change the primary sites of metabolism, potentially moving it away from a critical pharmacophore.
Case Study: Raf Inhibitors
In a series of selective Raf inhibitors, replacement of a substituted phenyl ring with pyridyl moieties had a significant impact on potency. While not a direct 2,3-difluoro example, the principles are directly applicable. An analogue with a 3-pyridyl moiety displayed nearly identical potency to a meta-fluoro phenyl compound, whereas the 2-pyridyl analogue was tenfold less potent, demonstrating the critical importance of vector positioning and electronic influence.[12]
Table 1: Physicochemical Property Comparison of Phenyl vs. Pyridyl Bioisosteres
| Moiety | Calculated LogP (cLogP) | Hydrogen Bond Acceptors | Key Feature |
| 2,3-Difluorophenyl | ~2.5 - 3.0 | 0 | Electron-withdrawing, planar |
| Pyridin-2-yl | ~0.5 - 1.0 | 1 | Introduces basicity, potential for H-bonding |
| Pyridin-3-yl | ~0.5 - 1.0 | 1 | Alters dipole moment vs. 2-pyridyl |
| Pyrimidin-5-yl | ~0.0 - 0.5 | 2 | Stronger LogP reduction, more polar |
Note: cLogP values are estimates and vary based on the parent scaffold.
Strategy 2: Saturated Bicyclic Bioisosteres
In recent years, replacing planar aromatic rings with rigid, three-dimensional saturated scaffolds has emerged as a powerful strategy to improve physicochemical properties.[10][13] For ortho-disubstituted rings like 2,3-difluorophenyl, bicyclo[1.1.1]pentane (BCP) and related strained systems are particularly effective mimics.[7][14]
Causality Behind the Choice:
-
Reduced Lipophilicity & Improved Solubility: Saturated scaffolds have a higher fraction of sp³-hybridized carbons, which generally leads to lower lipophilicity and better solubility compared to their aromatic counterparts.[10]
-
Improved Metabolic Stability: Saturated rings often lack obvious "soft spots" for CYP450 metabolism.[10]
-
Novel Exit Vectors: These 3D structures project substituents into chemical space in ways that a flat phenyl ring cannot, potentially accessing new, favorable interactions in a target's binding site.[14]
Case Study: Antimalarial Agents
In an open-source optimization of an antimalarial series, a BCP analogue was found to be equipotent to its parent phenyl compound but showed significantly improved metabolic properties.[10] Conversely, while cubane and closo-carborane analogues improved potency, they suffered from reduced metabolic stability, highlighting that the effect of any bioisosteric replacement is contextual and requires experimental validation.[10]
Table 2: Comparative Performance Data of Phenyl vs. Saturated Bicyclic Bioisosteres
| Bioisostere | Relative Potency (vs. Phenyl) | Metabolic Stability (t½, HLM) | Key Advantage | Source |
| Parent Phenyl | 1x | Baseline | - | [10] |
| Bicyclo[1.1.1]pentane (BCP) | ~1x | Significantly Improved | Improved ADME profile | [10] |
| Cubane | Improved | Reduced | Increased Potency | [10] |
| closo-Carborane | Improved | Reduced | Increased Potency | [10] |
HLM = Human Liver Microsomes
The following diagram illustrates the structural relationship and property modulation when moving from a 2D aromatic ring to 3D saturated bioisosteres.
Caption: Transitioning from 2D aromatic to 3D saturated bioisosteres.
Experimental Protocols for Core Comparative Assays
Trustworthy data is the bedrock of any successful lead optimization campaign. Below are standardized, self-validating protocols for two critical assays used to compare bioisosteric replacements.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of a compound by CYP450 enzymes and other microsomal enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound and positive control (e.g., Verapamil, a high-clearance compound) in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10X NADPH regenerating system solution (e.g., Promega NADPH-Regenerating System A).
-
-
Incubation (Phase I Metabolism):
-
In a 96-well plate, pre-warm the HLM solution and buffer to 37°C for 5 minutes.
-
Add the test compound to the HLM solution to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.1%). Mix gently.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. This is your T=0 time point.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Sample Analysis:
-
Centrifuge the quenched samples at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Self-Validation Check: The positive control (Verapamil) should exhibit a short half-life (typically <15 minutes) to validate the metabolic activity of the HLM batch and the proper functioning of the NADPH system.
Protocol 2: Kinetic Aqueous Solubility Assay (pH 7.4)
Objective: To measure the kinetic solubility of a compound in a physiologically relevant buffer, which is more representative of in vivo conditions than thermodynamic solubility.
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
-
Sample Preparation:
-
In a 96-well plate, add 5 µL of the 10 mM DMSO stock to 245 µL of phosphate-buffered saline (PBS, pH 7.4). This creates a nominal concentration of 200 µM.
-
Seal the plate and shake vigorously at room temperature for 2 hours.
-
-
Filtration:
-
Filter the samples through a 96-well filter plate (e.g., 0.45 µm PVDF) to remove any precipitated compound. This can be done via centrifugation or vacuum.
-
-
Quantification:
-
Prepare a standard curve of the test compound in a 50:50 mixture of PBS:Acetonitrile.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically HPLC-UV or LC-MS/MS.
-
-
Data Analysis:
-
The measured concentration in the filtrate is reported as the kinetic solubility in µM.
-
Self-Validation Check: Run a known high-solubility compound (e.g., Caffeine) and a known low-solubility compound (e.g., Nifedipine) in parallel to ensure the assay can distinguish between solubility classes. The results should fall within the expected range for these controls.
Conclusion and Future Perspectives
The 2,3-difluorophenyl moiety is a valuable tool in the medicinal chemist's arsenal, but its inherent properties can present significant hurdles during drug development. Bioisosteric replacement offers a rational path to mitigate these liabilities.[1][7] While heterocyclic mimics provide a means to modulate polarity and electronics, the use of saturated bicyclic scaffolds like BCP represents a more profound strategy to escape "flatland," leading to dramatic improvements in physicochemical properties such as solubility and metabolic stability.[10][14]
The success of any bioisosteric replacement is not guaranteed and remains highly dependent on the biological target and the role of the original moiety.[5] Therefore, the strategies outlined in this guide must be coupled with rigorous, parallel experimental validation. As synthetic methodologies for creating novel 3D scaffolds continue to advance, the palette of available bioisosteres will expand, offering even more sophisticated tools for fine-tuning the next generation of therapeutics.
References
- 1. Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL [ebi.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery [pubmed.ncbi.nlm.nih.gov]
- 5. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. | Semantic Scholar [semanticscholar.org]
- 6. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem-space.com [chem-space.com]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. chemrxiv.org [chemrxiv.org]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blumberginstitute.org [blumberginstitute.org]
- 14. chigroup.site [chigroup.site]
A Senior Application Scientist's Guide to the Isomeric Purity Analysis of 1,2-Difluoro-3-iodobenzene
Introduction: The Critical Role of Isomeric Purity in Fluorinated Building Blocks
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] The compound 1,2-Difluoro-3-iodobenzene serves as a vital building block in the synthesis of complex pharmaceutical intermediates. However, its synthesis is not without challenges, frequently yielding a mixture of positional isomers. These isomers, such as 1,2-difluoro-4-iodobenzene and 1,3-difluoro-2-iodobenzene, possess distinct physicochemical properties that can lead to undesired side reactions, impact downstream yields, and, if carried through to the final Active Pharmaceutical Ingredient (API), result in impurities with potentially different pharmacological or toxicological profiles.[3][4]
Therefore, the rigorous analysis and control of isomeric purity are not merely a matter of quality control but a fundamental necessity for ensuring the safety, efficacy, and reproducibility of the final drug product. This guide provides an in-depth comparison of the primary analytical techniques for quantifying the isomeric purity of this compound, grounded in field-proven insights and validated experimental protocols. We will explore the causality behind methodological choices, enabling researchers, scientists, and drug development professionals to select and implement the most appropriate strategy for their specific needs.
Understanding the Challenge: Potential Isomeric Impurities
The synthesis of this compound can inadvertently produce several positional isomers due to non-selective iodination or the presence of isomeric precursors in the starting materials.[4] The most common and challenging impurities to separate are its positional isomers.
Table 1: Physicochemical Properties of this compound and Key Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight | Boiling Point (°C) |
| This compound (Target) | 64248-57-3 | C₆H₃F₂I | 239.99 | 189 @ 760 mmHg |
| 1,2-Difluoro-4-iodobenzene | 64248-58-4 | C₆H₃F₂I | 239.99 | ~190-192 |
| 1,3-Difluoro-2-iodobenzene | 13697-89-7 | C₆H₃F₂I | 239.99 | 55-56 @ 8 Torr |
| 1,3-Difluoro-5-iodobenzene | 2265-91-0 | C₆H₃F₂I | 239.99 | ~188-190 |
Note: Data compiled from various sources.[5][6][7][8][9][10] Boiling points can vary based on pressure and reporting source.
The similarity in boiling points and molecular weights makes the separation and quantification of these isomers a non-trivial analytical task, requiring high-resolution techniques.
Comparative Analysis of Key Analytical Methodologies
We will now compare the three most powerful and widely used techniques for isomeric purity analysis: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Gas Chromatography (GC-MS): The Gold Standard for Volatile Isomers
Gas chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is an exceptionally powerful technique for separating and identifying volatile and semi-volatile isomers. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column.
Causality Behind Experimental Choices: The key to a successful GC separation lies in selecting a column with a stationary phase that can effectively interact with the subtle differences in polarity and boiling points of the isomers. For difluoroiodobenzene isomers, their primary distinction lies in their dipole moments. A mid-polarity column, such as one containing a cyanopropylphenyl or trifluoropropyl stationary phase, is often the ideal choice. It provides a unique selectivity mechanism beyond simple boiling point separation, enhancing the resolution between isomers that co-elute on standard non-polar phases. The use of a mass spectrometer as a detector is crucial for providing unequivocal peak identification based on mass-to-charge ratio and fragmentation patterns, thereby ensuring the specificity of the method as mandated by ICH guidelines.[11]
Detailed Experimental Protocol: GC-MS Analysis
1. Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
-
Autosampler for precision and reproducibility.
2. Chromatographic Conditions:
-
Column: Agilent DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Injector: Split mode (Split ratio 50:1), Temperature 250 °C.
-
Injection Volume: 1 µL.
3. MS Detector Conditions (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-300 amu.
4. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Vortex to ensure homogeneity.
5. Data Analysis & System Suitability:
-
Identification: Confirm the identity of the target isomer and impurities by comparing retention times and mass spectra against reference standards.
-
Quantification: Calculate the percentage purity using the area percent method.
-
System Suitability: Before analysis, inject a standard mixture. The resolution (Rs) between the this compound peak and the closest eluting isomer peak must be ≥ 1.5. The tailing factor for the main peak should be ≤ 2.0.
Table 2: Representative GC-MS Performance Data
| Isomer | Representative Retention Time (min) | Resolution (Rs) from Target | Area % (Example Batch) |
| 1,3-Difluoro-2-iodobenzene | 10.8 | 2.1 | 0.08% |
| This compound | 11.2 | - | 99.75% |
| 1,3-Difluoro-5-iodobenzene | 11.5 | 1.6 | 0.12% |
| 1,2-Difluoro-4-iodobenzene | 11.9 | 2.4 | 0.05% |
High-Performance Liquid Chromatography (HPLC): Versatility for Polarity-Based Separations
HPLC is a cornerstone of pharmaceutical analysis, offering robust and high-resolution separations for a vast range of compounds.[12] For non-volatile or thermally labile compounds, it is the undisputed method of choice. While difluoroiodobenzenes are GC-amenable, HPLC provides an orthogonal (different selectivity) method, which is invaluable for method validation and comprehensive purity assessment.
Causality Behind Experimental Choices: Reversed-phase HPLC (RP-HPLC) on a C18 stationary phase is the workhorse of the industry. Separation is driven by the hydrophobic interactions between the analyte and the alkyl chains of the stationary phase. However, for structurally similar isomers, a standard C18 column may not provide sufficient resolution. A Phenyl-Hexyl or a Pentafluorophenyl (PFP) stationary phase introduces alternative separation mechanisms, such as π-π interactions, which are particularly effective for aromatic compounds.[13] The subtle differences in the electron distribution across the aromatic rings of the isomers, caused by the varying positions of the fluorine and iodine atoms, can be exploited by these stationary phases to achieve baseline separation. A photodiode array (PDA) detector is highly recommended to confirm peak purity and to select the optimal detection wavelength.
Detailed Experimental Protocol: RP-HPLC Analysis
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA detector.
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl column, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 65:35 v/v). The exact ratio must be optimized during method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA detector, monitoring at 225 nm.
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (Acetonitrile/Water mixture).
-
Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.
4. Data Analysis & System Suitability:
-
Identification: Isomer peaks are identified by comparing their retention times with those of individual reference standards.
-
Quantification: Calculate the area percentage of each isomer relative to the total peak area.
-
System Suitability: A resolution (Rs) of ≥ 2.0 between the target peak and any adjacent isomer peak is required. The theoretical plates (N) for the target peak should be > 10,000.
Quantitative ¹⁹F NMR (qNMR): Absolute Purity Without Chromatographic Separation
NMR spectroscopy is an inherently quantitative technique where the integrated area of a signal is directly proportional to the number of nuclei giving rise to it.[14] For fluorine-containing compounds, ¹⁹F qNMR is a uniquely powerful tool. It can provide a highly accurate, direct measure of purity and isomeric ratio without the need for chromatographic separation, provided the signals for each isomer are resolved in the spectrum.
Causality Behind Experimental Choices: The ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR experiments. The chemical shift of a fluorine nucleus is extremely sensitive to its electronic environment. Each positional isomer of difluoroiodobenzene will exhibit a unique set of signals in the ¹⁹F NMR spectrum. By integrating these unique signals and comparing them to the integral of a certified internal standard of known concentration and purity, one can determine the absolute concentration of each isomer in the sample.[15][16] The choice of a fluorinated internal standard (e.g., trifluorotoluene) with a signal in a clear region of the spectrum is critical. Furthermore, setting a sufficient relaxation delay (D1, typically 5-7 times the longest T₁ of the nuclei of interest) is paramount to ensure complete nuclear relaxation between scans, which is the foundation of accurate quantification.
Detailed Experimental Protocol: ¹⁹F qNMR Analysis
1. Instrumentation:
-
NMR Spectrometer (400 MHz or higher) equipped with a broadband or fluorine-specific probe.
2. Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample directly into an NMR tube.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., α,α,α-Trifluorotoluene) into the same NMR tube. Record the exact masses.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) to the tube.
-
Cap and gently mix until all solids are dissolved.
3. NMR Acquisition Parameters:
-
Experiment: Standard 1D ¹⁹F pulse-acquire sequence.
-
Pulse Angle: 90° (ensure it is properly calibrated).
-
Spectral Width: Sufficient to cover all signals of interest (~ -80 to -160 ppm).
-
Acquisition Time (AQ): ≥ 2 seconds.
-
Relaxation Delay (D1): 30 seconds (this is a conservative value; should be determined experimentally by measuring T₁).
-
Number of Scans (NS): 32 or higher for good signal-to-noise.
4. Data Processing and Analysis:
-
Apply an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals corresponding to the target isomer, known impurities, and the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral Area, N = Number of Fluorine Nuclei for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Visualizing the Analytical Workflow
The selection and implementation of an analytical method follow a logical progression from sample receipt to the final report.
Caption: General workflow for isomeric purity analysis.
Decision Logic for Method Selection
Choosing the right technique depends on the specific analytical goal.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion and Recommendations
For the comprehensive isomeric purity analysis of this compound, no single technique is universally superior; rather, they serve complementary roles.
-
Gas Chromatography (GC) , preferably with MS detection, stands out as the primary choice for routine quality control. Its high resolving power for volatile isomers, robustness, and speed make it ideal for batch release testing.
-
High-Performance Liquid Chromatography (HPLC) serves as an essential orthogonal technique. Developing a validated HPLC method is crucial for confirming the results obtained by GC and is a regulatory expectation for comprehensive product characterization.
-
Quantitative ¹⁹F NMR (qNMR) is the definitive method for absolute quantification and for the certification of reference materials. While requiring more expensive instrumentation and specialized expertise, its accuracy and directness are unparalleled for establishing the purity of primary standards.
A robust quality control strategy should leverage GC-MS for routine analysis while having a validated, orthogonal HPLC method available. Furthermore, ¹⁹F qNMR should be employed to certify the primary reference standards against which all chromatographic methods are qualified. This multi-faceted approach ensures the highest level of scientific integrity and confidence in the isomeric purity of this critical pharmaceutical building block.
References
- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2-DIFLUORO-3-IODO-BENZENE CAS#: 64248-57-3 [m.chemicalbook.com]
- 8. This compound CAS 64248-57-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. 1,3-Difluoro-2-iodobenzene | 13697-89-7 [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. acgpubs.org [acgpubs.org]
Safety Operating Guide
Proper Disposal of 1,2-Difluoro-3-iodobenzene: A Guide for Laboratory Professionals
This document provides a comprehensive guide to the safe and compliant disposal of 1,2-Difluoro-3-iodobenzene (CAS No. 64248-57-3). As a halogenated aromatic compound, this substance requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Understanding the Hazard Profile
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₃F₂I | PubChem[6] |
| Molecular Weight | 239.99 g/mol | PubChem[1] |
| Boiling Point | 189.0±20.0 °C (Predicted) | ChemicalBook[6] |
| Density | 2.001±0.06 g/cm³ (Predicted) | ChemicalBook[6] |
| Flash Point | 73 °C / 164 °F | [7] |
Immediate Safety & Handling Precautions
Before initiating any disposal procedures, it is imperative to have the appropriate safety measures in place.
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound for disposal, the following should be worn:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical[8].
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from spills and contamination.
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended. All handling of open containers should be performed in a certified chemical fume hood to minimize inhalation exposure[7].
Spill Response: In the event of a spill, immediate and decisive action is required to contain the material and prevent exposure.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials such as paper towels to absorb the chemical.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated, labeled, and sealable container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound follows a systematic process to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
This compound must be classified as halogenated organic waste . It is critical to segregate this waste stream from non-halogenated organic waste, as the disposal methods and costs differ significantly[4][5].
-
Do not mix with non-halogenated solvents.
-
Do not mix with aqueous waste, acids, or bases.
-
Do not mix with oxidizers or other reactive chemicals[9].
Step 2: Containerization
Proper containerization is crucial to prevent leaks and ensure safe transport.
-
Container Type: Use a designated, chemically compatible, and leak-proof container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Affix a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department[5].
-
Closure: Keep the container tightly sealed when not in use to prevent the release of vapors[9].
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory. This area should be under the control of the generator.
-
Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks.
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials[7][10].
Step 4: Final Disposal
The accepted and most environmentally sound method for the final disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility[4][11]. This process ensures the complete destruction of the compound and allows for the scrubbing of harmful byproducts such as hydrogen fluoride and hydrogen iodide that may be generated during combustion[7][12].
-
Contact EHS: Arrange for the pickup and disposal of the waste through your institution's EHS department or a licensed hazardous waste contractor.
-
Documentation: Ensure all required paperwork is completed accurately and accompanies the waste container.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 1,2-DIFLUORO-3-IODO-BENZENE CAS#: 64248-57-3 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ethz.ch [ethz.ch]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2-Difluoro-3-iodobenzene
As researchers and professionals in drug development, our work with specialized reagents like 1,2-Difluoro-3-iodobenzene is fundamental to innovation. This halogenated aromatic compound is a valuable building block in organic synthesis. However, its utility in the lab is matched by the imperative to handle it with the utmost respect for safety. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to foster a deep-rooted culture of safety that protects you, your colleagues, and your research.
Disclaimer: This guide is based on the available safety data for this compound and structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available; therefore, hazard information from isomers like 1,2-Difluoro-4-iodobenzene and 1-Fluoro-3-iodobenzene has been used to construct a conservative safety profile. Always consult your institution's Environmental Health and Safety (EHS) department for site-specific guidance.
Section 1: Hazard Assessment - The 'Why' Behind the 'What'
Understanding the intrinsic hazards of this compound is the first step in constructing a robust safety protocol. PPE is not arbitrary; it is a carefully selected barrier against specific, identified risks. Based on data from similar halogenated benzenes, the primary hazards are clear.[1][2][3][4][5]
| Hazard Category | Description | Rationale for Precaution |
| Skin Irritation | Causes skin irritation.[1][3][4][5] Prolonged contact may defat the skin. | The aromatic structure and presence of halogens can lead to dermal irritation. This necessitates the use of chemically resistant gloves and protective clothing to prevent direct contact. |
| Eye Damage | Causes serious eye irritation.[1][3][4][5] | The eyes are highly sensitive to chemical splashes. Vapors can also cause irritation. Sealed chemical splash goggles are mandatory to prevent irreversible damage. |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of vapors or mists.[1][3][4][5] | While typically used in low-volatility applications, vapors can still be present. All handling must be done in a certified chemical fume hood to minimize inhalation exposure. |
| Flammability | Classified as a combustible liquid.[4][5][6] The flash point for a similar isomer is 73 °C (164 °F).[2] | The material can ignite if exposed to a sufficiently high-temperature ignition source. Keep away from heat, sparks, and open flames. |
| Ingestion | Harmful if swallowed. | Accidental ingestion can lead to systemic toxicity. Strict hygiene practices and prohibiting eating or drinking in the lab are critical. |
| Unknown Toxicity | The toxicological properties have not been fully investigated.[2][3] Occupational exposure limits have not been established.[2] | This lack of comprehensive data demands a conservative approach. We must assume the potential for long-term health effects and minimize all routes of exposure. |
Section 2: The Core Protocol - Selecting and Using Your PPE
PPE is the final barrier between you and a potential hazard. Its effectiveness hinges on proper selection and use, which must always be preceded by robust engineering and administrative controls.
Prerequisite: Engineering and Administrative Controls
Before any PPE is donned, ensure the following are in place:
-
Chemical Fume Hood: All transfers, weighing, and reactions involving this compound must be performed inside a certified chemical fume hood to control vapor inhalation.[7]
-
Emergency Equipment: An operational safety shower and eyewash station must be located in close proximity to the workstation.[2][6]
-
Workplace Hygiene: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling the chemical, even after removing gloves.[2][3][6]
PPE Selection for Handling this compound
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Volume (<50 mL) Transfer / Weighing | ANSI Z87.1-rated chemical splash goggles.[6] | Disposable nitrile gloves (minimum 4 mil thickness). Immediately replace if contact occurs. | Cotton lab coat (fully buttoned), long pants, and closed-toe shoes. | Not required if performed in a certified chemical fume hood. |
| Reaction Setup / Workup (>50 mL) | Chemical splash goggles AND a full-face shield. | Double-gloving (nitrile inner, neoprene or butyl rubber outer) is recommended for extended handling. | Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes. | Not required if performed in a certified chemical fume hood. |
| Large Spill Cleanup (>100 mL) | Full-face shield over chemical splash goggles. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Chemical-resistant coverall suit.[8][9] | Air-purifying respirator with organic vapor cartridges. |
Detailed Breakdown of PPE Components
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are the minimum requirement to protect against splashes and vapors.[10] For larger volumes where the risk of a significant splash is higher, a full-face shield must be worn over the goggles.[7][9]
-
Hand Protection: The choice of glove is critical. While disposable nitrile gloves offer good splash protection for incidental contact, they should be removed and discarded immediately upon contamination.[11] For tasks involving larger quantities or prolonged handling, more robust gloves like neoprene or butyl rubber are necessary.[10] Always inspect gloves for tears or pinholes before use.
-
Body Protection: A flame-resistant lab coat, kept fully buttoned, is the standard.[7] Ensure it has long sleeves. Long pants and fully enclosed, chemical-resistant shoes are mandatory to protect your legs and feet from potential spills.
-
Respiratory Protection: Under normal laboratory conditions, all work should be conducted in a fume hood, making respiratory protection unnecessary.[6] However, in the event of a large spill or a failure of engineering controls, an air-purifying respirator with organic vapor cartridges should be used by trained personnel.[2]
Section 3: Operational Workflow - From Donning to Disposal
A disciplined workflow ensures safety at every stage of the handling process.
Step-by-Step Handling Procedure
-
Preparation: Designate a specific area within the fume hood for the procedure. Gather all necessary equipment, including a spill kit and designated waste containers.
-
Donning PPE: Don PPE in the following order: lab coat, goggles/face shield, and finally, gloves.
-
Chemical Handling: Perform all manipulations carefully and deliberately to minimize splashes and aerosol generation.
-
Decontamination: After use, decontaminate any non-disposable equipment that has come into contact with the chemical.
-
Waste Segregation: All disposable items contaminated with this compound (gloves, pipette tips, paper towels) are considered hazardous waste and must be placed in a clearly labeled, sealed waste container.[7][12]
-
Doffing PPE: Remove PPE in a way that avoids self-contamination. First, remove gloves (if double-gloved, remove the outer pair first). Then remove the lab coat and face shield/goggles. Remove the final pair of gloves last, turning them inside out.
-
Final Hygiene: Wash hands thoroughly with soap and water.
Safe Handling and Disposal Workflow
Figure 1: A procedural workflow for safely handling and disposing of materials contaminated with this compound.
Disposal Plan
All this compound waste, including contaminated consumables and rinseate from cleaning glassware, is classified as hazardous waste.[7]
-
Collection: Collect waste in a designated, leak-proof, and chemically compatible container.[12]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.[12]
-
Storage: Keep the waste container sealed and stored in a designated satellite accumulation area until it is collected by your institution's EHS department for disposal, likely via high-temperature incineration.[7][12]
By integrating these principles and procedures into your daily laboratory practice, you build a foundation of safety that allows for confident and responsible scientific advancement.
References
- 1. 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1,3-Difluoro-5-iodobenzene - Safety Data Sheet [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aarti-industries.com [aarti-industries.com]
- 9. epa.gov [epa.gov]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
